4-(Aminomethyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMFHJVMMZUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694356 | |
| Record name | 1-(1-Benzothiophen-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-04-0 | |
| Record name | Benzo[b]thiophene-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzothiophen-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)benzo[b]thiophene: Pathways and Protocols for Drug Development Professionals
Abstract
4-(Aminomethyl)benzo[b]thiophene is a privileged scaffold in medicinal chemistry, serving as a key building block for a variety of pharmacologically active agents. Its structural rigidity and potential for diverse interactions with biological targets make it a molecule of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate. We will delve into two core strategies: the reduction of a nitrile intermediate and the functionalization of a halomethyl precursor. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical rationale to inform experimental design and optimization.
Introduction: The Significance of the Benzo[b]thiophene Moiety
The benzo[b]thiophene ring system is a bicyclic heterocycle that is isosteric to indole, a common motif in biologically active molecules.[1] The substitution of the indole nitrogen with a sulfur atom alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Derivatives of benzo[b]thiophene have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] The aminomethyl substituent at the 4-position provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic candidates.
This guide will focus on two divergent and reliable synthetic routes to obtain this compound, providing the necessary detail for practical application in a research and development setting.
Pathway 1: Synthesis via Reduction of 4-Cyanobenzo[b]thiophene
This pathway is a classic and robust method for the introduction of an aminomethyl group onto an aromatic ring. It proceeds in three main stages: halogenation of the benzo[b]thiophene core, conversion to the nitrile, and subsequent reduction to the primary amine. This route is often favored due to the relatively high yields and the commercial availability of the starting materials.
Causality Behind Experimental Choices:
-
Halogenation: Bromination at the 4-position of benzo[b]thiophene is the chosen starting point as aryl bromides offer a good balance of reactivity for the subsequent cyanation step.[3]
-
Cyanation: The Rosenmund-von Braun reaction is a well-established method for converting aryl halides to aryl nitriles.[4][5][6] The use of copper(I) cyanide is critical as it facilitates the nucleophilic substitution of the bromide with cyanide. The choice of a high-boiling polar aprotic solvent like DMF or NMP is to ensure the dissolution of the copper cyanide salt and to facilitate the reaction, which often requires elevated temperatures.[6]
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[7] An alternative, catalytic hydrogenation, offers a milder and often more scalable approach, avoiding the need for quenching large amounts of a reactive metal hydride.
Visual Pathway Overview:
Caption: Synthesis of this compound via the nitrile reduction pathway.
Experimental Protocols:
Step 1.1: Synthesis of 4-Bromobenzo[b]thiophene
-
Protocol:
-
To a solution of benzo[b]thiophene (1.0 eq) in glacial acetic acid (10 vol), add sodium bromide (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 20 hours.
-
Pour the reaction mixture into water and extract with toluene (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexanes) to afford 4-bromobenzo[b]thiophene.[1]
-
Step 1.2: Synthesis of 4-Cyanobenzo[b]thiophene (Rosenmund-von Braun Reaction)
-
Protocol:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-bromobenzo[b]thiophene (1.0 eq) and copper(I) cyanide (1.2 eq) in N,N-dimethylformamide (DMF, 10 vol).[6]
-
Heat the mixture to reflux (approx. 153 °C) and maintain for 6 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the mixture with toluene (3 x 10 vol).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4-cyanobenzo[b]thiophene.
-
Step 1.3: Reduction of 4-Cyanobenzo[b]thiophene to this compound
-
Protocol (using LiAlH₄):
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 vol) under a nitrogen atmosphere at 0 °C, add a solution of 4-cyanobenzo[b]thiophene (1.0 eq) in THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. Further purification can be achieved by conversion to the HCl salt or by chromatography.
-
Pathway 2: Synthesis via Gabriel Amination of 4-(Bromomethyl)benzo[b]thiophene
This pathway offers an alternative strategy that avoids the use of highly toxic cyanide reagents. It relies on the initial formation of a methyl-substituted benzo[b]thiophene, followed by benzylic halogenation and subsequent amination using the Gabriel synthesis.
Causality Behind Experimental Choices:
-
Methylation: The synthesis of 4-methylbenzo[b]thiophene can be accomplished through various named reactions for benzo[b]thiophene synthesis, starting from an appropriately substituted benzene derivative.
-
Benzylic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for the selective free-radical bromination of benzylic positions.[8][9] The reaction is typically initiated by a radical initiator like AIBN or by light. This method is highly effective for installing a reactive handle for subsequent nucleophilic substitution.[10]
-
Gabriel Synthesis: This classic method is ideal for converting primary alkyl halides to primary amines without the over-alkylation side products often seen with direct amination using ammonia.[11][12][13][14] Phthalimide's nitrogen is deprotonated to form a potent nucleophile that displaces the halide. The subsequent cleavage of the phthalimide group, often with hydrazine, liberates the desired primary amine cleanly.[7]
Visual Pathway Overview:
Caption: Synthesis of this compound via the Gabriel synthesis pathway.
Experimental Protocols:
Step 2.1: Synthesis of 4-Methylbenzo[b]thiophene
-
Protocol: (This is a representative synthesis, other methods exist)
-
Starting from a suitable precursor such as 3-methylthiophenol, perform a condensation reaction with an appropriate C2 synthon like chloroacetaldehyde dimethyl acetal.
-
The resulting thioether can then be cyclized under acidic conditions (e.g., polyphosphoric acid) to form the 4-methylbenzo[b]thiophene core.[3] Purification is typically achieved by distillation or chromatography.
-
Step 2.2: Synthesis of 4-(Bromomethyl)benzo[b]thiophene
-
Protocol:
-
To a solution of 4-methylbenzo[b]thiophene (1.0 eq) in carbon tetrachloride (15 vol), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).[9]
-
Heat the mixture to reflux and irradiate with a sunlamp or a standard incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 4-(bromomethyl)benzo[b]thiophene, which can be used in the next step without further purification or purified by chromatography if necessary.
-
Step 2.3: Gabriel Synthesis of this compound
-
Protocol:
-
Combine 4-(bromomethyl)benzo[b]thiophene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF (10 vol).[14]
-
Heat the mixture to 80-90 °C and stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water. The N-alkylated phthalimide intermediate will precipitate.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol (15 vol) and add hydrazine hydrate (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture, and acidify with dilute HCl to dissolve the amine product.
-
Filter off the phthalhydrazide precipitate.
-
Make the filtrate basic with aqueous NaOH and extract the liberated amine with dichloromethane (3 x 10 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
-
Data Summary and Comparison
| Step | Pathway 1: Nitrile Reduction | Pathway 2: Gabriel Synthesis | Key Considerations |
| Key Intermediate 1 | 4-Bromobenzo[b]thiophene | 4-Methylbenzo[b]thiophene | Availability and synthesis of starting materials. |
| Key Intermediate 2 | 4-Cyanobenzo[b]thiophene | 4-(Bromomethyl)benzo[b]thiophene | Toxicity of reagents (CuCN vs. NBS). |
| Final Step Reagents | LiAlH₄ or H₂/Catalyst | Potassium Phthalimide, Hydrazine | Scalability and safety of the final step. |
| Overall Yield (Typical) | Moderate to Good | Moderate to Good | Dependent on optimization of individual steps. |
| Advantages | Well-established chemistry. | Avoids highly toxic cyanides. | Pathway 1 is very direct if the aryl bromide is available. |
| Disadvantages | Use of toxic copper cyanide. | Potentially longer route. | Pathway 2's radical bromination can sometimes lack selectivity. |
Conclusion
The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice between the nitrile reduction route and the Gabriel synthesis route will depend on factors such as the availability of starting materials, scale of the synthesis, and tolerance for specific reagents, particularly copper cyanide. Both pathways utilize fundamental and well-understood organic transformations, providing medicinal chemists with robust options for accessing this valuable building block. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently synthesize and further explore the therapeutic potential of this compound derivatives.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. jk-sci.com [jk-sci.com]
- 14. perlego.com [perlego.com]
An In-Depth Technical Guide to 4-(Aminomethyl)benzo[b]thiophene
Abstract: This technical guide provides a comprehensive overview of 4-(Aminomethyl)benzo[b]thiophene, a key heterocyclic building block in medicinal chemistry and materials science. We delve into its fundamental chemical identifiers, physicochemical properties, validated synthesis protocols, and significant applications. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the handling, utilization, and scientific context of this versatile compound.
Core Chemical Identity
This compound, also known as benzo[b]thiophen-4-ylmethanamine, is a primary amine derivative of the benzo[b]thiophene scaffold. This bicyclic system, consisting of a thiophene ring fused to a benzene ring, is a privileged structure in drug discovery due to its structural resemblance to endogenous molecules and its wide range of biological activities.[1][2] The placement of the aminomethyl group at the 4-position provides a crucial vector for chemical modification and interaction with biological targets.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 864264-04-0 | [3][4] |
| IUPAC Name | (Benzo[b]thiophen-4-yl)methanamine | [3] |
| Molecular Formula | C₉H₉NS | [3][4] |
| Molecular Weight | 163.24 g/mol | [3][4] |
| Canonical SMILES | C1=CC(=C2C=CSC2=C1)CN | [3] |
| InChI Key | TZFMFHJVMMZUJF-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD16660691 | [4] |
Physicochemical & Predicted Properties
Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | Assumed at room temperature. |
| pKa | 8.98 ± 0.30 | Predicted. This value indicates it is a moderately strong base, typical for primary amines, and will be protonated at physiological pH.[3] |
| Storage | Room temperature, dry, under inert atmosphere. | Recommended to prevent degradation via oxidation or reaction with atmospheric CO₂.[4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is not commonly detailed in standard literature, often being a proprietary intermediate. However, a logical and established synthetic route can be devised from commercially available precursors, such as 4-methylbenzo[b]thiophene. The following multi-step protocol is based on well-understood organic transformations.
Expert Rationale: The chosen pathway leverages a radical bromination followed by a nucleophilic substitution. This approach is favored for its regioselectivity and reliability. The benzylic position of 4-methylbenzo[b]thiophene is highly susceptible to radical halogenation, providing the key intermediate. Subsequent conversion to the amine via methods like the Gabriel synthesis or direct amination offers a high-yield route to the final product.
Experimental Workflow
Step 1: Radical Bromination of 4-Methylbenzo[b]thiophene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzo[b]thiophene (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Causality Insight: NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of Br₂, minimizing side reactions. AIBN is a reliable thermal initiator that generates radicals at a predictable rate upon heating.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzo[b]thiophene.
Step 2: Nucleophilic Substitution to form the Amine
-
Setup: Dissolve the crude 4-(bromomethyl)benzo[b]thiophene from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction: Add this solution dropwise to a stirred, concentrated solution of aqueous ammonia (a large excess, >10 eq) at 0°C.
-
Causality Insight: Using a large excess of ammonia is critical. It acts as both the nucleophile and the base, minimizing the formation of the secondary amine byproduct which can occur if the newly formed primary amine attacks another molecule of the bromo-intermediate.
-
-
Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry, concentrate, and purify the crude product using column chromatography (silica gel, with a gradient of dichloromethane/methanol) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Applications in Drug Discovery and Materials Science
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][5] Molecules incorporating this core exhibit a vast array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[2]
This compound serves as a versatile intermediate. The primary amine handle allows for the straightforward construction of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] Its derivatives have been investigated as potential inhibitors of various enzymes and modulators of receptors.
Caption: Role as a versatile intermediate in medicinal chemistry.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled by trained personnel with appropriate safety precautions.[6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Hazards: While specific toxicity data is limited, compounds of this class (aromatic amines) should be treated as potentially hazardous. General hazards for similar compounds include skin, eye, and respiratory irritation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is a compound of significant value for synthetic and medicinal chemists. Its defined chemical identity, coupled with its reactive primary amine handle on the privileged benzo[b]thiophene scaffold, makes it an indispensable building block for the creation of novel molecules with potential therapeutic or material applications. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound - 配体 - 西典实验 [seedior.com]
- 5. malayajournal.org [malayajournal.org]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzo[b]thiophen-3-ylmethanamine hydrochloride | 55810-74-7 [sigmaaldrich.com]
The Expanding Therapeutic Landscape of Benzo[b]thiophenes: A Technical Guide to Their Biological Activities
Introduction: The Enduring Promise of a Privileged Scaffold
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2][3][4] Its structural rigidity, electron-rich nature, and amenability to diverse functionalization make it an ideal starting point for the rational design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel benzo[b]thiophene derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for more effective and selective anticancer agents has led to the intensive investigation of benzo[b]thiophene derivatives. These compounds have demonstrated significant potential by targeting key cellular processes involved in cancer progression, most notably microtubule dynamics and protein kinase signaling.[4][5]
Mechanism of Action 1: Disruption of Microtubule Polymerization
A significant class of anticancer benzo[b]thiophenes exerts its effect by interfering with tubulin polymerization, a critical process for cell division.[6][7][8] By binding to the colchicine site on tubulin, these compounds inhibit the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][8]
A noteworthy example is the 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, which has been shown to inhibit tubulin polymerization and increase the mitotic index in lymphoma cells.[6] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the benzo[b]thiophene core and the aroyl group is crucial for potent anti-tubulin activity.[8][9][10]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.
Mechanism of Action 2: Multi-Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Novel benzo[b]thiophene derivatives have emerged as potent multi-kinase inhibitors, targeting several kinases simultaneously to overcome chemoresistance.[11] For instance, 5-hydroxybenzothiophene derivatives have been identified as effective inhibitors of kinases such as Clk1/4, DRAK1, Dyrk1A/B, and haspin.[11][12][13]
Compound 16b , a 5-hydroxybenzothiophene hydrazide, demonstrated potent multi-target kinase inhibition and significant anticancer effects against glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[12][13]
Signaling Pathway: Multi-Kinase Inhibition
Caption: Multi-kinase inhibition by benzo[b]thiophene derivatives leading to apoptosis.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | GI50 (nM) | Mechanism of Action | Reference |
| 5 | Leukemia (various) | 10.0 - 66.5 | Tubulin Polymerization Inhibition | [14] |
| 6 | Leukemia (various) | 21.2 - 50.0 | Tubulin Polymerization Inhibition | [14] |
| 13 | Most NCI-60 lines | < 10.0 | Tubulin Polymerization Inhibition | [14] |
| 16b | U87MG (Glioblastoma) | 7,200 | Multi-kinase Inhibition | [12][13] |
| b19 | MDA-MB-231 (Breast) | Not specified | RhoA/ROCK Pathway Inhibition | [15][16] |
Experimental Protocol: Cell Viability Assay (MTT)
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel benzo[b]thiophene derivatives on cancer cell lines.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration causing 50% growth inhibition) values.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[18] Benzo[b]thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[18][19][20][21][22]
Mechanism of Action
The precise mechanisms of antimicrobial action for many benzo[b]thiophene derivatives are still under investigation. However, proposed mechanisms include disruption of cell membrane potential and the generation of reactive oxygen species (ROS).[21] Some derivatives exhibit enhanced antibacterial efficacy when co-administered with membrane-permeabilizing agents like polymyxin B, suggesting that they may target intracellular components.[18]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans | Not specified (potential antifungal) | [22] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans | Not specified (potential antifungal) | [22] |
| Various derivatives | Escherichia coli (with Polymyxin B) | 8 - 64 | [18] |
| Various derivatives | Candida species | 32 - 64 | [18] |
| MPPS | Staphylococcus aureus | 512 | [19] |
| MPPS | Bacillus subtilis | 256 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the benzo[b]thiophene derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a multitude of diseases. Benzo[b]thiophene derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and pathways.[5][23][24]
Mechanism of Action
The anti-inflammatory effects of benzo[b]thiophenes are often attributed to their ability to inhibit protein denaturation and stabilize cell membranes.[25][26][27][28] Protein denaturation is a process where proteins lose their tertiary and secondary structures, which can trigger inflammatory responses.[25] By preventing this, benzo[b]thiophene derivatives can mitigate inflammation. They can also stabilize red blood cell membranes, preventing the release of pro-inflammatory mediators. Some derivatives also inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[23][28]
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for evaluating the in vitro anti-inflammatory activity.
Experimental Protocol: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[25]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the benzo[b]thiophene derivative.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 × (Absorbance of control - Absorbance of test) / Absorbance of control
Antiviral Activity: Combating Viral Threats
Several benzo[b]thiophene derivatives have been investigated for their antiviral properties, showing activity against viruses such as influenza.[29]
Mechanism of Action
The antiviral mechanisms of benzo[b]thiophene derivatives are diverse and depend on the specific virus. They can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit viral replication.[30][31][32][33][34]
Step-by-Step Methodology:
-
Cell Monolayer: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzo[b]thiophene derivative for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread.
-
Incubation and Staining: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
Conclusion: A Scaffold of Continuing Discovery
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The examples and protocols presented in this guide highlight the significant potential of these compounds in addressing critical unmet medical needs in oncology, infectious diseases, and inflammatory disorders. As our understanding of disease biology deepens and synthetic methodologies advance, the exploration of novel benzo[b]thiophene derivatives promises to yield the next generation of innovative medicines.
References
- 1. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [ircommons.uwf.edu]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 22. ias.ac.in [ias.ac.in]
- 23. journalajrb.com [journalajrb.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bioagilytix.com [bioagilytix.com]
- 31. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 33. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 34. pubs.acs.org [pubs.acs.org]
Spectroscopic data for 4-(Aminomethyl)benzo[b]thiophene
An In-depth Technical Guide to the Spectroscopic Profile of 4-(Aminomethyl)benzo[b]thiophene
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a structural motif present in pharmaceuticals like Raloxifene and Zileuton, it serves as a crucial building block for the synthesis of novel bioactive molecules and functional materials[1][2][3]. The precise characterization of this compound is paramount for ensuring the integrity of subsequent research and development.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (Molecular Formula: C₉H₉NS, Molecular Weight: 163.24 g/mol )[4]. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a framework for both structure verification and quality control.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The structure consists of a bicyclic benzo[b]thiophene core with an aminomethyl substituent at the C4 position.
Figure 1: Molecular structure and numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5, H6, H7 | 7.20 - 7.45 | Multiplet | - | 3H |
| H2, H3 | 7.50 - 7.90 | Multiplet | - | 2H |
| C8-H ₂ | ~ 4.05 | Singlet | - | 2H |
| NH ₂ | ~ 1.60 | Broad Singlet | - | 2H |
Interpretation and Rationale
-
Aromatic Protons (H2, H3, H5, H6, H7): The protons on the benzo[b]thiophene core are expected to resonate in the downfield region (7.20-7.90 ppm) due to the deshielding effect of the aromatic ring current[5]. The specific signals for the thiophene ring protons (H2 and H3) are typically found at a slightly higher chemical shift compared to the benzene ring protons (H5, H6, H7)[6]. Their complex splitting patterns arise from mutual spin-spin coupling.
-
Aminomethyl Protons (C8-H₂): The two protons of the methylene group (CH₂) are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift around 4.05 ppm is influenced by the adjacent aromatic ring and the electronegative nitrogen atom, which withdraw electron density and deshield the protons.
-
Amine Protons (NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or acid. The signal's position can vary and it is often exchangeable with D₂O. The predicted shift is around 1.60 ppm[7].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A typical experiment on a 500 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Figure 2: Standard workflow for ¹H NMR data acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C 8 (CH₂) | ~ 45.5 |
| C 5, C 6, C 7 | 120.0 - 125.0 |
| C 2, C 3 | 122.0 - 128.0 |
| C 3a, C 4, C 7a | 135.0 - 142.0 |
Interpretation and Rationale
-
Aliphatic Carbon (C8): The methylene carbon is expected in the upfield region (~45.5 ppm), consistent with an sp³-hybridized carbon attached to an amine and an aromatic ring.
-
Aromatic Carbons: The eight carbons of the benzo[b]thiophene core will resonate in the downfield region (120-142 ppm)[8].
-
Carbons bearing a hydrogen atom (C2, C3, C5, C6, C7) will appear between 120-128 ppm.
-
Quaternary carbons (C3a, C4, C7a), which do not have attached protons, generally show weaker signals and resonate at a lower field (135-142 ppm) due to their position at the ring fusion and substitution[9]. The carbon attached to the aminomethyl group (C4) would fall in this range.
-
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with key differences in the acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in 0.7 mL of deuterated solvent due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width, longer acquisition time, and a greater number of scans are required compared to ¹H NMR.
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Aromatic Stretch | Ar-H |
| 2850 - 2960 | C-H Aliphatic Stretch | -CH₂- |
| ~1600, ~1450 | C=C Aromatic Ring Stretch | Benzene/Thiophene Ring |
| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 700 - 900 | C-H Out-of-plane Bending | Aromatic Ring Substitution |
Interpretation and Rationale
-
N-H Vibrations: The presence of the primary amine group (-NH₂) is strongly indicated by two characteristic medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching[10]. An N-H bending vibration is also expected around 1550-1650 cm⁻¹.
-
C-H Vibrations: The sharp peaks above 3000 cm⁻¹ are indicative of C-H stretching from the aromatic benzo[b]thiophene core[11]. The peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene (CH₂) group.
-
Aromatic Core: The absorptions around 1600 and 1450 cm⁻¹ are due to the carbon-carbon double bond stretching within the aromatic rings, a hallmark of aromatic compounds[12]. The pattern of C-H out-of-plane bending bands between 700-900 cm⁻¹ can provide information about the substitution pattern on the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecular structure through fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion Identity | Interpretation |
| 163 | [M]⁺ | Molecular Ion |
| 162 | [M-H]⁺ | Loss of a hydrogen radical |
| 146 | [M-NH₃]⁺ | Loss of ammonia |
| 134 | [M-CH₂NH]⁺ | Loss of the aminomethyl radical, forming a benzo[b]thiophene cation |
| 133 | [M-CH₂NH₂]⁺ | Benzylic cleavage, loss of the aminomethyl group |
Interpretation and Rationale
The molecular ion peak [M]⁺ is expected at an m/z of 163, corresponding to the molecular weight of the compound. A key fragmentation pathway in molecules with a benzylic amine is the cleavage of the C-C bond between the aromatic ring and the methylene group.
Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.
The most characteristic fragmentation would be the benzylic cleavage to lose the •CH₂NH₂ radical, resulting in a stable benzo[b]thiophenylmethyl cation at m/z = 133. Another significant peak could arise from the loss of a hydrogen atom to give a fragment at m/z = 162. The peak at m/z 134 corresponds to the benzo[b]thiophene cation radical itself[13][14].
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The collective spectroscopic data provides a unique and definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct signals for the aminomethyl group and the aromatic core. Infrared spectroscopy validates the presence of key functional groups, particularly the primary amine and the aromatic system. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the characterization and quality assessment of this important chemical entity in research and development settings.
References
- 1. malayajournal.org [malayajournal.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzo[b]thiophene, 4-methyl- [webbook.nist.gov]
- 14. Benzo[b]thiophene [webbook.nist.gov]
Mechanism of action of aminomethylated benzo[b]thiophenes
An In-Depth Technical Guide to the Mechanisms of Action of Aminomethylated Benzo[b]thiophenes
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The addition of an aminomethyl group and other substitutions to this scaffold has given rise to a diverse class of molecules with a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the primary mechanisms of action of aminomethylated benzo[b]thiophenes and their derivatives. We will delve into their roles as inhibitors of tubulin polymerization, modulators of the STAT3 signaling pathway, inhibitors of monoamine oxidase, and selective estrogen receptor modulators. For each mechanism, we will examine the biological context, the specific molecular interactions, structure-activity relationships, and a detailed experimental protocol for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of compounds.
Introduction: The Therapeutic Versatility of the Benzo[b]thiophene Scaffold
Chemical Features and Significance in Medicinal Chemistry
Benzo[b]thiophene, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a thiophene ring. This planar, electron-rich system serves as a versatile scaffold for the design of bioactive molecules. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of its derivatives to various biological targets. The amenability of the benzo[b]thiophene core to substitution at multiple positions allows for the fine-tuning of its physicochemical properties and pharmacological activity. This has led to the development of a multitude of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Overview of Biological Activities
The structural diversity of benzo[b]thiophene derivatives has resulted in a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and neuroprotective agents.[1] This guide will focus on four of the most well-characterized mechanisms of action that underpin these therapeutic effects.
Mechanism I: Inhibition of Tubulin Polymerization
Biological Context: The Role of Microtubules in Cell Division
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the maintenance of cell shape, intracellular transport, and cell motility. During cell division, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]
Molecular Mechanism: Targeting the Colchicine Binding Site
Certain aminomethylated benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4] These compounds exert their antimitotic effects by binding to the colchicine binding site on β-tubulin.[5][6][7] This binding event prevents the incorporation of tubulin dimers into growing microtubules, thereby destabilizing the microtubule network. The resulting disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]
Structure-Activity Relationship (SAR) of Benzo[b]thiophene-based Tubulin Inhibitors
The antiproliferative activity of these compounds is influenced by the substitution pattern on the benzo[b]thiophene core. For instance, in a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes, the position of a methoxy group on the benzene ring of the benzo[b]thiophene moiety significantly impacts activity. The highest potency is observed when the methoxy group is at the C-6 or C-7 position.[8]
| Compound | Substitution on Benzo[b]thiophene | Antiproliferative Activity (IC50) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 2-amino, 6-methyl, 3-(3,4,5-trimethoxybenzoyl) | Subnanomolar | [3] |
| 2-(3,4,5-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | 2-(3,4,5-trimethoxybenzoyl), 6-methoxy | Micromolar | [8] |
| 2-(3,4,5-trimethoxybenzoyl)-7-methoxybenzo[b]thiophene | 2-(3,4,5-trimethoxybenzoyl), 7-methoxy | Micromolar | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the effect of test compounds on the polymerization of purified tubulin in vitro. A fluorescent reporter that binds preferentially to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured.[2][9]
Materials:
-
Purified tubulin (porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter.
-
Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Signaling Pathway and Downstream Effects
The inhibition of tubulin polymerization by aminomethylated benzo[b]thiophenes triggers a cascade of events leading to cell death.
Mechanism II: Modulation of the STAT3 Signaling Pathway
Biological Context: STAT3 as a Target in Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. In normal cells, STAT3 activation is tightly regulated and transient. However, in many types of cancer, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth and survival. Therefore, inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[10]
Molecular Mechanism: Inhibition of STAT3 Phosphorylation and Dimerization
Benzo[b]thiophene derivatives have been developed as potent inhibitors of the STAT3 signaling pathway.[1][11] These compounds typically target the SH2 domain of STAT3, a region that is crucial for its activation. The binding of these inhibitors to the SH2 domain prevents the phosphorylation of a critical tyrosine residue (Tyr705).[1] Without this phosphorylation event, STAT3 cannot form homodimers, translocate to the nucleus, or bind to DNA to activate the transcription of its target genes. This blockade of STAT3 signaling can induce apoptosis and inhibit cell proliferation in cancer cells with aberrant STAT3 activity.[10]
Structure-Activity Relationship (SAR) of Benzo[b]thiophene-based STAT3 Inhibitors
The inhibitory potency of these compounds is dependent on the nature of the substituents on the benzo[b]thiophene 1,1-dioxide scaffold. Incorporation of basic flexible groups via an amide linkage has been shown to enhance antiproliferative activity.[11]
| Compound | Substitution on Benzo[b]thiophene 1,1-dioxide | STAT3 Inhibitory Activity (IC50) | Reference |
| Stattic | 6-Nitro | Micromolar | [11] |
| Compound 8b | Complex side chain at C2 | Nanomolar | [10] |
| Compound 6o | 2-carbonyl with basic flexible group | Micromolar | [1][11] |
Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of phosphorylated STAT3 (the active form) and total STAT3 in cell lysates, allowing for the assessment of a compound's inhibitory effect on STAT3 activation.[12][13][14]
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., HepG2, DU145)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the test compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Signaling Pathway and Downstream Effects
The inhibition of STAT3 phosphorylation by benzo[b]thiophene derivatives disrupts the entire downstream signaling cascade.
Mechanism III: Inhibition of Monoamine Oxidase (MAO)
Biological Context: MAO in Neurodegenerative Diseases
Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. MAO-B is predominantly found in the brain and is primarily responsible for the degradation of dopamine. The overactivity of MAO-B has been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease, as it leads to a depletion of dopamine and an increase in oxidative stress. Therefore, selective inhibition of MAO-B is a key therapeutic strategy for these conditions.[15][16]
Molecular Mechanism: Selective Inhibition of MAO-B
Several benzo[b]thiophene derivatives have been shown to be potent and selective inhibitors of human MAO-B.[17][18] Molecular docking studies suggest that these compounds bind to the active site of the MAO-B enzyme, preventing the access of its substrates. The selectivity for MAO-B over MAO-A is a crucial feature, as it minimizes the side effects associated with the inhibition of MAO-A, such as the "cheese effect" (a hypertensive crisis).[15]
Structure-Activity Relationship (SAR) of Benzo[b]thiophene-based MAO Inhibitors
The inhibitory activity and selectivity of these compounds are influenced by the substituents on the benzo[b]thiophene ring. For example, in a series of benzo[b]thiophen-3-ols, the nature and position of substituents on an aryl ring attached to the core structure were found to be critical for potent and selective MAO-B inhibition.[15]
| Compound | Substitution | MAO-B Inhibition (IC50) | MAO-A/MAO-B Selectivity | Reference |
| BT5 | Thio/semicarbazide-based benzyloxy derivative | 0.11 µM | 363.64 | [19] |
| BT6 | Thio/semicarbazide-based benzyloxy derivative | 0.12 µM | 333.33 | [19] |
| BT7 | Thio/semicarbazide-based benzyloxy derivative | 0.12 µM | 333.33 | [19] |
Experimental Protocol: MAO-Glo™ Luminescent Assay
This is a homogeneous, luminescent assay for the quantitative measurement of MAO-A and MAO-B activity. The assay utilizes a luminogenic MAO substrate that is converted to luciferin by MAO. The luciferin is then detected by luciferase, producing a light signal that is proportional to MAO activity.[20][21][22][23]
Materials:
-
MAO-Glo™ Assay Kit (Promega), containing luminogenic substrate, MAO reaction buffers, and Luciferin Detection Reagent
-
Recombinant human MAO-A or MAO-B enzyme
-
Test compounds and controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
In the 96-well plate, add the MAO enzyme, MAO reaction buffer, and the test compound or control.
-
Add the luminogenic MAO substrate to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Downstream Effects
By inhibiting MAO-B, benzo[b]thiophene derivatives can increase the levels of dopamine in the brain and reduce oxidative stress.
Mechanism IV: Selective Estrogen Receptor Modulation (SERM)
Biological Context: The Role of Estrogen Receptors in Health and Disease
Estrogen receptors (ERs), primarily ERα and ERβ, are nuclear hormone receptors that mediate the physiological effects of estrogen. They are involved in the regulation of a wide range of processes, including bone metabolism, cardiovascular function, and the development and growth of reproductive tissues. The tissue-specific expression of ERα and ERβ, as well as their differential interactions with coactivator and corepressor proteins, allows for the diverse and sometimes opposing effects of estrogen in different parts of the body. Dysregulation of estrogen signaling is implicated in various diseases, including osteoporosis, cardiovascular disease, and breast and endometrial cancer.[24]
Molecular Mechanism: Tissue-Specific Agonism and Antagonism
Selective estrogen receptor modulators (SERMs) are compounds that exhibit tissue-specific estrogenic (agonist) or antiestrogenic (antagonist) activity. Raloxifene, a well-known SERM with a benzo[b]thiophene core, exemplifies this mechanism.[25][26] It acts as an estrogen agonist in bone, where it binds to ERs and inhibits bone resorption, thereby preserving bone mineral density.[27][28] In contrast, it acts as an estrogen antagonist in breast and uterine tissues, where it blocks the proliferative effects of estrogen, reducing the risk of estrogen receptor-positive cancers.[29] This tissue-selective activity is thought to be due to the unique conformational changes that raloxifene induces in the ER upon binding, which in turn leads to the recruitment of different sets of coactivators and corepressors in different cell types.[25]
Structure-Activity Relationship (SAR) of Benzo[b]thiophene-based SERMs (featuring Raloxifene)
The SAR of benzo[b]thiophene-based SERMs has been extensively studied. The presence of two hydroxyl groups is crucial for high-affinity binding to the ER. The side chain at the 3-position of the benzo[b]thiophene ring also plays a significant role in determining the agonist/antagonist profile of the molecule.[30][31]
| Compound | Key Structural Features | ER Binding Affinity (Ki) | Tissue-Specific Activity | Reference |
| Raloxifene | 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene with a piperidine side chain at C3 | High | Agonist in bone, antagonist in breast/uterus | [25][29] |
| BTPα | Benzothiophene with n-butyl side chain | 0.25 nM (ERα), 35 nM (ERβ) | ERα selective; agonist in bone, antagonist in uterus | [32] |
Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the ER compared to a radiolabeled estrogen, such as [3H]-17β-estradiol.[33][34][35]
Materials:
-
Rat uterine cytosol (as a source of ER) or recombinant ERα/ERβ
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Test compounds
-
Assay buffer
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In assay tubes, combine the ER-containing preparation, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., by hydroxylapatite precipitation or size exclusion chromatography).
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Signaling Pathway and Downstream Effects
The tissue-specific modulation of ER by benzo[b]thiophene-based SERMs leads to distinct downstream effects in different target tissues.
Conclusion and Future Perspectives
Aminomethylated benzo[b]thiophenes and their derivatives represent a remarkably versatile class of compounds with multiple, distinct mechanisms of action. Their ability to interact with diverse biological targets, including tubulin, STAT3, MAO-B, and estrogen receptors, underscores their significant therapeutic potential. The continued exploration of the structure-activity relationships of these compounds, aided by computational modeling and advanced biochemical and cellular assays, will undoubtedly lead to the development of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, neurodegenerative diseases, and other conditions. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full potential of this important chemical scaffold.
References
- 1. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 17. researchgate.net [researchgate.net]
- 18. Benzo[ b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 21. MAO-Glo™ Assay Systems [promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 26. youtube.com [youtube.com]
- 27. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. droracle.ai [droracle.ai]
- 30. pubs.acs.org [pubs.acs.org]
- 31. 2-Phenylbenzo[b]thiophene-based antiestrogens with mammary tumor inhibiting activity [pubmed.ncbi.nlm.nih.gov]
- 32. Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 35. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
A Comprehensive Technical Guide to the Benzo[b]thiophene Core: Synthesis, Reactivity, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural resemblance to endogenous molecules and its versatile chemical nature have established it as a "privileged structure" in drug discovery.[1][2] This guide provides an in-depth exploration of the benzo[b]thiophene core, from its fundamental properties and synthesis to its role in clinically significant pharmaceuticals.
Physicochemical Properties and Structural Features
Benzo[b]thiophene is a planar, bicyclic heteroaromatic system with 10 π-electrons, conferring considerable thermal stability.[4][5] The sulfur atom's lone pair electrons are integral to the aromatic system, influencing the core's electronic properties and reactivity.[2] This electron-rich nature is crucial for its interactions with biological targets, often through mechanisms like π-π stacking, hydrogen bonding, and van der Waals forces.[2]
Key Structural Characteristics:
-
Molecular Formula: C₈H₆S[6]
-
Reactivity: The molecule's reactivity is dictated by the interplay between the benzene and thiophene rings. Electrophilic substitution is a key reaction, with the thiophene ring being more reactive than the benzene ring.[5]
Synthesis of the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene skeleton has been a subject of intensive research, leading to a variety of synthetic methodologies.[3][7] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component method for synthesizing substituted 2-aminothiophenes, which can be precursors to benzo[b]thiophene derivatives.[8][9] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Generalized Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of 2-aminotetrahydrobenzo[b]thiophenes.
Detailed Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of morpholine or diethylamine dropwise to the stirred mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 50-60°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound. The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization, leads to the stable aminothiophene product.
Palladium-Catalyzed Cross-Coupling and Cyclization
Modern synthetic methods frequently employ transition-metal catalysis, particularly palladium, to construct the benzo[b]thiophene ring.[10] These methods offer high efficiency and functional group tolerance. A common strategy involves the intramolecular C-S coupling of an aryl halide with a thioketone or a related sulfur-containing precursor.[10] Another powerful approach is the palladium-catalyzed oxidative C-H functionalization/intramolecular arylthiolation.[11]
Summary of Palladium-Catalyzed Syntheses
| Starting Materials | Catalyst System | Key Transformation | Reference |
| Enethiolate salts | Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular C-H functionalization/arylthiolation | [11] |
| 2-Bromo alkynylbenzenes | CuI / TMEDA / Na₂S | Thiolation annulation | [12] |
| o-Halovinylbenzenes | K₂S (catalyst-free) | C-S bond formation | [12] |
Chemical Reactivity and Functionalization
The reactivity of the benzo[b]thiophene core is nuanced, with different positions on the bicyclic system exhibiting distinct chemical behaviors.
Electrophilic Aromatic Substitution
Unlike thiophene, where electrophilic attack preferentially occurs at the C2 (α) position, benzo[b]thiophene favors substitution at the C3 (β) position.[5][13] However, substitution at the C2 position can also be achieved.[13] The general order of reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7.[13] Common electrophilic substitution reactions include nitration and halogenation.[14]
Metalation and Cross-Coupling
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of the benzo[b]thiophene core. Deprotonation occurs preferentially at the C2 position.[13] However, anion migration can be a competing process. To circumvent this, protection of the C2 position, for instance with a trimethylsilyl (TMS) group, can direct lithiation to other positions, such as C7.[15][16] These lithiated intermediates are versatile synthons for introducing a wide range of substituents via reactions with various electrophiles.
Caption: Key reactivity patterns of the benzo[b]thiophene core.
Applications in Drug Discovery and Medicinal Chemistry
The benzo[b]thiophene scaffold is a key component in several FDA-approved drugs, demonstrating its therapeutic importance across various disease areas.[1][6][17]
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[18] Its mechanism of action involves binding to estrogen receptors, where it acts as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[18][19][20] This tissue-selective activity is a hallmark of SERMs. The benzo[b]thiophene core of raloxifene is crucial for its high-affinity binding to the estrogen receptor.[19]
Raloxifene's Mechanism of Action
Caption: Raloxifene's tissue-selective estrogen receptor modulation.
Zileuton: A 5-Lipoxygenase Inhibitor
Zileuton is an inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[21][22] Leukotrienes are inflammatory mediators that play a significant role in the pathophysiology of asthma by causing bronchoconstriction, inflammation, and mucus secretion.[21][23] By blocking leukotriene formation, zileuton helps to manage chronic asthma.[21][22] The chemical name for zileuton is (±)-1-(1-Benzo[b]thien-2-ylethyl)-l-hydroxyurea, highlighting the central role of the benzo[b]thiophene moiety.[24]
Other Notable Examples
-
Sertaconazole: An antifungal agent used to treat skin infections.[6]
-
Benocyclidine (BTCP): A research chemical that acts as a potent and selective dopamine reuptake inhibitor.[4]
Table of Benzo[b]thiophene-Containing Drugs
| Drug Name | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Binds to estrogen receptors, with tissue-selective agonist/antagonist effects.[18][20] |
| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the formation of leukotrienes, which are inflammatory mediators in asthma.[21][22] |
| Sertaconazole | Antifungal | Used for superficial mycoses.[7] |
| Arzoxifene | SERM (investigational) | Similar to raloxifene, investigated for osteoporosis and breast cancer. |
| Ipragliflozin | SGLT2 Inhibitor | Used in the treatment of type 2 diabetes.[25] |
Structure-Activity Relationship (SAR) Insights
The versatility of the benzo[b]thiophene core allows for extensive chemical modification to optimize pharmacological activity. SAR studies have revealed several key principles for designing potent and selective benzo[b]thiophene-based drugs.[1]
-
Substitution Pattern: The position and nature of substituents on both the thiophene and benzene rings are critical for biological activity. For example, in a series of benzo[b]thienylallylamine antimycotics, derivatives with the side chain at the 7-position and a substituent at the 3-position showed significantly enhanced activity against Candida albicans.[26]
-
Bioisosteric Replacement: The benzo[b]thiophene ring system can act as a bioisostere for other aromatic systems, such as naphthalene, allowing for the fine-tuning of biological properties.[26]
-
Hybrid Molecules: Fusing the benzo[b]thiophene scaffold with other pharmacophores, such as chalcones, is a strategy to enhance biological activities and improve pharmacokinetic properties.[27]
Conclusion and Future Perspectives
The benzo[b]thiophene core continues to be a highly valuable scaffold in medicinal chemistry. Its proven success in a range of therapeutic areas, coupled with the development of sophisticated synthetic methodologies, ensures its continued relevance in drug discovery.[25][28][29] Future research will likely focus on exploring new substitution patterns, developing novel synthetic routes, and applying benzo[b]thiophene derivatives to emerging therapeutic targets. The structural versatility and favorable pharmacological properties of this remarkable heterocycle will undoubtedly lead to the discovery of new and improved medicines.[1]
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. Benzothiophene - Wikipedia [en.wikipedia.org]
- 7. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Raloxifene - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 22. drugs.com [drugs.com]
- 23. Video: Antiasthma Drugs: Leukotriene Modifiers [jove.com]
- 24. Zileuton - Wikipedia [en.wikipedia.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 28. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Benzo[b]thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene core is a privileged heterocyclic scaffold renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and synthetic history of these vital compounds. We begin with the initial isolation from coal tar and the early, often harsh, classical synthetic routes. The narrative then transitions to the modern era, detailing the advent of sophisticated, metal-catalyzed methodologies that offer unparalleled efficiency, regioselectivity, and functional group tolerance. Mechanistic insights, step-by-step protocols for key reactions, and a comparative analysis of synthetic strategies are presented to offer a field-proven perspective for today's research and development professionals.
Chapter 1: The Genesis of a Privileged Scaffold
The story of benzo[b]thiophene, an aromatic organic compound with the molecular formula C₈H₆S, begins not in a flask, but as a naturally occurring constituent of petroleum-related deposits like lignite tar. Its odor, similar to that of naphthalene, hinted at its aromatic nature long before its structure was fully elucidated.
Initially, this compound was known by the common name thianaphthene , a name that underscores its structural relationship to naphthalene with a sulfur atom replacing a vinyl group. This early name is still encountered in chemical catalogs and older literature. The discovery of benzo[b]thiophene was intrinsically linked to the study of coal tar and petroleum distillates in the late 19th and early 20th centuries, a period of foundational discovery in heterocyclic chemistry. The parent thiophene ring itself was famously discovered by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar. Similarly, benzo[b]thiophene was identified as one of the many sulfur-containing aromatic compounds present in these complex fossil-fuel-derived mixtures.
The inherent stability and aromaticity of the benzo[b]thiophene ring system, coupled with its presence in numerous biologically active molecules, spurred early efforts to develop laboratory syntheses to move beyond simple isolation and enable systematic derivatization and study.
Chapter 2: Classical Approaches to the Benzo[b]thiophene Core
The foundational syntheses of benzo[b]thiophenes were developed from the early to mid-20th century. While often limited by harsh conditions and narrow substrate scope, these methods established the fundamental chemical principles for constructing the fused ring system and are still occasionally employed.
Oxidative Cyclization of o-Mercaptocinnamic Acids
One of the most widely utilized classical methods involves the oxidative cyclization of ortho-mercaptocinnamic acids. This approach is particularly effective for preparing benzo[b]thiophene-2-carboxylic acids. The reaction typically proceeds by treating the mercaptocinnamic acid with an oxidizing agent, such as iodine or potassium ferricyanide, in an alkaline solution.
Causality of Experimental Choices:
-
Starting Material: The o-mercaptocinnamic acid provides the pre-assembled carbon and sulfur framework. The ortho relationship between the thiol and the cinnamic acid is critical for the subsequent 5-endo-trig cyclization.
-
Oxidizing Agent (I₂ or K₃[Fe(CN)₆]): The role of the oxidant is to facilitate the crucial S-C bond formation. In the case of iodine, it is believed to proceed through an intermediate sulfenyl iodide, which is highly electrophilic and readily attacked by the electron-rich double bond of the cinnamic acid moiety.
-
Alkaline Medium: The base deprotonates the carboxylic acid and the thiol, increasing the nucleophilicity of the sulfur atom and ensuring the substrate remains in solution.
Limitations: The primary drawback of this method is its limited scope, as it is mainly suited for producing 2-carboxy-substituted benzo[b]thiophenes.
Diagram: Mechanism of Oxidative Cyclization
Caption: Oxidative cyclization of o-mercaptocinnamic acid.
Acid-Catalyzed Cyclization of Arylthioacetaldehyde Acetals
This method is particularly useful for synthesizing 2-substituted and 2,3-disubstituted benzo[b]thiophenes. The reaction involves the treatment of an arylthioacetaldehyde dialkyl acetal with a strong acid, such as polyphosphoric acid (PPA).
Causality of Experimental Choices:
-
Acetal Group: The acetal serves as a protected aldehyde. Under strong acid conditions, it hydrolyzes in-situ to generate a highly reactive oxonium ion, which then collapses to the corresponding aldehyde or a related electrophilic species.
-
Strong Acid (PPA): The acid serves two critical roles. First, it catalyzes the deprotection of the acetal. Second, it acts as both the solvent and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) where the electron-rich benzene ring attacks the activated carbonyl carbon, followed by dehydration to form the thiophene ring.
Limitations: The extremely harsh conditions (neat PPA at high temperatures) are not compatible with many sensitive functional groups, and the reaction can sometimes lead to mixtures of regioisomers if the starting aryl group is appropriately substituted.
Chapter 3: The Renaissance - Modern Catalytic Strategies
The limitations of classical methods—harsh conditions, low functional group tolerance, and limited scope—drove the development of more sophisticated and milder synthetic routes. The advent of transition-metal catalysis revolutionized the synthesis of benzo[b]thiophenes, offering unprecedented efficiency and control.
Palladium-Catalyzed C-S Coupling and Annulation
Palladium catalysis has become a cornerstone of modern organic synthesis. For benzo[b]thiophene construction, palladium-catalyzed reactions often involve the coupling of an ortho-functionalized benzene derivative with a sulfur source or a sulfur-containing coupling partner.
A prominent example is the reaction between an alkyne-substituted 2-bromobenzene and a sulfide source, such as sodium sulfide (Na₂S) or potassium sulfide (K₂S).
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(OAc)₂): The palladium catalyst is central to the reaction, facilitating the key C-S bond-forming step through a catalytic cycle typically involving oxidative addition, ligand exchange, and reductive elimination.
-
Ligand (e.g., Xantphos, dppf): The choice of phosphine ligand is crucial. It modulates the electron density and steric environment of the palladium center, influencing the efficiency of the catalytic cycle and preventing catalyst decomposition.
-
Sulfide Source (Na₂S): This simple inorganic salt provides the sulfur atom for the thiophene ring in a direct and atom-economical fashion.
Diagram: Palladium-Catalyzed Annulation Workflow
Caption: General workflow for Pd-catalyzed synthesis.
Gold-Catalyzed Carbothiolation
Gold catalysis has emerged as a powerful tool for C-C and C-X bond formation, particularly through the activation of alkynes. A notable application is the gold-catalyzed carbothiolation of α-alkoxy alkyl ortho-alkynyl phenyl sulfides to form 2,3-disubstituted benzo[b]thiophenes.
Mechanism Insight: The gold(I) catalyst acts as a potent π-acid, coordinating to the alkyne and rendering it highly electrophilic. This activation facilitates an intramolecular attack by the pendant sulfide, forming a six-membered ring intermediate. A subsequent rearrangement and elimination sequence leads to the aromatic benzo[b]thiophene product. This method provides excellent regiocontrol for the synthesis of complex, disubstituted products under mild conditions.
Chapter 4: Comparative Analysis of Synthetic Methods
The evolution from classical to modern methods represents a significant leap in synthetic efficiency and applicability. The table below summarizes the key differences.
| Feature | Classical Methods (e.g., Acid Cyclization) | Modern Catalytic Methods (e.g., Pd, Au) |
| Conditions | Harsh (strong acids, high temp.) | Mild (neutral pH, lower temp.) |
| Scope | Often limited, poor functional group tolerance | Broad, excellent functional group tolerance |
| Regioselectivity | Can be poor, leading to mixtures | Generally high and predictable |
| Catalyst | Stoichiometric reagents | Catalytic (low loadings) |
| Atom Economy | Moderate (often generates waste) | High (e.g., annulation with Na₂S) |
Chapter 5: Case Study & Experimental Protocol
To illustrate the practical application of these methods, we present a representative protocol for a modern synthesis.
Synthesis of 2-Alkyl-Benzo[b]thiophene via Copper-Catalyzed Annulation
This procedure is adapted from a common modern method that offers high yields and operational simplicity.
Reaction: 2-Bromoalkynylbenzene + Na₂S·9H₂O --(CuI, TMEDA)--> 2-Alkyl-benzo[b]thiophene
Step-by-Step Protocol:
-
Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 mmol).
-
Atmosphere Control: Seal the tube, and evacuate and backfill with dry nitrogen three times.
-
Reagent Addition: Under a positive pressure of nitrogen, add the 2-bromoalkynylbenzene substrate (1.0 mmol), TMEDA (tetramethylethylenediamine, 0.2 mmol, 20 mol%), and anhydrous DMF (dimethylformamide, 5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-alkyl-benzo[b]thiophene product.
Self-Validating System: The success of this protocol relies on strict anaerobic conditions to protect the Cu(I) catalyst from oxidation. The use of a chelating ligand (TMEDA) stabilizes the catalyst and enhances its reactivity. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.
Conclusion and Future Outlook
The synthetic journey of benzo[b]thiophene compounds mirrors the broader evolution of organic chemistry—from brute-force classical methods to elegant and efficient catalytic strategies. The development of palladium, copper, and gold-catalyzed reactions has transformed the accessibility of this privileged scaffold, enabling medicinal chemists and materials scientists to synthesize complex derivatives with unprecedented ease.
Future advancements will likely focus on even more sustainable and efficient methods. The application of C-H activation, photoredox catalysis, and flow chemistry promises to further streamline the synthesis of benzo[b]thiophenes, reducing waste and enabling high-throughput library generation for drug discovery and materials development. The enduring importance of the benzo[b]thiophene core ensures that it will remain a vibrant and active area of synthetic research for years to come.
The Strategic Landscape of 4-(Aminomethyl)benzo[b]thiophene: A Technical Guide to its Structural Analogues and Isomers in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of 4-(aminomethyl)benzo[b]thiophene, a key derivative, and systematically navigates the synthesis, biological activities, and structure-activity relationships (SAR) of its crucial structural analogues and positional isomers. By dissecting the nuanced impact of substituent placement on pharmacological outcomes, this document serves as a comprehensive resource for researchers engaged in the rational design of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders and infectious agents. We will delve into specific synthetic methodologies, comparative biological data, and the underlying mechanisms of action that govern the therapeutic potential of this versatile chemical family.
Introduction: The Enduring Significance of the Benzo[b]thiophene Core
The fusion of a benzene ring with a thiophene ring gives rise to the benzo[b]thiophene system, an aromatic heterocyclic scaffold that has consistently demonstrated broad pharmacological versatility.[3][4] Its structural rigidity, coupled with the electronic properties endowed by the sulfur atom, allows for diverse interactions with biological targets.[5] This has led to the development of successful drugs such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .[5] The aminomethyl substituent introduces a basic center, crucial for forming salt bridges and hydrogen bonds with biological macromolecules, thereby significantly influencing pharmacokinetic and pharmacodynamic properties. The position of this aminomethyl group on the benzo[b]thiophene ring system is a critical determinant of its biological activity, making a systematic study of its isomers and structural analogues a compelling endeavor for the discovery of new and more effective therapeutic agents.[6]
Navigating the Isomeric Landscape: Positional Influences on Biological Activity
The placement of the aminomethyl group on the benzo[b]thiophene core dictates the molecule's spatial arrangement and electronic distribution, leading to distinct pharmacological profiles for each isomer. While a direct comparative study across all positional isomers of (aminomethyl)benzo[b]thiophene under uniform assay conditions is not extensively documented in a single source, a synthesis of available literature provides critical insights into their differential biological effects.
The Thiophene Ring Substituents: 2- and 3-(Aminomethyl)benzo[b]thiophene Analogues
The 2- and 3-positions of the benzo[b]thiophene scaffold are electronically distinct and sterically accessible, making them frequent points of derivatization.
-
Antimitotic Activity: Research into 2-amino and 3-aminobenzo[b]thiophene derivatives has identified them as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[7][8][9] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] Notably, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has demonstrated subnanomolar concentrations in inhibiting cancer cell growth, highlighting the potent cytotoxic potential of this isomeric class.[7][8]
The Benzene Ring Substituents: 4-, 5-, 6-, and 7-(Aminomethyl)benzo[b]thiophene Analogues
Substitution on the benzene portion of the scaffold offers another avenue to modulate biological activity.
-
Antimycobacterial Properties: Studies on aminobenzothiophenes have revealed that the position of the amino group on the benzene ring is critical for antimycobacterial activity. Specifically, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, with the 6-amino isomer showing a particularly low minimum inhibitory concentration (MIC) of 0.78 µg/mL.[6] This suggests that isomers with the amino functionality at these positions are promising leads for the development of new antitubercular agents.
-
STAT3 Inhibition: Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target.[13][14] The 6-amino substitution pattern appears to be crucial for this activity, with further modifications of the amino group leading to compounds with potent anticancer and senotherapeutic properties.[12]
Structural Analogues: Expanding the Chemical Space
Beyond simple positional isomers, structural analogues of this compound, where the core structure or the substituent is modified, have yielded compounds with unique pharmacological profiles.
(2-Aminopropyl)benzo[b]thiophene (APBT) Isomers
The introduction of a methyl group on the carbon adjacent to the amino group, forming an aminopropyl side chain, has been explored across all six possible positions on the benzo[b]thiophene ring.[15][16] These analogues, known as APBTs, have been characterized as novel monoamine transporter ligands.
-
Psychedelic-like Activity: In vivo studies have shown that certain APBT isomers, particularly 3-APBT, 5-APBT, and 6-APBT, exhibit psychedelic-like effects in mice, mediated through their interaction with serotonin 5-HT2A receptors. This highlights how a subtle structural modification can dramatically shift the therapeutic application from potential anticancer or antimicrobial agents to psychoactive compounds.
The following table summarizes the key biological activities observed for different positional isomers and structural analogues of aminobenzo[b]thiophenes.
| Compound Class | Isomeric Position(s) | Key Biological Activity | Mechanism of Action (if known) | Reference(s) |
| Aminobenzo[b]thiophenes | 2- and 3- | Antimitotic/Anticancer | Inhibition of tubulin polymerization | [7][8][9] |
| Aminobenzo[b]thiophenes | 5- and 6- | Antimycobacterial | Not fully elucidated | [6] |
| 6-Aminobenzo[b]thiophene 1,1-dioxides | 6- | Anticancer/Senotherapeutic | STAT3 signaling pathway inhibition | [12] |
| (2-Aminopropyl)benzo[b]thiophenes | 3-, 5-, and 6- | Psychedelic-like | Monoamine transporter ligand, 5-HT2A receptor agonism |
Synthesis and Characterization: A Methodological Overview
The synthesis of this compound and its isomers typically involves multi-step sequences, often starting from commercially available substituted benzothiophenes or by constructing the heterocyclic system from acyclic precursors.
General Synthetic Strategies
Common synthetic routes to the benzo[b]thiophene core include:
-
Electrophilic Cyclization: This is a widely used method for constructing the benzothiophene ring system.[10]
-
Palladium-Catalyzed Coupling Reactions: Sonogashira coupling and other cross-coupling reactions are employed to introduce substituents that can be later converted to the aminomethyl group.[10]
Proposed Synthetic Protocol for this compound
A plausible and efficient route to this compound would likely proceed through a nitrile intermediate, which can then be reduced to the desired amine.
Step 1: Synthesis of 4-Cyanobenzo[b]thiophene
A common method for introducing a cyano group onto an aromatic ring is through a Sandmeyer reaction starting from the corresponding amine, or via palladium-catalyzed cyanation of a halo-substituted precursor.
Step 2: Reduction of 4-Cyanobenzo[b]thiophene to this compound
The reduction of the nitrile to the primary amine can be achieved using various reducing agents.
Experimental Protocol: Reduction of 4-Cyanobenzo[b]thiophene
-
Reaction Setup: To a solution of 4-cyanobenzo[b]thiophene (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, add a reducing agent like lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting suspension and wash the solid residue with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization to yield pure this compound.
Characterization Techniques
The structural elucidation and confirmation of the synthesized compounds are paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the benzo[b]thiophene ring. The distinct chemical shifts and coupling patterns of the aromatic protons are diagnostic for each isomer.[16]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretching vibrations of the amino group and the C≡N stretch of a nitrile intermediate.
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of aminobenzo[b]thiophene derivatives stem from their interaction with specific cellular pathways.
Inhibition of Tubulin Polymerization
As previously mentioned, certain aminobenzo[b]thiophene isomers act as potent antimitotic agents by disrupting microtubule dynamics. This process is crucial for cell division, and its inhibition leads to apoptosis in rapidly proliferating cancer cells.
Figure 1: Inhibition of tubulin polymerization by aminobenzo[b]thiophene derivatives.
Inhibition of the STAT3 Signaling Pathway
The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Figure 2: Inhibition of the STAT3 signaling pathway by 6-aminobenzo[b]thiophene derivatives.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a rich and versatile platform for the development of novel therapeutic agents. The position of the aminomethyl group profoundly influences the pharmacological profile, with different isomers showing promise as anticancer, antimycobacterial, and even psychoactive agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic exploration of the isomeric and analogue space in drug discovery.
Future research should focus on a comprehensive side-by-side biological evaluation of all positional isomers of (aminomethyl)benzo[b]thiophene to build a more complete SAR map. Furthermore, the elucidation of the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across a range of therapeutic areas.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. openreadings.eu [openreadings.eu]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of the STAT3 signaling pathway: Insights into their structural features and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 16. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Benzo[b]thiophene Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Convergence of Silicon and Sulfur in Modern Drug Discovery
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1] The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties, which dictate how they interact with biological targets.[1][2] Traditionally, understanding these structure-activity relationships (SAR) has been a laborious process of synthesis and biological testing. However, the maturation of computational chemistry provides a powerful, predictive lens to rationalize these relationships and guide the design of more potent and selective drug candidates, significantly reducing the time and cost of discovery.[3][4][5]
This guide provides an in-depth technical framework for applying quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of benzo[b]thiophene derivatives. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational protocol. Our focus is on generating actionable insights—transforming raw computational data into a chemically intuitive understanding of molecular reactivity, stability, and interaction potential.
Theoretical Cornerstone: Density Functional Theory (DFT) as the Computational Workhorse
At the heart of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT is grounded in the principle that the energy of a system can be determined from its electron density. This approach strikes an optimal balance between accuracy and computational efficiency, making it the ideal tool for studying systems the size of drug-like molecules.[6][7]
Key calculations enabled by DFT and its time-dependent extension (TD-DFT) include:
-
Geometric and Electronic Structures: Predicting the most stable 3D conformation and the distribution of electrons.
-
Spectroscopic Properties: Simulating UV-Vis and NMR spectra to aid in experimental characterization.[8][9][10]
-
Reactivity and Stability: Quantifying molecular reactivity through a variety of chemical descriptors derived from the electronic structure.[11][12]
The selection of a specific DFT functional and basis set is the most critical decision in setting up a calculation. This choice directly impacts the accuracy and cost of the computation.[13]
The Art of Selecting Functionals and Basis Sets
The "exact" functional in DFT is unknown, leading to a diverse family of approximations. For organic molecules like benzo[b]thiophenes, hybrid functionals such as B3LYP are a common and well-validated starting point, blending exact exchange from Hartree-Fock theory with DFT exchange-correlation.[11][12]
Basis sets are sets of mathematical functions used to build molecular orbitals.[14][15] For molecules containing second-row elements like sulfur, a robust basis set is non-negotiable.
| Basis Set Family | Key Features & Rationale | Common Examples |
| Pople Style | Computationally efficient and widely used. The numbers indicate the number of functions used for core and valence orbitals. | 6-31G(d) : A good starting point. The (d) adds a polarization function, essential for accurately describing the geometry of atoms like sulfur.[16] |
| 6-311+G(d,p) : A more flexible set. The + adds diffuse functions, crucial for describing anions or systems with lone pairs, and (p) adds polarization to hydrogens.[11][17] | ||
| Dunning Style | Correlation-consistent sets designed for systematic convergence towards the complete basis set limit. More accurate but computationally more demanding. | cc-pVDZ, cc-pVTZ : "D" and "T" stand for double- and triple-zeta. Often used for high-accuracy benchmark calculations.[17][18] |
Causality in Selection: The choice of 6-311+G(d,p) for a benzo[b]thiophene derivative is not arbitrary. The sulfur atom's valence shell is more complex than that of carbon or oxygen. The polarization (d) functions allow the electron orbitals to change shape in the molecular environment, which is critical for accurate bond angle and length prediction. Diffuse + functions improve the description of the "tail" of the wavefunction, important for the lone pairs on the sulfur atom.
The Computational Protocol: A Validated Step-by-Step Workflow
A reliable computational study follows a logical, multi-step process. Each step builds upon the last, incorporating checks to ensure the physical and chemical validity of the results.
Caption: A validated workflow for quantum chemical calculations.
Detailed Protocol: Geometry Optimization and Frequency Analysis
This two-step process is the foundation of any reliable computational study. Optimization finds the most stable arrangement of atoms, and frequency analysis validates that this structure is a true energy minimum.
Objective: To obtain a validated, low-energy 3D structure of the target benzo[b]thiophene derivative.
Methodology:
-
Input File Preparation:
-
Construct an initial 3D structure of the molecule using a molecular builder.
-
Create an input file for the computational chemistry software (e.g., Gaussian).[16]
-
The route section (first line) should specify the method, basis set, and calculation type. For a combined optimization and frequency calculation, a typical keyword is Opt Freq. A more robust approach is to run them separately.
-
Example Route Section: #p B3LYP/6-311+G(d,p) Opt
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).
-
Paste the Cartesian coordinates of the atoms.
-
-
Execution:
-
Submit the input file to the software.[16]
-
-
Analysis of Optimization Output:
-
Open the output file (e.g., .log or .out).
-
Verify that the calculation terminated normally.
-
Check for the convergence criteria (typically four "YES" responses) indicating the geometry has converged to a stationary point.
-
-
Frequency Analysis (The Self-Validation Step):
-
Using the optimized geometry from the previous step, perform a frequency calculation.
-
Example Route Section: #p B3LYP/6-311+G(d,p) Freq
-
Crucial Check: Search the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.
-
From Data to Drug Design: Interpreting the Quantum Chemical Output
The output of these calculations is a rich dataset. The skill of a computational scientist lies in translating these numbers into chemical and biological insights.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic properties.[8][19]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[19]
Caption: Linking FMO properties to medicinal chemistry concepts.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions, which are the bedrock of drug-receptor binding.[11]
-
Red Regions (Negative Potential): Indicate electron-rich areas (e.g., lone pairs on oxygen, nitrogen, or sulfur). These are sites that will favorably interact with hydrogen bond donors or positive charges (e.g., protonated residues like Lys, Arg in a protein).
-
Blue Regions (Positive Potential): Indicate electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites that will interact with hydrogen bond acceptors or negative charges (e.g., carboxylate groups of Asp, Glu).
For a benzo[b]thiophene derivative, the MEP map can instantly reveal the hydrogen bonding potential of substituents and the slightly negative potential associated with the sulfur atom's lone pairs, guiding hypotheses about binding pocket interactions.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, a suite of "global reactivity descriptors" can be calculated to quantify the molecule's overall reactivity profile.[12]
| Descriptor | Formula | Chemical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps.[19] |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a measure of reactivity.[19] |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of a molecule to attract electrons. |
These descriptors are powerful tools in quantitative structure-activity relationship (QSAR) studies, allowing for the correlation of calculated electronic properties with observed biological activity across a series of derivatives.[4]
Advanced Topics: Increasing Realism and Impact
Accounting for the Solvent Environment
Performing calculations in the "gas phase" (i.e., on an isolated molecule) is a useful approximation, but biological processes occur in water. The solvent can significantly influence molecular conformation and properties.[20]
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant.[21][22] They offer a good balance of accuracy and computational cost for capturing bulk solvent effects and are a standard part of modern protocols.[23][24]
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally very expensive but is necessary for studying specific solute-solvent interactions, such as key hydrogen bonds that stabilize a particular conformation.[21][24]
Causality: For drug design, using an implicit solvent model like SMD is highly recommended. It provides a more realistic ranking of conformer energies and more accurate electronic properties, better reflecting the state of the molecule in a biological milieu.[22]
Synergy with Molecular Docking
While quantum chemical calculations provide deep insight into the ligand's intrinsic properties, molecular docking predicts its preferred binding mode within a biological target.[25][26] The two techniques are highly synergistic.
DFT calculations can generate high-quality, low-energy 3D conformations for use in docking.[19] Furthermore, the atomic charges calculated by DFT (e.g., from Natural Bond Orbital, NBO, analysis) are often more accurate than those from molecular mechanics force fields, leading to more reliable docking scores and a better description of electrostatic interactions in the binding pocket.[27][28]
Conclusion
Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for benzo[b]thiophene derivatives. By moving beyond simple approximations and adopting a rigorous, self-validating workflow, researchers can elucidate the fundamental electronic properties that govern biological activity. The insights gained from analyzing Frontier Molecular Orbitals, Molecular Electrostatic Potential, and reactivity descriptors provide a rational basis for designing the next generation of therapeutics, turning computational data into tangible progress in medicinal chemistry.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jchps.com [jchps.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantum chemical calculations for predicting the partitioning of drug molecules in the environment - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00524H [pubs.rsc.org]
- 23. thequantuminsider.com [thequantuminsider.com]
- 24. Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. asianpubs.org [asianpubs.org]
- 27. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Application Notes on Benzo[b]thiophenes in Organic Synthesis
Introduction: The Enduring Relevance of the Benzo[b]thiophene Core
The benzo[b]thiophene motif, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, stands as a cornerstone in the edifice of modern organic synthesis. Its prevalence in a vast array of biologically active molecules and functional organic materials underscores its significance as a "privileged scaffold".[1][2] The unique electronic properties conferred by the electron-rich sulfur atom, coupled with the rigid, planar structure of the fused ring system, render benzo[b]thiophene derivatives ideal candidates for interaction with biological targets and for facilitating charge transport in organic electronics.[3][4]
This comprehensive guide, intended for researchers, medicinal chemists, and materials scientists, delves into the practical applications of benzo[b]thiophenes as versatile building blocks. We will explore key synthetic transformations, providing not just step-by-step protocols, but also the underlying mechanistic rationale that informs experimental design. Our focus is to equip the reader with both the practical knowledge and the conceptual understanding necessary to effectively harness the synthetic potential of this remarkable heterocycle.
I. Benzo[b]thiophenes in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The benzo[b]thiophene core is a recurring structural feature in a number of blockbuster pharmaceuticals, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][5] Its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it a powerful pharmacophore for designing potent and selective modulators of biological targets.[2]
Case Study: The Synthesis of Raloxifene
A prime example of the therapeutic importance of the benzo[b]thiophene scaffold is Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][6][7] The synthesis of Raloxifene showcases a classical approach to the functionalization of a pre-formed benzo[b]thiophene core, primarily through Friedel-Crafts acylation.
The strategic placement of the hydroxyl groups on the phenyl and benzothiophene rings is crucial for its biological activity, mimicking the phenolic moieties of estradiol and enabling high-affinity binding to the estrogen receptor.[8] The piperidine-containing side chain enhances solubility and contributes to the tissue-selective pharmacology of the molecule.
Below is a representative synthetic protocol for a key intermediate in the synthesis of Raloxifene, illustrating the multi-step process involved in constructing this complex molecule.
Experimental Protocol: Synthesis of a Raloxifene Precursor
This protocol outlines the synthesis of a key intermediate, {6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl}{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone, a direct precursor to Raloxifene.
Step 1: Synthesis of 6-Methoxy-3-(4-methoxyphenyl)-benzo[b]thiophene (4)
-
Rationale: This step involves an acid-catalyzed cyclodehydration to form the benzo[b]thiophene ring system. Aluminum chloride acts as a strong Lewis acid to promote the intramolecular electrophilic aromatic substitution.
-
Procedure:
-
To a stirred solution of aluminum chloride (111.6 g, 0.83 mol) in dichloromethane (DCM) (1500 mL) at 0-5°C, a solution of 1-(4-methoxyphenyl)-2-(3-methoxyphenylsulfanyl)ethanone (3) (200 g, 0.769 mol) in DCM (600 mL) is added over 45 minutes.
-
The resulting mixture is stirred for 30 hours at room temperature.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by pouring it into a 10% aqueous HCl solution (500 mL).
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 200 mL).
-
The combined organic layers are washed, dried, and concentrated to yield the product.[9]
-
Step 2: Isomerization to 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (6)
-
Rationale: An acid-catalyzed isomerization is performed to move the 4-methoxyphenyl group from the 3-position to the more thermodynamically stable 2-position of the benzo[b]thiophene core.
-
Procedure:
-
Methanesulfonic acid (61 g, 0.63 mol) is added to a solution of 6-methoxy-3-(4-methoxyphenyl)-benzo[b]thiophene (4) (170 g, 0.63 mol) in toluene (700 mL) at room temperature.
-
The mixture is stirred at 90°C for 4 hours.
-
After completion (monitored by TLC), heptane (280 mL) is added at 90°C, and the mixture is stirred for 1 hour at 90°C, followed by 3 hours at 80°C to induce crystallization.[9]
-
Step 3: Friedel-Crafts Acylation
-
Rationale: This is a key bond-forming step where the aroyl group is introduced at the electron-rich 3-position of the benzo[b]thiophene. Aluminum chloride is again used as the Lewis acid catalyst.
-
Procedure:
-
To a stirred solution of 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (6) (135 g, 0.5 mol) in DCM (700 mL) at 0-5°C, a solution of 4-(2-chloroethoxy)benzoyl chloride (7) (131.4 g, 0.6 mol) in DCM (300 mL) is added over 45 minutes.
-
After 30 minutes, aluminum chloride (100 g, 0.75 mol) is added portion-wise over 15 minutes at 0-5°C.
-
The resulting mixture is stirred for 2 hours at 0-5°C.
-
Upon completion (monitored by TLC), the reaction is quenched with 10% aqueous HCl solution (500 mL) and extracted with DCM.[9]
-
Step 4: Nucleophilic Substitution to Introduce the Piperidine Moiety
-
Rationale: The chloroethoxy side chain is converted to the final piperidinoethoxy side chain via a simple SN2 reaction.
-
Procedure:
-
The product from Step 3 is reacted with an excess of piperidine, which acts as both the nucleophile and the solvent.
-
The reaction mixture is heated to reflux until the starting material is consumed.
-
Work-up involves removal of excess piperidine and purification of the product.[3]
-
Step 5: Demethylation to Raloxifene
-
Rationale: The final step involves the cleavage of the two methyl ethers to unveil the free hydroxyl groups, which are critical for biological activity. This is typically achieved using a strong Lewis acid like aluminum chloride in the presence of a soft nucleophile like ethanethiol.[10]
-
Procedure:
-
Ethanethiol (23.8 g, 0.37 mol) is added to a solution of aluminum chloride (34.7 g, 0.26 mol) in 1,2-dichloroethane (EDC) (200 ml) at 0-5°C.
-
A solution of the product from Step 4 (20 g, 0.037 mol) in EDC (50 ml) is then added, and the mixture is stirred for 3 hours at room temperature.
-
The reaction is quenched with ice water, followed by the addition of concentrated HCl to precipitate Raloxifene hydrochloride.[9]
-
Workflow for Raloxifene Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A Review on the Synthetic Methods towards Benzothienobenzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for N-Functionalization of 4-(Aminomethyl)benzo[b]thiophene: A Guide for Researchers
Introduction: The Significance of N-Functionalized Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the nitrogen atom in 4-(aminomethyl)benzo[b]thiophene provides a powerful avenue for modulating the physicochemical and pharmacological properties of this important molecule, leading to the generation of novel drug candidates and functional materials. This document provides a comprehensive guide with detailed protocols for the N-acylation, N-alkylation, N-sulfonylation, and reductive amination of this compound, designed for researchers, scientists, and drug development professionals.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents. Benzo[b]thiophene and its derivatives should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2] Certain reagents, such as acyl chlorides and alkyl halides, are corrosive and/or lachrymatory and require careful handling.
I. N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide bond. This modification is widely used to synthesize biologically active molecules and to protect the amino group during multi-step syntheses. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Causality Behind Experimental Choices:
The choice of acylating agent, base, and solvent is critical for achieving high yields and purity. Acyl chlorides are highly reactive and often preferred for efficient acylation. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically employed to prevent hydrolysis of the acyl chloride. Cooling the reaction mixture to 0 °C during the addition of the acyl chloride helps to control the exothermic nature of the reaction and minimize side product formation.
Detailed Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approximately 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(benzo[b]thiophen-4-ylmethyl)acetamide.
Table 1: Representative Acylating Agents and Expected Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Expected Yield |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | High |
| Benzoyl Chloride | Pyridine | THF | 0 to RT | High |
| Acetic Anhydride | Triethylamine | DCM | 0 to RT | Very Good |
Diagram 1: General Workflow for N-Acylation
Caption: General experimental workflow for N-acylation.
II. N-Alkylation of this compound
N-alkylation introduces an alkyl group to the nitrogen atom, a key transformation for the synthesis of secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though care must be taken to control the degree of alkylation.
Causality Behind Experimental Choices:
The reactivity of the alkyl halide (iodide > bromide > chloride) and the steric hindrance of both the amine and the alkyl halide influence the reaction rate. A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid byproduct. The choice of solvent depends on the solubility of the reactants and the reaction temperature; polar aprotic solvents like acetonitrile or DMF are often suitable. To favor mono-alkylation, a slight excess of the amine relative to the alkyl halide can be used, and the alkyl halide should be added slowly to maintain a low concentration.
Detailed Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.0 eq.) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-benzyl-1-benzo[b]thiophen-4-ylmethanamine.
Table 2: Representative Alkylating Agents and Reaction Conditions
| Alkylating Agent | Base | Solvent | Temperature | Expected Product |
| Methyl Iodide | K2CO3 | Acetonitrile | RT | Mono- and di-methylated |
| Benzyl Bromide | K2CO3 | Acetonitrile | Reflux | Mono-benzylated |
| Ethyl Bromoacetate | Et3N | THF | RT to 40°C | Mono-ester alkylated |
Diagram 2: N-Alkylation Reaction Scheme
Caption: General scheme for N-alkylation of a primary amine.
III. N-Sulfonylation of this compound
N-sulfonylation results in the formation of a sulfonamide, a functional group prevalent in a multitude of therapeutic agents. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
The reaction conditions for sulfonylation must be carefully controlled to favor the formation of the mono-sulfonylated product and avoid the di-sulfonylated byproduct.[3][4] This is typically achieved by using a 1:1 molar ratio of the amine to the sulfonyl chloride, slow, dropwise addition of the sulfonyl chloride at low temperatures (0 °C), and using a base like pyridine or triethylamine to scavenge the HCl byproduct.[3][4] Anhydrous aprotic solvents such as DCM or THF are essential to prevent hydrolysis of the sulfonyl chloride.[3]
Detailed Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(benzo[b]thiophen-4-ylmethyl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.
Table 3: Common Sulfonylating Agents and Bases
| Sulfonylating Agent | Base | Solvent | Key Consideration |
| p-Toluenesulfonyl chloride | Pyridine | DCM | Standard, reliable conditions |
| Methanesulfonyl chloride | Triethylamine | THF | Mesyl group is smaller |
| o-Nitrobenzenesulfonyl chloride | Pyridine | DCM | Nosyl group can be a protecting group |
Diagram 3: Competing Pathways in Sulfonylation
Caption: Control of stoichiometry and base is key to favor mono-sulfonylation.
IV. Reductive Amination with this compound
Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
This one-pot procedure is highly efficient. The choice of reducing agent is crucial; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are preferred because they selectively reduce the protonated imine intermediate over the starting carbonyl compound. The reaction is often carried out in solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol. For less reactive carbonyls, the addition of a dehydrating agent like magnesium sulfate or molecular sieves can facilitate imine formation.
Detailed Experimental Protocol: Reaction with Benzaldehyde
This protocol describes the synthesis of N-benzyl-1-benzo[b]thiophen-4-ylmethanamine via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Table 4: Carbonyl Partners and Reducing Agents for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Key Consideration |
| Benzaldehyde | NaBH(OAc)3 | DCM | Standard conditions for aromatic aldehydes |
| Acetone | NaBH3CN | Methanol | Forms isopropyl-substituted amine |
| Cyclohexanone | NaBH(OAc)3 | DCE | Forms cyclohexyl-substituted amine |
Diagram 4: Reductive Amination Workflow
Caption: Step-wise process of one-pot reductive amination.
V. Purification and Characterization
Purification of the N-functionalized products is typically achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Recrystallization from a suitable solvent system can also be an effective purification method for solid products.
The structure and purity of the final compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch, N-H stretch).
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 4-(Aminomethyl)benzo[b]thiophene for Modern Drug Discovery
Introduction: The Emergence of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The benzo[b]thiophene core is a prime example of such a scaffold, renowned for its presence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capability that makes it an attractive starting point for drug design. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2]
This technical guide focuses on a specific, highly versatile derivative: 4-(Aminomethyl)benzo[b]thiophene . The introduction of the aminomethyl group at the 4-position provides a critical handle for medicinal chemists. This primary amine serves as a key pharmacophoric element and a versatile synthetic anchor for constructing diverse libraries of compounds. It allows for the exploration of a wide chemical space through various modifications, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This document will provide a comprehensive overview of the synthesis of the this compound scaffold, detailed protocols for the preparation of its derivatives, and methodologies for evaluating their biological activity, with a particular focus on anticancer and enzyme inhibition applications.
The Strategic Advantage of the this compound Scaffold
The strategic placement of the aminomethyl group on the benzo[b]thiophene core offers several advantages in drug design:
-
Pharmacophoric Anchor: The primary amine can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets such as enzymes and receptors.
-
Synthetic Versatility: The amine functionality is readily derivatized through a multitude of well-established chemical reactions, including amide bond formation, reductive amination, and urea/thiourea formation. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The introduction of various substituents via the aminomethyl linker allows for the precise control of properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug-likeness.
-
Vectorial Orientation: The aminomethyl group provides a defined vector for extending substituents into specific binding pockets of a target protein, enabling rational drug design.
Caption: Core advantages of the this compound scaffold in drug design.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound can be approached through several reliable synthetic routes. A common and efficient strategy involves the preparation of a 4-substituted benzo[b]thiophene precursor, such as a bromo or formyl derivative, followed by conversion to the aminomethyl group.
Part 1: Synthesis of 4-Bromobenzo[b]thiophene (A Key Intermediate)
A robust method for the synthesis of 4-bromobenzo[b]thiophene from the parent benzo[b]thiophene has been reported.[3]
Protocol 1: Synthesis of 4-Bromobenzo[b]thiophene
Materials:
-
Benzo[b]thiophene
-
Acetic acid
-
30% Hydrogen peroxide
-
Sodium bromide
-
Tetrabutylammonium bromide
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine benzo[b]thiophene and acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Under an inert atmosphere (e.g., argon), heat the mixture to 78°C.
-
Slowly add 30% hydrogen peroxide dropwise over 30 minutes.
-
Concurrently, begin the dropwise addition of a solution of sodium bromide and tetrabutylammonium bromide in water.
-
After the additions are complete, raise the temperature to 120°C and continue the reaction for 20 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield 4-bromobenzo[b]thiophene.
Part 2: Conversion to this compound
Two common methods for converting a bromoalkyl group to an aminomethyl group are the Gabriel synthesis and direct amination. Reductive amination of a formyl derivative is another excellent alternative.
Protocol 2A: Gabriel Synthesis of this compound from 4-(Bromomethyl)benzo[b]thiophene
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation.[4] This protocol assumes the prior synthesis of 4-(bromomethyl)benzo[b]thiophene from 4-methylbenzo[b]thiophene via radical bromination (e.g., using N-bromosuccinimide).
Step 1: Synthesis of N-(Benzo[b]thiophen-4-ylmethyl)phthalimide
Materials:
-
4-(Bromomethyl)benzo[b]thiophene
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 4-(bromomethyl)benzo[b]thiophene and potassium phthalimide in DMF in a round-bottom flask.
-
Heat the mixture at 60-80°C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(benzo[b]thiophen-4-ylmethyl)phthalimide.
Step 2: Hydrazinolysis to this compound
Materials:
-
N-(Benzo[b]thiophen-4-ylmethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Suspend N-(benzo[b]thiophen-4-ylmethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture, and if a precipitate (phthalhydrazide) forms, filter it off.
-
Acidify the filtrate with concentrated HCl and then basify with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2B: Reductive Amination of 4-Formylbenzo[b]thiophene
Reductive amination is a versatile method for forming amines from carbonyl compounds.[5]
Step 1: Synthesis of 4-Formylbenzo[b]thiophene (This can be achieved through various formylation reactions of benzo[b]thiophene, such as the Vilsmeier-Haack reaction).
Step 2: Reductive Amination
Materials:
-
4-Formylbenzo[b]thiophene
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-formylbenzo[b]thiophene in methanol in a round-bottom flask.
-
Add a source of ammonia, such as ammonium acetate or aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add the reducing agent (e.g., NaBH₃CN or STAB) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain this compound.
Caption: Synthetic routes to this compound and its derivatives.
Application in Drug Design: Case Studies and Biological Evaluation
The this compound scaffold has been explored for the development of various therapeutic agents. A notable example is its use in creating potent enzyme inhibitors.
Case Study: Urokinase-Type Plasminogen Activator (uPA) Inhibitors
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer cell invasion and metastasis.[6] Its inhibition is a promising strategy for anticancer therapy. 4-Substituted benzo[b]thiophenes have been identified as a potent class of uPA inhibitors.[6][7]
Protocol 3: In Vitro Urokinase Inhibition Assay
This protocol is adapted from commercially available kits and published research.[8][9]
Materials:
-
Human urokinase (uPA) enzyme
-
Fluorogenic uPA substrate (e.g., based on 7-amino-4-trifluoromethylcoumarin (AFC))
-
Urokinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., GGACK dihydrochloride)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (λex = ~350 nm, λem = ~450 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute human urokinase in the assay buffer to the desired stock concentration.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the uPA substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the urokinase enzyme solution.
-
Include wells for a negative control (enzyme and buffer, no inhibitor) and a blank control (buffer only).
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the fluorogenic uPA substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the negative control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Anticancer Activity Evaluation
The cytotoxic potential of this compound derivatives against cancer cell lines can be assessed using various in vitro assays, with the MTT assay being one of the most common.[10][11]
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from these assays can be used to establish a structure-activity relationship for the synthesized derivatives.
Table 1: Hypothetical SAR Data for 4-(Acylaminomethyl)benzo[b]thiophene Derivatives against MCF-7 Cancer Cells and Urokinase
| Compound ID | R Group (in Acyl) | uPA IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| BT-NH₂ | H (Parent Amine) | >100 | >100 |
| BT-01 | Methyl | 55.2 | 78.4 |
| BT-02 | Phenyl | 10.8 | 25.1 |
| BT-03 | 4-Chlorophenyl | 2.5 | 8.9 |
| BT-04 | 4-Methoxyphenyl | 15.3 | 32.7 |
| BT-05 | Naphthyl | 5.1 | 12.4 |
Interpretation of Hypothetical Data:
-
The parent amine (BT-NH₂ ) is inactive, indicating that derivatization is necessary for biological activity.
-
A simple alkyl substituent (BT-01 ) confers weak activity.
-
Aromatic substituents (BT-02 to BT-05 ) significantly increase potency against both uPA and MCF-7 cells.
-
An electron-withdrawing group on the phenyl ring (BT-03 , 4-chloro) enhances activity, suggesting a potential role for halogen bonding or electronic effects in target binding.
-
An electron-donating group (BT-04 , 4-methoxy) is less favorable than an electron-withdrawing group.
-
Increasing the size of the aromatic system (BT-05 , naphthyl) leads to a further increase in potency, likely due to enhanced hydrophobic interactions in the binding pocket.
Caption: The iterative process of SAR-guided drug design.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a compelling area of research for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new compounds based on this promising scaffold. Future work in this area will likely focus on exploring a wider range of substituents, investigating novel therapeutic targets, and optimizing the pharmacokinetic properties of lead compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malayajournal.org [malayajournal.org]
- 3. 4-Bromobenzo[b]thiophene synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)benzo[b]thiophene Derivatives
Abstract: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives functionalized at the 4-position are of particular interest for modulating biological activity and improving pharmacokinetic profiles. This guide provides detailed experimental procedures for the synthesis of 4-(aminomethyl)benzo[b]thiophene derivatives, targeting researchers, medicinal chemists, and professionals in drug development. Two primary, robust synthetic strategies are presented: the reductive amination of 4-formylbenzo[b]thiophene and the reduction of benzo[b]thiophene-4-carbonitrile. This document emphasizes the rationale behind procedural choices, offers step-by-step protocols, and includes methods for the synthesis of key precursors.
Introduction: The Significance of the Benzo[b]thiophene Moiety
Benzo[b]thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[3][4] The structural rigidity and electron-rich nature of the benzo[b]thiophene ring system make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[5][6] The introduction of an aminomethyl group, particularly at the C4 position on the benzene ring portion, provides a versatile handle for constructing diverse chemical libraries and for introducing basic centers that can improve aqueous solubility and form physiologically acceptable salts. This guide focuses on reliable and scalable laboratory methods to access these valuable synthetic intermediates.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound derivatives can be approached from several angles. The most direct methods involve the installation of the aminomethyl group from a C4-functionalized precursor. Our analysis identifies two key C1 precursors at the 4-position: an aldehyde (formyl group) and a nitrile (cyano group).
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malayajournal.org [malayajournal.org]
Introduction: The Benzo[b]thiophene Scaffold as a Privileged Structure in Oncology
An in-depth guide to the synthesis, evaluation, and mechanistic study of 4-(Aminomethyl)benzo[b]thiophene derivatives as a promising scaffold for the development of novel anti-cancer agents. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in oncology and medicinal chemistry.
The benzo[b]thiophene core, an aromatic heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and the presence of a sulfur atom allow for diverse molecular interactions, making it a versatile scaffold for designing targeted therapeutic agents.[2][3] Numerous benzo[b]thiophene derivatives have demonstrated significant biological activities, including anti-inflammatory, anti-microbial, and, most notably, anti-cancer effects.[1]
Clinically relevant molecules like Raloxifene, which features a benzo[b]thiophene core, underscore the scaffold's therapeutic potential. In oncology research, derivatives of benzo[b]thiophene have been shown to target several critical cancer pathways. These include the disruption of microtubule dynamics, inhibition of key signaling proteins like STAT3, and modulation of pathways involved in cell migration and metastasis, such as the RhoA/ROCK pathway.[4][5][6]
While much research has focused on substitutions at the 2-, 3-, and 6-positions of the benzo[b]thiophene ring, the 4-(aminomethyl) substitution pattern represents a compelling, yet less explored, avenue for drug development. The aminomethyl group at the C4 position serves as a highly versatile chemical handle. It provides a strategic vector for introducing a wide array of pharmacophoric groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile. This guide focuses on the strategic development of this compound derivatives as a novel class of anti-cancer agents.
Scientific Rationale & Potential Mechanisms of Action
The rationale for exploring this compound derivatives is built upon the established anti-cancer activities of related compounds. The primary amine provides a nucleophilic site for the straightforward synthesis of diverse libraries of amides, sulfonamides, and ureas, allowing for the optimization of target binding and pharmacokinetic properties. Based on extensive literature on related benzo[b]thiophene analogs, several high-value anti-cancer mechanisms can be hypothesized as potential targets for this novel scaffold.
-
Tubulin Polymerization Inhibition: Many potent anti-cancer agents, including benzo[b]thiophene derivatives, function as antimitotic agents by interfering with microtubule dynamics.[7] These compounds often bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][8]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting proliferation, survival, and migration.[5] Certain 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, suggesting that the benzo[b]thiophene core is well-suited for targeting the STAT3 signaling pathway.[9]
-
Kinase Inhibition: The kinome represents a major class of oncology targets. The benzo[b]thiophene scaffold can be elaborated to fit within the ATP-binding pocket of various kinases, including tyrosine kinases, which are often dysregulated in cancer.[10]
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is crucial for regulating the actin cytoskeleton and is implicated in cancer cell invasion and metastasis.[6] Recently, benzo[b]thiophene derivatives have been developed as inhibitors of this pathway, highlighting another potential mechanism to explore.[6]
Caption: Potential anti-cancer mechanisms of this compound derivatives.
Drug Discovery & Development Workflow
The development of novel agents from the this compound scaffold follows a structured, multi-stage process. This workflow ensures that lead candidates are selected based on a robust dataset covering potency, selectivity, and mechanism of action.
Caption: High-level workflow for anti-cancer drug discovery.
Experimental Protocols
Protocol 1: Representative Synthesis of a 4-(Benzoylamino)methyl)benzo[b]thiophene Derivative
This protocol provides a representative method for synthesizing derivatives from the this compound core via amide coupling. The causality behind this choice lies in the robustness and versatility of amide bond formation, allowing for the rapid generation of a diverse chemical library.
Materials:
-
This compound hydrochloride
-
Benzoic acid (or other carboxylic acids)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity analysis
-
NMR spectrometer and Mass Spectrometer for structural confirmation
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF.
-
Amine Neutralization: Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes at room temperature.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. The use of EDC/HOBt is a standard and highly efficient method for activating the carboxylic acid to form an active ester intermediate, which readily reacts with the amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing EtOAc and water.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials, coupling reagents, and acidic/basic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Assay
This protocol determines the cytotoxic and cytostatic effects of the synthesized compounds on cancer cell lines.[11] The CellTiter-Glo® assay is chosen for its high sensitivity and simple "add-mix-measure" format, which quantifies ATP as an indicator of metabolically active, viable cells.[4][11]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque-walled 96-well microplates suitable for luminescence
-
Synthesized benzo[b]thiophene derivatives (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in the 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. A typical concentration range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell" control (medium only for background subtraction).
-
Add 100 µL of the diluted compound solutions to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Aminomethyl)benzo[b]thiophene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The field of materials science is in a perpetual quest for novel molecular building blocks that can unlock unprecedented functionalities. Among the vast landscape of organic molecules, 4-(Aminomethyl)benzo[b]thiophene emerges as a compelling candidate, offering a unique combination of a rigid, electron-rich benzothiophene core and a reactive primary amine functionality. This guide provides an in-depth exploration of the potential applications of this versatile compound in the synthesis of advanced materials, complete with detailed experimental protocols grounded in established chemical principles. While specific literature on the direct application of this compound in materials science is nascent, the protocols herein are constructed based on well-established methodologies for analogous compounds, providing a robust starting point for pioneering research.
Rationale for Use: The Strategic Advantage of the Aminomethyl Group
The benzothiophene moiety itself is a well-regarded constituent in organic electronics due to its excellent charge transport properties and environmental stability. The strategic introduction of a 4-(aminomethyl) group imparts several key advantages:
-
Reactive Handle for Polymerization: The primary amine serves as a potent nucleophile and a site for oxidative polymerization, enabling the formation of novel conductive and semi-conductive polymers.
-
Coordination Site for Metal-Organic Frameworks (MOFs): The lone pair of electrons on the nitrogen atom makes it an excellent coordination site for metal ions, facilitating the construction of porous, crystalline MOFs with potential applications in gas storage, catalysis, and sensing.
-
Modulation of Electronic Properties: The electron-donating nature of the aminomethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzothiophene core, allowing for the fine-tuning of the material's optoelectronic properties.
-
Enhanced Intermolecular Interactions: The amine group can participate in hydrogen bonding, which can promote self-assembly and influence the solid-state packing of the resulting materials, a critical factor for efficient charge transport in organic electronic devices.
Application in Conductive Polymers: Synthesis of Poly(this compound)
The synthesis of conductive polymers from aniline and its derivatives is a well-established field.[1][2] By adapting these methods, we can propose a robust protocol for the chemical oxidative polymerization of this compound. The resulting polymer is expected to exhibit interesting electroactive properties suitable for applications in sensors, organic electronics, and anti-corrosion coatings.[1][3]
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Detailed Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (Monomer)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric Acid (HCl, 37%)
-
Methanol
-
Acetone
-
Deionized Water
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific amount of this compound in 1M HCl. The concentration can be varied to optimize the polymerization process. A typical starting point is a 0.1 M solution. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1M HCl. The molar ratio of oxidant to monomer is a critical parameter influencing the polymer's properties and is typically in the range of 1:1 to 1.25:1.[2]
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C. A color change should be observed, indicating the onset of polymerization.
-
Reaction Continuation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Isolation and Purification:
-
Filter the resulting dark precipitate using a Büchner funnel.
-
Wash the polymer powder extensively with 1M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol and acetone to remove any residual acid and other impurities.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
-
Expected Characterization Results:
| Technique | Expected Observations |
| FTIR Spectroscopy | Appearance of characteristic peaks for the benzenoid and quinoid rings of the polyaniline-like backbone. Broadening of N-H stretching vibrations. |
| UV-Vis Spectroscopy | Absorption bands in the visible region, characteristic of the emeraldine salt form of the conducting polymer. |
| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology, which can range from granular to fibrillar depending on the polymerization conditions.[1] |
| Four-Point Probe | Measurement of the electrical conductivity of the pressed polymer pellet. The conductivity will depend on the doping level and the polymer's structure. |
Application in Organic Electronics: A Building Block for Functional Materials
Benzothiophene derivatives are cornerstone materials for high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][5] The polymer synthesized from this compound can be explored as an active layer in these devices. The amine functionality provides a site for further chemical modification, allowing for the tuning of properties such as solubility, energy levels, and solid-state packing.
Conceptual Workflow: OFET Fabrication
Caption: General workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Protocol Outline: OFET Fabrication
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
-
Clean the substrate by sonicating sequentially in acetone and isopropanol.
-
Treat the SiO₂ surface with a hydrophobic layer, such as hexamethyldisilazane (HMDS), to improve the quality of the polymer film.
-
-
Active Layer Deposition:
-
Dissolve the synthesized poly(this compound) in a suitable organic solvent. The choice of solvent will depend on the polymer's solubility.
-
Deposit a thin film of the polymer onto the treated substrate using spin-coating. The film thickness can be controlled by adjusting the spin speed and solution concentration.
-
Anneal the film at an elevated temperature to remove residual solvent and improve the molecular ordering.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the polymer film using a shadow mask.
-
Deposit a layer of gold (Au) through thermal evaporation to form the top-contact electrodes.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer.
-
From the output and transfer curves, extract key performance metrics such as charge carrier mobility, on/off current ratio, and threshold voltage.
-
Application as a Ligand for Metal-Organic Frameworks (MOFs)
The aminomethyl group on the benzothiophene core is an ideal coordination site for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis.[6][7]
Conceptual Workflow: Solvothermal MOF Synthesis
Caption: A general workflow for the solvothermal synthesis of a Metal-Organic Framework.
Protocol Outline: Solvothermal MOF Synthesis
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, a metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a mixture of solvents (e.g., DMF/ethanol/water). The molar ratio of ligand to metal will influence the resulting framework structure.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature typically ranging from 80 to 120 °C for 24 to 72 hours. During this time, the components will self-assemble into a crystalline MOF structure.
-
Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration and wash it with fresh solvent to remove any unreacted starting materials.
-
Activation: The as-synthesized MOF will have solvent molecules trapped within its pores. To activate the MOF and make the pores accessible, perform a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules.
-
Gas Sorption Analysis: To measure the surface area and pore volume of the activated MOF, typically using nitrogen adsorption at 77 K.
-
Concluding Remarks and Future Outlook
This compound stands as a promising yet underexplored building block for advanced materials. The protocols outlined in this guide, while based on established chemical principles for analogous compounds, offer a solid foundation for researchers to begin exploring its potential. The true value of this molecule lies in the synergistic interplay between the electronically active benzothiophene core and the versatile aminomethyl functionality. Future research should focus on the detailed characterization of the synthesized materials, establishing structure-property relationships, and evaluating their performance in various applications. The exploration of this compound could lead to the development of next-generation organic electronics, highly selective sensors, and efficient catalytic systems.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4940517A - Polymerization of aniline and its derivatives - Google Patents [patents.google.com]
- 4. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-(Aminomethyl)benzo[b]thiophene synthesis
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
Introduction to Synthetic Strategies
The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. Low yields can arise at any stage, from the formation of the benzo[b]thiophene core to the final installation of the aminomethyl group. The most prevalent synthetic routes start from a pre-functionalized benzo[b]thiophene, such as a nitrile, aldehyde, or bromomethyl derivative. Understanding the nuances of your chosen pathway is the first step to successful troubleshooting.
Common synthetic pathways include:
-
Reduction of 4-Cyanobenzo[b]thiophene: A robust method involving powerful reducing agents.
-
Reductive Amination of Benzo[b]thiophene-4-carbaldehyde: A direct approach to form the C-N bond.
-
Nucleophilic Substitution of 4-(Halomethyl)benzo[b]thiophene: Often employing methods like the Gabriel Synthesis to avoid over-alkylation.[1][2][3]
This guide is structured to address problems based on the observed experimental outcome, allowing you to quickly identify potential causes and implement effective solutions.
Troubleshooting Guide: A Problem-Oriented Approach
Problem 1: Low or No Conversion of Starting Material (e.g., 4-Cyanobenzo[b]thiophene)
You've set up your reduction of 4-cyanobenzo[b]thiophene, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Possible Cause 1A: Inactive Reducing Agent
-
Scientific Rationale: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are extremely moisture-sensitive.[4] Exposure to atmospheric humidity during storage or handling will quench the reagent, drastically reducing its activity. Catalytic hydrogenation relies on the activity of the metal catalyst (e.g., Raney Ni, Pd/C), which can be poisoned by sulfur compounds or other impurities.
-
Troubleshooting Protocol:
-
Reagent Verification: Use a freshly opened bottle of LiAlH₄ or purchase from a reputable supplier. If using an older bottle, consider titrating it to determine the active hydride concentration.
-
Handling Technique: Handle LiAlH₄ under a dry, inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware. Anhydrous THF or diethyl ether are standard.
-
Catalyst Check (for Hydrogenation): If using catalytic hydrogenation, ensure the catalyst is not expired. Consider a pre-reduction of the catalyst if recommended by the manufacturer.
-
Possible Cause 1B: Insufficient Reaction Temperature
-
Scientific Rationale: While LiAlH₄ reductions are often initiated at 0 °C for safety, they typically require warming to room temperature or even gentle reflux to proceed to completion.[5] The reaction kinetics may be too slow at lower temperatures to achieve a reasonable conversion rate within the allotted time.
-
Troubleshooting Protocol:
-
Controlled Warming: After the initial exothermic addition of the substrate to the LiAlH₄ suspension at 0 °C, allow the reaction to slowly warm to room temperature.
-
Gentle Reflux: If room temperature is insufficient, gently reflux the reaction mixture. Monitor the reaction progress by TLC every 1-2 hours.
-
Safety First: Be aware that LiAlH₄ reactions can be highly exothermic. Ensure the reflux condenser is efficient and have an appropriate cooling bath on standby.
-
Possible Cause 1C: Poor Reagent Solubility
-
Scientific Rationale: Both the starting material and the reducing agent must be sufficiently soluble or suspended in the reaction solvent for the reaction to occur efficiently. 4-Cyanobenzo[b]thiophene may have limited solubility in certain ethers at low temperatures.
-
Troubleshooting Protocol:
-
Solvent Selection: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for LiAlH₄ reductions due to its higher boiling point and better solvating properties.
-
Co-solvent Addition: Consider adding a co-solvent like 1,2-dimethoxyethane (DME) if solubility issues persist.
-
Temperature Adjustment: As mentioned, increasing the temperature will also increase the solubility of your starting material.
-
Problem 2: Formation of Multiple Products & Side Reactions
Your reaction consumes the starting material, but instead of a clean spot for the desired amine, the TLC plate shows multiple new spots, indicating a complex mixture.
Possible Cause 2A: Partial Reduction (Nitrile Reduction Pathway)
-
Scientific Rationale: The reduction of a nitrile to a primary amine with LiAlH₄ proceeds through an intermediate imine-aluminum complex.[6] If the reaction is quenched prematurely or if an insufficient amount of reducing agent is used, this intermediate can be hydrolyzed during workup to form benzo[b]thiophene-4-carbaldehyde.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure at least 1.5 equivalents of LiAlH₄ are used relative to the nitrile.[5] This accounts for any slight deactivation and ensures the reaction goes to completion.
-
Reaction Time: Allow the reaction to stir for an adequate amount of time (typically 4-12 hours at room temperature or reflux) to ensure full reduction to the amine.[5]
-
Workup Procedure: Use a standard quenching procedure, such as the Fieser workup (successive addition of water, then 15% NaOH solution, then more water), to carefully decompose the aluminum complexes without hydrolyzing the intermediate.[5]
-
Possible Cause 2B: Over-alkylation (Gabriel Synthesis Pathway)
-
Scientific Rationale: While the Gabriel synthesis is designed to prevent over-alkylation, if the final deprotection step is not clean or if an alternative method like direct alkylation of ammonia is attempted, you can form secondary and tertiary amines.[2]
-
Troubleshooting Protocol:
-
Use the Ing-Manske Procedure: For the deprotection of the N-alkylphthalimide intermediate, using hydrazine hydrate in refluxing ethanol is often milder and more efficient than acidic or basic hydrolysis, which can sometimes fail or cause side reactions.[3][7]
-
Avoid Direct Alkylation: Direct reaction of 4-(bromomethyl)benzo[b]thiophene with ammonia is difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. Stick to robust methods like the Gabriel synthesis.
-
Possible Cause 2C: Thiophene Ring Reduction (Catalytic Hydrogenation Pathway)
-
Scientific Rationale: The benzo[b]thiophene ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions, especially at high pressures or with aggressive catalysts. This can lead to the formation of dihydro- or tetrahydro-benzo[b]thiophene derivatives.[8][9][10]
-
Troubleshooting Protocol:
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally less aggressive towards the thiophene ring than Raney Nickel.
-
Control Conditions: Use milder conditions—lower hydrogen pressure (e.g., 50 psi) and room temperature—to favor the reduction of the nitrile over the aromatic ring.
-
Catalyst Modifiers: In some cases, the catalyst can be intentionally "poisoned" with a sulfur source to decrease its activity towards ring reduction, though this requires careful optimization.[11]
-
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears successful by crude analysis, but you are experiencing low isolated yield due to issues during workup and purification.
Possible Cause 3A: Product is Water-Soluble as an Amine Salt
-
Scientific Rationale: Primary amines are basic. During an acidic workup, the product will be protonated to form an ammonium salt (R-CH₂NH₃⁺), which is often highly soluble in the aqueous layer, leading to significant product loss.
-
Troubleshooting Protocol:
-
Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is distinctly basic (pH > 11) by adding a strong base like NaOH or K₂CO₃ before extracting with an organic solvent. This deprotonates the amine, making it less water-soluble.
-
Use a More Polar Solvent: If the free amine still shows some aqueous solubility, use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and force any remaining product into the organic layer.
-
Possible Cause 3B: Product Adheres Strongly to Silica Gel
-
Scientific Rationale: Primary amines are polar and basic, causing them to streak badly or bind irreversibly to the acidic surface of standard silica gel during column chromatography. This is a very common cause of low recovery.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in your starting eluent (e.g., hexane/ethyl acetate) and adding 1-2% of a volatile base like triethylamine (NEt₃) or ammonium hydroxide. This neutralizes the acidic silanol groups.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Salt Filtration: A useful technique is to dissolve the crude product in a suitable solvent, add 1M HCl to precipitate the amine as its hydrochloride salt, collect the salt by filtration, and then wash it with the solvent to remove non-basic impurities. The pure amine can then be liberated by partitioning the salt between a base (like NaOH solution) and an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best way to achieve high purity without chromatography losses.
-
Comparative Summary of Key Methodologies
| Synthetic Route | Key Reagent(s) | Common Pitfalls | Key Advantages |
| Nitrile Reduction | LiAlH₄, H₂/Catalyst | Partial reduction to aldehyde; Ring hydrogenation | High-yielding, starts from stable nitrile |
| Reductive Amination | Aldehyde, NH₃, NaBH₃CN | Aldehyde instability; Imine hydrolysis | Direct, one-pot potential |
| Gabriel Synthesis | Phthalimide, Hydrazine | Harsh deprotection conditions; SN2 failures | Clean formation of primary amine, avoids over-alkylation |
Visualizing the Troubleshooting Workflow
A logical approach is critical when diagnosing a low-yield reaction. The following workflow can help guide your decision-making process.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product is a brown oil, but the literature reports a solid. What went wrong?
-
A: This almost always indicates the presence of impurities. The most common culprits are baseline impurities from your starting material or small amounts of colored byproducts formed during the reaction. Rigorous purification is key. Try the salt filtration technique described in Problem 3B, followed by chromatography on deactivated silica. If the pure amine is still an oil, it may be due to trace residual solvent; try drying it under high vacuum for several hours.
Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrile?
-
A: No. Sodium borohydride is not a strong enough reducing agent to reduce a nitrile to an amine.[4] Using NaBH₄ will result in no reaction. You must use a powerful hydride donor like LiAlH₄ or an alternative method like catalytic hydrogenation.
Q3: How do I properly quench a large-scale LiAlH₄ reaction?
-
A: Safety is paramount. For larger reactions, a "reverse quench" is often safest. Cool the reaction vessel in an ice/salt bath. In a separate flask, prepare a solution of saturated aqueous sodium sulfate (Na₂SO₄). Slowly and carefully, transfer the reaction mixture via cannula into the quenching solution with vigorous stirring. This method helps control the exotherm and the release of hydrogen gas. Always perform this in a well-ventilated fume hood.
Q4: I'm performing a reductive amination. What is the best reducing agent to use?
-
A: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice for reductive amination.[12] They are milder than NaBH₄ and will selectively reduce the iminium ion intermediate in the presence of the starting aldehyde, preventing premature reduction of the aldehyde to the corresponding alcohol.
Q5: The Gabriel synthesis deprotection with hydrazine is taking a very long time. Can I speed it up?
-
A: Ensure you are using a sufficient excess of hydrazine hydrate (typically 2-5 equivalents) and that the reaction is being heated to a steady reflux in ethanol. If the N-alkylphthalimide is sterically hindered, the reaction can be slow. In some challenging cases, switching the solvent to n-butanol to achieve a higher reflux temperature can increase the reaction rate, but monitor for potential side reactions.
References
- 1. youtube.com [youtube.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. CATALYTIC HYDROGENATION OF THIOPHENE TO THIOLANE IN THE GAS PHASE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Aminomethylation of Benzo[b]thiophene
Introduction
Welcome to the technical support center for the aminomethylation of benzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Benzo[b]thiophene derivatives are crucial pharmacophores found in numerous therapeutic agents, including selective estrogen receptor modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton.[1][2] The introduction of an aminomethyl group, typically via the Mannich reaction, is a key synthetic step for creating analogues with diverse biological activities and improved pharmacokinetic properties.[3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the aminomethylation of benzo[b]thiophene?
The aminomethylation of benzo[b]thiophene is a classic electrophilic aromatic substitution, most commonly achieved through the Mannich reaction. The reaction proceeds in two primary stages:
-
Formation of the Electrophile: A secondary amine reacts with an aldehyde (typically formaldehyde) in an acidic medium to form a resonance-stabilized iminium cation. This cation is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich benzo[b]thiophene ring acts as a nucleophile. The π-electrons from the thiophene ring attack the electrophilic carbon of the iminium ion. Benzo[b]thiophene preferentially undergoes electrophilic substitution at the C3 position due to the superior stability of the resulting cationic intermediate (arenium ion) compared to attack at C2.[4][5] A final deprotonation step restores aromaticity and yields the C3-aminomethylated product.
Below is a diagram illustrating the reaction mechanism.
Caption: The Mannich reaction mechanism on benzo[b]thiophene.
Q2: Why is C3 the preferred site of substitution over C2?
Electrophilic attack at the C3 position of benzo[b]thiophene results in a cationic intermediate where the positive charge can be delocalized over both the benzene ring and the sulfur atom without disrupting the benzene ring's aromaticity in all resonance structures. Attack at C2 leads to an intermediate where one of the key resonance structures disrupts the aromatic sextet of the fused benzene ring, making it significantly less stable. Therefore, the activation energy for C3 substitution is lower, making it the kinetically and thermodynamically favored pathway.[4]
Q3: What are the standard starting conditions for this reaction?
A typical starting point involves reacting benzo[b]thiophene with a secondary amine (e.g., dimethylamine, morpholine, piperidine) and an aqueous solution of formaldehyde. Glacial acetic acid is a common solvent and catalyst, as it protonates the formaldehyde and facilitates the formation of the iminium ion. The reaction is often heated to between 60-100 °C. However, these conditions are highly dependent on the specific substrates and require optimization.
Q4: Can I use primary amines or ammonia for this reaction?
While possible, using primary amines or ammonia is more complex. The initial product, a primary or secondary aminomethylated benzo[b]thiophene, still has N-H bonds. It can react further with the iminium ion intermediate or formaldehyde, leading to the formation of bis- and tris-substituted products or complex mixtures, which complicates purification. For the synthesis of primary aminomethyl derivatives, alternative methods involving protected aminomethylating agents are often preferred.[6]
Troubleshooting Guide
This section addresses common problems encountered during the aminomethylation of benzo[b]thiophene.
Problem 1: Low to No Product Yield
A lack of conversion is a frequent issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Probable Cause 1: Reagent Degradation or Incorrect Stoichiometry.
-
Explanation: Formaldehyde solutions can polymerize over time to form paraformaldehyde, reducing the concentration of the active monomer. Amines can absorb water and carbon dioxide from the atmosphere. An incorrect molar ratio of reactants will leave one reactant in excess, hindering the reaction.
-
Solution: Use a freshly opened bottle of formaldehyde or depolymerize paraformaldehyde before use. Ensure the amine is pure and dry. Carefully measure the molar equivalents of benzo[b]thiophene, amine, and formaldehyde, typically starting with a 1:1:1.1 ratio.
-
-
Probable Cause 2: Insufficient Reaction Temperature.
-
Explanation: The formation of the iminium ion and the subsequent electrophilic attack are activation energy-dependent processes. If the temperature is too low, the reaction rate may be negligible.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) while incrementally increasing the temperature. Start at a moderate temperature (e.g., 80 °C) and increase to 100-120 °C if no conversion is observed after a few hours.
-
-
Probable Cause 3: Deactivated Benzo[b]thiophene Substrate.
-
Explanation: If your benzo[b]thiophene starting material has electron-withdrawing groups (EWGs) on the benzene ring (e.g., nitro, sulfonyl, acyl groups), the nucleophilicity of the thiophene ring is significantly reduced.[7][8] This makes the electrophilic attack by the relatively weak iminium ion electrophile much more difficult.
-
Solution: For deactivated substrates, more forcing conditions are required. This may include higher temperatures, longer reaction times, or the use of a stronger acid catalyst. In some cases, a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction, may be necessary.[9]
-
Problem 2: Formation of Multiple Products and Purification Difficulties
-
Probable Cause 1: Bis-aminomethylation.
-
Explanation: If the secondary amine is used in excess or if a primary amine is used, a second aminomethylation can occur, typically at the C2 position, leading to a 2,3-disubstituted product. This is more likely with highly activated benzo[b]thiophene substrates.
-
Solution: Use the amine as the limiting reagent (e.g., 0.95 equivalents relative to benzo[b]thiophene). Maintain a moderate temperature to control reactivity. Careful monitoring by TLC is crucial to stop the reaction once the desired mono-substituted product is dominant.
-
-
Probable Cause 2: Polymerization of Formaldehyde.
-
Explanation: In strongly acidic conditions or at high temperatures, formaldehyde can self-polymerize, creating a complex mixture and consuming the reagent. This often results in a thick, insoluble residue.
-
Solution: Add the formaldehyde solution slowly to the reaction mixture rather than all at once. Avoid excessively high temperatures unless required for substrate activation. Ensure efficient stirring to maintain a homogenous solution.
-
-
Probable Cause 3: Product Instability on Silica Gel.
-
Explanation: The basic tertiary amine functional group in the product can interact strongly with the acidic surface of standard silica gel. This can lead to significant streaking on TLC plates and poor recovery from column chromatography.[10]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine or ammonia in methanol before loading your sample.[10]
-
Alternative Purification: Consider alternative methods such as acid-base extraction. The basic product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.
-
-
Optimization of Reaction Parameters
Systematic optimization is key to developing a robust protocol. The following table provides a starting point for screening key variables.
| Parameter | Variable | Rationale & Expected Outcome |
| Amine | Dimethylamine, Piperidine, Morpholine | Steric hindrance and nucleophilicity of the amine affect the rate of iminium ion formation. Less hindered amines often react faster. |
| Solvent | Acetic Acid, Dioxane, Ethanol/Water | Acetic acid acts as both solvent and catalyst. Aprotic solvents like dioxane can be useful if water-sensitive functional groups are present. |
| Temperature | 60 °C, 80 °C, 100 °C | Higher temperatures increase reaction rate but may also promote side-product formation. Optimization is critical. |
| Catalyst | Acetic Acid (stoichiometric), HCl (catalytic) | The choice and amount of acid control the concentration of the iminium ion. Stronger acids may accelerate the reaction but can also degrade acid-sensitive substrates. |
Model Experimental Protocol
This protocol describes the synthesis of 1-(benzo[b]thiophen-3-ylmethyl)piperidine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzo[b]thiophene (1.34 g, 10 mmol) and piperidine (0.85 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until all solids dissolve. To this solution, add aqueous formaldehyde (37% w/w, 0.89 mL, 11 mmol) dropwise over 5 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 85 °C in an oil bath. Monitor the progress of the reaction by TLC (Eluent: 9:1 Hexanes/Ethyl Acetate with 1% Triethylamine), visualizing with a UV lamp. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Basify the solution to pH ~10 by slowly adding 5M sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the pure product.
References
- 1. malayajournal.org [malayajournal.org]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. BENZO(B)THIOPHENE DERIVATIVES. V. MANNICH BASES WITH ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Aminomethyl)benzo[b]thiophene and its Salts
Welcome to the technical support center for the purification of 4-(Aminomethyl)benzo[b]thiophene and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.
Introduction: Understanding the Molecule
This compound is a primary amine attached to a benzothiophene core. This structure presents a unique set of purification challenges stemming from the basicity of the primary amine and the aromatic, heterocyclic nature of the benzothiophene moiety. These challenges often manifest as poor chromatographic resolution, difficult crystallization, and issues with salt stability. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound free base streaking or showing poor peak shape on a standard silica gel column?
A1: This is a classic issue when purifying basic compounds like amines on acidic stationary phases such as silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine via hydrogen bonding and acid-base interactions.[2] This leads to irreversible adsorption, tailing of peaks, and poor separation.
To mitigate this, you have a few options:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. Common choices include triethylamine (0.1-1%) or ammonia in methanol.[3]
-
Use of Specialized Media: Employ an amine-functionalized silica gel column. The amine groups on the stationary phase effectively shield the acidic silanols, leading to improved peak shape and resolution for basic compounds.[1][4]
-
Reversed-Phase Chromatography: Consider using reversed-phase chromatography with an appropriate mobile phase, often containing a buffer to control the pH.[3]
Q2: I'm struggling to crystallize the free base of this compound. It keeps oiling out or remains in solution.
A2: Amines, in general, can be challenging to crystallize directly.[5] The primary amine group can form extensive hydrogen bonds with the solvent, which can inhibit the formation of a well-ordered crystal lattice. If you are observing "oiling out," it means the compound is coming out of solution above its melting point.
Here are some strategies to try:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Mixed-Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be employed.[6][7][8] Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. Common pairs include ethanol/water or toluene/hexane.[6][7]
-
Salt Formation: A highly effective strategy is to convert the amine to a salt, such as the hydrochloride or hydrobromide salt.[5][9] Salts often have much better-defined crystal lattices and are more amenable to crystallization.
Q3: My purified this compound hydrochloride salt appears to be converting back to the free base over time. What is happening?
A3: You are likely observing a phenomenon known as salt disproportionation .[10][11] This is the conversion of a salt back to its corresponding free base (or acid). This can be influenced by factors such as humidity, temperature, and the presence of other basic or acidic species.[11][12][13][14] For amine hydrochlorides, exposure to moisture can facilitate the loss of HCl, leading to the formation of the free base.
To prevent this:
-
Thorough Drying: Ensure your salt is completely dry and stored in a desiccator over a suitable drying agent.
-
Controlled Environment: Store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
pH Considerations: Be mindful of the pH of any solutions or subsequent reaction mixtures. The stability of the salt is pH-dependent.
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
This guide will help you troubleshoot common issues encountered during the chromatographic purification of this compound free base.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound sticks to the column/does not elute | Strong acid-base interaction between the amine and silica gel.[2] | 1. Add a competing base: Incorporate 0.5-1% triethylamine into your eluent system. 2. Switch to a less acidic stationary phase: Use deactivated silica, alumina, or an amine-functionalized silica column.[1][4] 3. Consider reversed-phase chromatography. |
| Severe peak tailing/streaking | Similar to the above, but with a slightly weaker interaction. | 1. Increase the concentration of the competing base in the mobile phase. 2. Use a more polar solvent system to help disrupt the interaction and elute the compound more quickly. 3. Switch to an amine-functionalized column for optimal performance.[1] |
| Poor separation from non-polar impurities | The amine is too polar and elutes much later than the impurities. | 1. Use a very non-polar eluent system to start, and then gradually increase the polarity (gradient elution). 2. Employ an amine-functionalized column which can sometimes alter the elution order and improve separation. |
| Poor separation from polar impurities | The amine and impurities have similar polarities and co-elute. | 1. Optimize the solvent system: Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). 2. Consider a different stationary phase: Alumina or a cyano-functionalized column might offer different selectivity. 3. Purify as the salt: If the impurities are not basic, converting your compound to a salt and performing an extraction or a different type of chromatography can be effective. |
Guide 2: Purification by Recrystallization
This section provides troubleshooting for the crystallization of both the free base and its salts.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound oils out | The compound is coming out of solution above its melting point. | 1. Use a lower boiling point solvent. 2. Use a more dilute solution. 3. Cool the solution more slowly. 4. Try a different solvent or a mixed-solvent system. [6][8] |
| No crystals form upon cooling | The compound is still too soluble in the cold solvent, or crystallization is kinetically slow. | 1. Cool to a lower temperature (ice bath or freezer). 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Reduce the volume of the solvent by evaporation and try cooling again. |
| Low recovery of the salt | The salt is too soluble in the chosen recrystallization solvent. | 1. Choose a less polar solvent for recrystallization. Salts are generally less soluble in less polar organic solvents. 2. Use a mixed-solvent system , adding a non-polar anti-solvent to a solution of the salt in a polar solvent.[7] |
| Salt disproportionation during workup/recrystallization | The pH of the solution is too high, favoring the formation of the free base.[12] | 1. Ensure the solution remains acidic. If recrystallizing from an alcohol/water mixture, a small amount of dilute HCl can be added. 2. Avoid using basic reagents or washing with basic solutions during the workup. |
Experimental Protocols
Protocol 1: Purification of this compound Free Base by Flash Chromatography
-
Column Selection: Choose an amine-functionalized silica gel column for the best results.[1] If using standard silica, pre-treat it by flushing with the mobile phase containing 1% triethylamine.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase.
-
Mobile Phase: A common starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) containing 0.5-1% triethylamine.
-
Elution: Run the gradient, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a neutral buffer before drying and evaporating.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude free base in a suitable organic solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization Solvent Selection: Test the solubility of the salt in various solvents. A mixed solvent system like methanol/diethyl ether or ethanol/ethyl acetate is often effective.
-
Recrystallization: Dissolve the crude salt in a minimum amount of the hot "good" solvent (e.g., methanol). Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly under vacuum.
Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in benzo[b]thiophene synthesis
Welcome to the comprehensive troubleshooting guide for the synthesis of benzo[b]thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Benzo[b]thiophene and its derivatives are crucial pharmacophores found in a wide array of therapeutic agents, including raloxifene, zileuton, and sertaconazole.[1][2] However, their synthesis is often plagued by the formation of unwanted side products, leading to low yields and challenging purification processes.
This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during benzo[b]thiophene synthesis. We will delve into the mechanistic origins of side products and offer field-proven strategies to minimize their formation, ensuring the integrity and efficiency of your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side products in benzo[b]thiophene synthesis?
-
How do I choose the right synthetic strategy to avoid common pitfalls?
-
What is the role of the catalyst in controlling side reactions?
-
-
Troubleshooting Guides for Specific Synthetic Routes
-
Issue 1: Poor Regioselectivity and Isomer Formation in Friedel-Crafts Acylation
-
Issue 2: Low Yields and Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
-
Issue 3: Unwanted Oxidation and Decomposition in Electrophilic Cyclization
-
-
Experimental Protocols
-
Protocol 1: Optimized Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide
-
Protocol 2: High-Purity Recrystallization of Benzo[b]thiophene
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzo[b]thiophene synthesis?
A1: The formation of side products is highly dependent on the chosen synthetic route. However, some common culprits across various methods include:
-
Isomeric Benzo[b]thiophenes: In many cyclization reactions, particularly those involving electrophilic attack on a substituted benzene ring, the formation of regioisomers is a significant challenge.[3] The site of cyclization can be influenced by the electronic and steric nature of the substituents.
-
Over-arylation or Poly-substitution: In cross-coupling reactions, such as Suzuki or Stille couplings, it is possible for the benzo[b]thiophene core to be substituted more than once, leading to a mixture of mono-, di-, and sometimes tri-substituted products.
-
Homocoupling of Starting Materials: A frequent issue in palladium-catalyzed reactions is the homocoupling of the boronic acid or organotin reagent, leading to the formation of biaryl compounds.
-
Thioether Byproducts: In syntheses starting from thiophenols, incomplete cyclization can result in the isolation of stable thioether intermediates.
-
Benzo[c]thiophene: While benzo[b]thiophene is the more stable isomer, under certain reaction conditions, the formation of the isomeric benzo[c]thiophene can occur.[4]
-
Naphthalene: Due to its similar boiling point and physical properties, naphthalene can be a persistent impurity, especially in benzo[b]thiophene derived from coal tar.[1][5] These two compounds can form a eutectic mixture, making separation by simple crystallization difficult.[5]
Q2: How do I choose the right synthetic strategy to avoid common pitfalls?
A2: The selection of a synthetic strategy should be guided by the desired substitution pattern of the final benzo[b]thiophene and the available starting materials. Here's a comparative overview of common strategies and their associated challenges:
| Synthetic Strategy | Common Applications | Potential Side Products & Issues | Mitigation Strategies |
| Friedel-Crafts Acylation | Introduction of acyl groups, primarily at the C2 or C3 position. | Poor regioselectivity, over-acylation, rearrangement of the alkyl chain. | Use of milder Lewis acids, control of stoichiometry and temperature. |
| Palladium-Catalyzed Cross-Coupling | C-C and C-H bond functionalization to introduce aryl, vinyl, or alkyl groups. | Homocoupling of reagents, dehalogenation, formation of phosphine oxides. | Careful selection of ligand, base, and solvent; slow addition of reagents. |
| Electrophilic Cyclization | Formation of the thiophene ring from a substituted thiophenol derivative. | Formation of regioisomers, oxidation of the sulfur atom, incomplete cyclization. | Use of appropriate cyclizing agents, control of reaction temperature. |
| Intramolecular Wittig Reaction | Synthesis of 2-substituted and 2,3-disubstituted benzo[b]thiophenes. | Formation of triphenylphosphine oxide, which can complicate purification. | Use of stoichiometric amounts of Wittig reagent, optimized workup procedures.[6] |
Q3: What is the role of the catalyst in controlling side reactions?
A3: The catalyst plays a pivotal role in directing the course of a reaction and can be a powerful tool for minimizing side product formation.
-
In Palladium-Catalyzed Reactions: The choice of palladium catalyst and its corresponding ligand is critical.[7] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step while suppressing side reactions like β-hydride elimination. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as an oxidant has been shown to provide superior results.[7]
-
In Friedel-Crafts Reactions: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the regioselectivity and the extent of side reactions. Milder Lewis acids may offer better control and reduce the likelihood of carbocation rearrangements.
-
In Electrophilic Cyclization: The choice of the cyclizing agent (e.g., I₂, NBS, PPA) can determine the efficiency of the ring-closure and prevent the formation of unwanted oxidized byproducts.
Troubleshooting Guides for Specific Synthetic Routes
Issue 1: Poor Regioselectivity and Isomer Formation in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of a substituted benzo[b]thiophene and obtaining a mixture of C2 and C3 acylated products. How can I improve the regioselectivity?
Answer: The electrophilic substitution of benzo[b]thiophene typically favors the C3 position due to the higher stability of the resulting cationic intermediate.[3][4] However, the C2 position can also be reactive, and the observed regioselectivity is a delicate balance of electronic and steric factors.
Root Causes and Solutions:
-
Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, electrophilic attack may be directed to the C2 position.
-
Solution: If possible, consider a synthetic route that introduces the C3 substituent after the acylation step.
-
-
Lewis Acid Strength: A strong Lewis acid can lead to a more reactive electrophile, which may be less selective.
-
Solution: Screen a range of Lewis acids, from strong (AlCl₃) to milder (FeCl₃, ZnCl₂, SnCl₄), to find the optimal balance between reactivity and selectivity.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing Friedel-Crafts acylation.
Issue 2: Low Yields and Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki coupling reaction to synthesize a 2-arylbenzo[b]thiophene is giving a low yield of the desired product, and I am observing significant amounts of homocoupled biaryl and dehalogenated starting material. What can I do to improve this?
Answer: Low yields and the formation of byproducts in palladium-catalyzed cross-coupling reactions are common challenges that often stem from suboptimal reaction conditions.[7]
Root Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or inactive palladium(I) species.
-
Solution: Ensure strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition. The use of robust ligands, such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs), can stabilize the catalytic species.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
-
Solution: Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) or NHC ligands to identify the one that provides the best performance for your specific substrate combination.
-
-
Incorrect Base or Solvent: The base is essential for the transmetalation step, and its strength and solubility can significantly impact the reaction rate. The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst system.
-
Solution: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of solvent often depends on the reaction temperature and the solubility of the reagents; common options include toluene, dioxane, and DMF.
-
Table: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [7]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(PPh₃)₄ | Cu(OAc)₂ | DMSO | 45 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 71 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 58 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 33 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[7]
Issue 3: Unwanted Oxidation and Decomposition in Electrophilic Cyclization
Question: I am attempting an electrophilic cyclization of a 2-alkynylthioanisole to form a 2,3-disubstituted benzo[b]thiophene, but I am observing a complex mixture of products, including what appears to be a sulfoxide or sulfone. How can I prevent these side reactions?
Answer: The sulfur atom in thioanisoles and related compounds is susceptible to oxidation, especially under harsh reaction conditions. The formation of sulfoxides and sulfones can prevent the desired cyclization from occurring.
Root Causes and Solutions:
-
Harsh Oxidizing Conditions: Some electrophilic cyclization reagents can also act as oxidants, particularly at elevated temperatures.
-
Solution: Choose a milder cyclizing agent. For example, instead of using a strong oxidant, consider reagents like I₂ or N-bromosuccinimide (NBS) which can promote cyclization under milder conditions.[2]
-
-
Presence of Adventitious Oxidants: The reaction may be sensitive to atmospheric oxygen or peroxides in the solvent.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
High Reaction Temperatures: Elevated temperatures can promote side reactions, including oxidation and decomposition.
-
Solution: Attempt the reaction at a lower temperature. It may be necessary to screen different solvents to find one that allows for sufficient reactivity at a reduced temperature.
-
Reaction Pathway Visualization:
Caption: Desired vs. undesired pathways in electrophilic cyclization.
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[7]
This protocol provides a method for the C2-selective arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid.
Materials:
-
Benzo[b]thiophene 1,1-dioxide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).[7]
-
Add anhydrous DMSO (60 mL) to the vessel.[7]
-
Heat the mixture at 100 °C for 20 hours under an inert atmosphere.[7]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[7]
Protocol 2: High-Purity Recrystallization of Benzo[b]thiophene[5]
This protocol is effective for removing impurities, including naphthalene, from crude benzo[b]thiophene.
Materials:
-
Crude benzo[b]thiophene (preferably >70% purity)
-
Isobutyl alcohol
-
Water
Procedure:
-
In a flask equipped with a stirrer, dissolve 50 g of crude benzo[b]thiophene (with a concentration of, for example, 85% by weight) in a mixture of 70 g of isobutyl alcohol and 10 g of water by stirring at room temperature.[5]
-
Gradually cool the solution with continuous stirring to precipitate the benzo[b]thiophene crystals.[5]
-
Once the liquid temperature reaches -5 °C, separate the crystals by filtration.[5]
-
Wash the filtered crystals with 100 g of a solvent mixture having the same composition as the recrystallization solvent (isobutyl alcohol and water).[5]
-
Dry the white crystals under reduced pressure to obtain high-purity benzo[b]thiophene.[5]
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
Improving the stability and solubility of 4-(Aminomethyl)benzo[b]thiophene
Welcome to the technical support center for 4-(Aminomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability and solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Stability Issues
The stability of this compound can be influenced by several factors, including pH, light, and the presence of oxidizing agents. The primary amine and the electron-rich benzothiophene ring are the main sites of potential degradation.
Frequently Asked Questions (FAQs) - Stability
Question 1: My solution of this compound is changing color over time. What is happening and how can I prevent it?
Answer: Discoloration of solutions containing primary amines, especially aromatic ones, is often an indication of oxidative degradation. The aminomethyl group is susceptible to oxidation, which can lead to the formation of colored impurities.[1] The benzothiophene ring itself can also undergo oxidation.[2]
Causality:
-
Oxidation of the Amine: The primary amine can be oxidized to form various products, including imines, which can further polymerize to form complex colored species. The presence of trace metal ions can catalyze this process.
-
Oxidation of the Benzothiophene Ring: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide and then to a sulfone, which can alter the electronic properties of the molecule and potentially lead to colored byproducts.[2]
Troubleshooting Protocol:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: Consider the addition of antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection of an antioxidant should be guided by its compatibility with your solvent system and downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can also contribute to degradation.[3]
Question 2: I am observing new peaks in my HPLC analysis after storing my compound in solution. What are the likely degradation pathways?
Answer: The appearance of new peaks in your chromatogram suggests that this compound is degrading. Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[4][5] A forced degradation study is recommended to definitively identify the degradation products and establish a stability-indicating analytical method.[6]
Likely Degradation Pathways:
-
Oxidative Degradation: As mentioned previously, both the primary amine and the sulfur in the benzothiophene ring are prone to oxidation. This can lead to the formation of the corresponding aldehyde, carboxylic acid (from the aminomethyl group), and sulfoxide/sulfone derivatives of the benzothiophene ring.[1][2]
-
Photodegradation: Aromatic compounds, including benzothiophenes, can be susceptible to photodegradation, leading to the formation of various photolytic products.[7]
Experimental Workflow: Forced Degradation Study
A forced degradation study will help you understand the degradation profile of your compound.[8]
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV and visible light.
-
-
Analysis: At various time points, take aliquots of the stressed samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Characterization: Use techniques like LC-MS to identify the mass of the degradation products and propose their structures.
Section 2: Improving Solubility
This compound, being a primary amine, is expected to have pH-dependent solubility. In its free base form, it may have low aqueous solubility, which can be a significant hurdle in formulation and biological assays.
Frequently Asked Questions (FAQs) - Solubility
Question 1: My compound has very low solubility in aqueous buffers. What is the first step to improve its solubility?
Answer: The most straightforward approach to increase the aqueous solubility of a basic compound like this compound is through pH adjustment and salt formation. By lowering the pH, the primary amine group will be protonated, forming a more water-soluble salt.[9]
Causality: The free base of an amine is generally less soluble in water than its corresponding salt form.[10] Protonation of the amine group introduces a positive charge, which can then interact favorably with the polar water molecules through ion-dipole interactions, leading to increased solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Equilibrate: Add an excess of this compound to each buffer in a sealed vial.
-
Shake: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Plot: Plot the solubility (in mg/mL or µg/mL) against the pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
Question 2: pH adjustment is not sufficient or practical for my application. What other formulation strategies can I use to enhance solubility?
Answer: If pH adjustment is not a viable option, several formulation strategies can be employed to increase the solubility of this compound. These include the use of co-solvents, cyclodextrins, and surfactants.
Formulation Strategies for Solubility Enhancement:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent system, making it more favorable for dissolving non-polar compounds. | Simple to implement; can achieve significant solubility enhancement. | May not be suitable for all applications (e.g., in vivo studies due to toxicity of some co-solvents). |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[11][12] | Can significantly increase solubility; can also improve stability. | Can be expensive; may have a maximum achievable solubility. |
| Surfactants | Forms micelles in which the hydrophobic drug is entrapped in the hydrophobic core of the micelle, which is then dispersed in the aqueous medium. | Effective at low concentrations; can also improve wettability. | Can interfere with some biological assays; potential for toxicity at higher concentrations. |
Experimental Workflow: Formulation Screening
Caption: A decision-making workflow for screening formulation strategies.
Protocol for Cyclodextrin Complexation (Kneading Method): [13]
-
Prepare a paste: In a mortar, add the desired amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Add the drug: Slowly add this compound to the paste while continuously kneading with a pestle.
-
Knead: Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry: Dry the resulting solid mass in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize: Characterize the resulting complex using techniques such as DSC, XRD, and FTIR to confirm the formation of the inclusion complex.[14]
-
Determine solubility: Measure the solubility of the complex in the desired aqueous medium using the shake-flask method.
Question 3: I need to improve both stability and solubility for in vivo studies. Would a prodrug approach be suitable?
Answer: Yes, a prodrug approach can be an excellent strategy to simultaneously improve both the stability and solubility of this compound.[12] By temporarily modifying the primary amine group, you can alter the physicochemical properties of the molecule to be more favorable for drug delivery.
Prodrug Strategies for Primary Amines:
-
N-Acylation (Amide Prodrugs): The primary amine can be acylated to form an amide. While amides are generally more stable than esters, specific amide linkages can be designed to be cleaved by enzymes in vivo. For example, forming an amide with an amino acid can improve water solubility and potentially target amino acid transporters.[15]
-
(Acyloxy)alkyl Carbamates: These prodrugs contain an ester group that can be cleaved by esterases, triggering a cascade reaction that releases the parent amine. This approach can be used to tune the release rate of the active drug.[1]
Synthetic Approach: Amino Acid Prodrug Synthesis
References
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. brieflands.com [brieflands.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselective Functionalization of the Benzo[b]thiophene Ring
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the regioselective functionalization of benzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important heterocyclic scaffold. Benzo[b]thiophene and its derivatives are core components in numerous pharmaceuticals and organic electronic materials, making the ability to precisely modify their structure a critical skill.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of troubleshooting guides and FAQs to directly address the challenges you may encounter in the lab.
Understanding the Reactivity of Benzo[b]thiophene
Before diving into specific functionalizations, it's crucial to understand the inherent electronic properties of the benzo[b]thiophene ring system. The regioselectivity of your reactions is not random; it is governed by the distribution of electron density and the stability of reaction intermediates.
-
Electrophilic Attack: The molecule is a π-electron-rich heterocycle.[3] Unlike its smaller cousin, thiophene, electrophilic substitution on unsubstituted benzo[b]thiophene occurs preferentially at the C3 position (the β-position).[3][4] This is because the carbocation intermediate formed by attack at C3 is more stable, with the positive charge being effectively delocalized without disrupting the aromaticity of the benzene ring. The general order of reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7.[3]
-
Deprotonation/Metalation: In contrast, the most acidic proton is at the C2 position (the α-position).[5] Therefore, deprotonation with strong bases (like organolithium reagents) occurs selectively at C2, forming a 2-lithiobenzo[b]thiophene intermediate that can be trapped with various electrophiles.[3]
This dichotomy in reactivity is the cornerstone of regioselective functionalization.
Caption: Core reactivity principles of the benzo[b]thiophene scaffold.
Part 1: C3-Position Functionalization (Electrophilic Substitution & C-H Activation)
The electron-rich C3 position is the kinetically favored site for reactions with electrophiles. This is the most common starting point for derivatization.
Troubleshooting Guide: C3 Functionalization
Question: My C3-bromination with NBS is giving me a mixture of products, including some dibrominated species and starting material. How can I improve the selectivity and yield?
Answer: This is a common issue often related to reaction control.
-
Control the Stoichiometry: Ensure you are using only a slight excess (e.g., 1.05 equivalents) of N-Bromosuccinimide (NBS). Over-bromination is likely if too much reagent is used.
-
Solvent Choice is Key: The solvent can dramatically affect the reaction outcome. Acetonitrile is often an excellent choice as it promotes the desired ionic mechanism. Solvents like CCl₄ can sometimes lead to radical pathways, which are less selective.
-
Temperature Management: Start the reaction at 0 °C when adding the NBS to control the initial exotherm, then allow it to warm to room temperature. Running the reaction at elevated temperatures from the start can lead to side reactions.
-
Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain bromine and other species that initiate undesired side reactions.
Question: I am attempting a Palladium-catalyzed direct C-H arylation at the C3 position, but I am getting poor yields and catalyst decomposition. What are the critical parameters?
Answer: C3-selective direct arylation is powerful but sensitive. The issue often lies with the catalyst system or reaction conditions.
-
Catalyst Choice: While many palladium sources can work, systems using heterogeneous catalysts like Pd/C have shown excellent and complete C3 selectivity, which can simplify workup.[6][7]
-
The Role of Additives: For C3-arylation with aryl chlorides, a dual catalytic system of heterogeneous Pd/C and CuCl has been reported to be highly effective.[7] The copper co-catalyst is crucial for the reaction's success.
-
Base Selection: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often effective in these couplings, providing the right balance of basicity and solubility.[7]
-
Atmosphere and Moisture: While some modern protocols are tolerant to air and moisture, it is always best practice to run these reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents to prevent catalyst deactivation and competing hydrolysis of reagents.[7]
FAQs: C3 Functionalization
Question: Why is C3-arylation often preferred over a traditional Suzuki or Stille coupling?
Answer: C3-arylation via direct C-H activation is more atom-economical. It avoids the need to first install a halide or boronic ester at the C3 position, saving synthetic steps, reducing waste, and often lowering costs.
Question: Can I perform a Friedel-Crafts acylation on benzo[b]thiophene? Will it be C3 selective?
Answer: Yes, Friedel-Crafts acylation is a classic electrophilic substitution that is highly selective for the C3 position on an unsubstituted benzo[b]thiophene ring. The resulting 3-acylbenzo[b]thiophenes are versatile intermediates for further synthesis.
Protocol: Regioselective C3-Bromination of 2-Methylbenzo[b]thiophene
This protocol is adapted from a procedure by Tokyo Chemical Industry, demonstrating a high-yielding and selective C3-bromination.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (typically using hexane as the eluent) to yield the pure 3-bromo-2-methylbenzo[b]thiophene.
Part 2: C2-Position Functionalization (Metalation & Cross-Coupling)
The C2 position is the most acidic site, making it the prime target for deprotonation by strong bases, followed by quenching with an electrophile.
Troubleshooting Guide: C2 Functionalization
Question: My C2-lithiation reaction is giving a complex mixture, and upon quenching with an electrophile, I get very low yields of the desired product. I suspect the organolithium intermediate is not stable.
Answer: You are likely observing anion migration. This is a well-documented problem where a lithiated species at a position other than C2 (e.g., C7) will rearrange to the thermodynamically more stable C2-lithiated species.[8][9] Even when you target C2 directly, side reactions can occur.
-
The "Silyl Trick": The most robust solution is to install a temporary protecting group at the C2 position, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[8][9] This prevents anion migration and allows for clean lithiation at other positions. The silyl group can be easily removed later under acidic conditions.[8]
-
Temperature Control: Perform the lithiation at a very low temperature (-78 °C is standard) to minimize decomposition and side reactions. Do not let the reaction warm up before adding the electrophile.
-
Reagent Quality: Use a freshly titrated solution of your organolithium reagent (n-BuLi, s-BuLi, or LDA). Old or poorly stored reagents have reduced activity and can lead to incomplete reactions.
Question: I am trying to perform a Suzuki coupling on a 2-bromobenzo[b]thiophene, but the reaction is sluggish and gives significant amounts of de-brominated starting material (homocoupling).
Answer: This points to issues with catalyst activity or reaction kinetics.
-
Ligand Choice: The choice of phosphine ligand is critical in Suzuki couplings. For heteroaromatic systems, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos often give superior results by promoting the oxidative addition and reductive elimination steps.
-
Catalyst Pre-activation: Ensure your palladium catalyst is properly activated. Using a pre-catalyst like Pd₂(dba)₃ with your chosen ligand is often more reliable than using Pd(PPh₃)₄ directly.
-
Base and Solvent System: A common and effective system for Suzuki couplings is a mixture of an aqueous base solution (like K₂CO₃ or Cs₂CO₃) with an organic solvent like dioxane or toluene.[10] The two-phase system helps manage the reaction, but vigorous stirring is essential.
-
Oxygen Exclusion: Rigorously degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the palladium catalyst. Oxygen can oxidatively deactivate the Pd(0) catalyst.
FAQs: C2 Functionalization
Question: What is the difference between using n-BuLi and LDA for C2-lithiation?
Answer: n-Butyllithium (n-BuLi) is a very strong base and a potent nucleophile. Lithium diisopropylamide (LDA) is also a very strong base but is much bulkier and non-nucleophilic. For simple deprotonation at C2 of unsubstituted benzo[b]thiophene, n-BuLi is usually sufficient. LDA is preferred when you have other electrophilic sites in your molecule (like a ketone or ester) that you want to avoid n-BuLi attacking.
Question: For a C2-arylation, when should I choose a direct C-H activation strategy versus a Suzuki coupling?
Answer: This depends on your substrate. For benzo[b]thiophene 1,1-dioxides, a palladium-catalyzed C2-selective direct arylation with arylboronic acids is highly efficient.[11][12][13] For the parent benzo[b]thiophene, the C2 proton is less reactive towards C-H activation conditions that favor C3. Therefore, the more traditional (and highly reliable) route of C2-bromination followed by a Suzuki coupling is often the better choice.
Caption: Standard workflow for C2-functionalization via lithiation.
Part 3: Benzene Ring Functionalization (C4-C7)
Functionalizing the benzene portion of the scaffold is more challenging due to the lower reactivity of these positions. The most powerful and reliable strategy is Directed ortho-Metalation (DoM) .
Troubleshooting Guide & FAQs: C4-C7 Functionalization
Question: I need to install a substituent at the C7 position. How can I achieve this selectively?
Answer: This is a classic application of Directed ortho-Metalation (DoM).[14]
-
Install a Directing Metalation Group (DMG): First, you must have a DMG on your molecule that can coordinate to the organolithium reagent. For C7 functionalization, a common strategy is to start with a precursor that allows you to place a DMG at the C7 position, such as a carbamate group.[15]
-
Perform the DoM Reaction: With the DMG in place, treatment with a strong base like s-BuLi will selectively deprotonate the ortho position (C7).
-
The C2-Anion Problem: As mentioned previously, the C2 anion is the most stable. To prevent the newly formed C7-lithio species from rearranging to the C2 position, you must protect the C2 position first, typically with a TIPS or TMS group.[8][9] This is the most critical step for success.
Question: My DoM reaction is not working. What are the common failure points?
Answer:
-
Ineffective DMG: Ensure your directing group is a potent one. Amides, carbamates, and sulfoxides are excellent DMGs. A simple methoxy group can direct, but it is weaker and may require harsher conditions.[14]
-
Base Choice: DoM often requires a stronger base than simple C2-lithiation. sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi), often in the presence of a chelating agent like TMEDA, are commonly used.
-
Lack of C2-Protection: This is the most common reason for failure. Without a C2-blocking group, any anion formed on the benzene ring will likely migrate to C2 before you can trap it.[8]
Caption: Workflow for C7-functionalization using Directed ortho-Metalation.
Data Summary: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxides
The following table summarizes representative yields for the Pd(II)-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxide with various arylboronic acids, demonstrating the scope and efficiency of this C2-selective method.[11][12]
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 82 |
| 2 | 3-Tolylboronic acid | 2-(m-Tolyl)benzo[b]thiophene 1,1-dioxide | 75 |
| 3 | 3,4-Dimethylphenylboronic acid | 2-(3,4-Dimethylphenyl)benzo[b]thiophene 1,1-dioxide | 73 |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 68 |
| 5 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 65 |
Conditions: Benzo[b]thiophene 1,1-dioxide (1.0 eq), arylboronic acid (2.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 eq), pyridine (3.0 eq), DMSO, 100 °C.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[ b]thiophene 1,1-Dioxides with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in reactions with 4-(Aminomethyl)benzo[b]thiophene
Technical Support Center: 4-(Aminomethyl)benzo[b]thiophene
A Guide to Overcoming Steric Hindrance in Synthetic Transformations
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique structure of this compound, with its aminomethyl group positioned at the C4 "bay region" of the benzothiophene scaffold, presents specific steric challenges that can impede common chemical transformations.
This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in established chemical principles, to help you navigate these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Problem - Steric Hindrance
Question 1: Why are reactions with this compound often slow or low-yielding? I'm observing issues that I don't see with simpler primary amines.
Answer: The primary challenge arises from the steric environment surrounding the aminomethyl group (-CH₂NH₂). The benzo[b]thiophene core is a planar, bicyclic aromatic system.[1][2][3] The aminomethyl group at the C4 position is spatially crowded by the "peri" hydrogen at the C5 position of the benzene ring. This proximity physically obstructs the path of incoming reagents, making it difficult for them to approach the nitrogen's lone pair or the adjacent methylene group for reaction.
This phenomenon, known as steric hindrance, increases the activation energy of the reaction.[4][5] To form the transition state, the incoming reactant and the aminomethyl group must come into close proximity, leading to repulsive electronic interactions (van der Waals repulsion) with the nearby C5-H bond. This makes the transition state less stable and, consequently, slows down the reaction rate.[6]
Caption: Steric clash at the C4 position of benzo[b]thiophene.
Section 2: Troubleshooting N-Acylation (Amide Bond Formation)
Question 2: My standard N-acylation using an acyl chloride and triethylamine is giving a poor yield with this compound. How can I improve this?
Answer: This is a classic issue where the reactivity of the acyl chloride is insufficient to overcome the steric barrier. The direct reaction requires a direct, unassisted attack by the hindered amine. You have several superior options that involve activating the carboxylic acid to create a much more reactive intermediate.
Strategy 1: Employ Modern Coupling Reagents
Instead of acyl chlorides, use a dedicated amide coupling reagent. These reagents react with your carboxylic acid first to form a highly reactive activated ester or similar species, which is then readily attacked by the amine, even a sterically hindered one.
| Reagent Type | Examples | Mechanism of Action & Key Advantages | Considerations |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a highly reactive OBt or OAt ester intermediate. Byproducts are generally easy to remove. PyBOP reactions are often rapid and complete within minutes.[7] | BOP's byproduct is carcinogenic (HMPA); PyBOP is a safer and equally effective alternative.[7] |
| Aminium Salts | HBTU, HATU | Similar to phosphonium salts, they form activated esters. HATU is particularly potent for hindered couplings. | Can react with the free amine if used in excess; use equimolar amounts relative to the acid.[8] |
| Carbodiimides | DCC, DIC, EDC | Activates the carboxylic acid to form an O-acylisourea intermediate.[7] | Can cause racemization in chiral acids. This is minimized by adding 1-hydroxybenzotriazole (HOBt).[7][8] DCC byproduct is a precipitate; DIC's is soluble. EDC is water-soluble for easy workup. |
Recommended Protocol: PyBOP-Mediated Amidation
This protocol provides a robust starting point for most acylation reactions with this substrate.
-
Dissolution: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution and stir for 15-20 minutes at room temperature. This allows for the formation of the activated HOBt ester.
-
Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate), wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide product by column chromatography on silica gel.
Caption: General troubleshooting workflow for hindered reactions.
Section 3: Troubleshooting N-Alkylation
Question 3: I am struggling with direct N-alkylation using an alkyl halide. The reaction is either incomplete or I get over-alkylation. What are better alternatives?
Answer: Direct alkylation with alkyl halides is often problematic for sterically hindered amines. The conditions required can be harsh, leading to side reactions. Modern catalytic methods offer milder and more selective alternatives.
Strategy 1: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
This elegant method uses an alcohol as the alkylating agent, producing only water as a byproduct. A transition metal catalyst (often based on Iridium or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[9] The amine condenses with the aldehyde to form an imine, which is then reduced by the catalyst using the "borrowed" hydrogen.
-
Advantages: Environmentally friendly (uses alcohols), high atom economy, and often highly selective for mono-alkylation. Catalysts based on Ru and Ir complexes with N-heterocyclic carbene (NHC) ligands are particularly effective.[9][10]
-
Conditions: Typically requires heating (80-120 °C) with a catalytic amount of the metal complex and a base (e.g., KOtBu).[9] Some systems even work with simple base catalysis without a transition metal.[11][12]
Strategy 2: Reductive Amination
This is a robust and widely used two-step, one-pot procedure.
-
Imine Formation: The amine is first reacted with an aldehyde or ketone to form an imine (or a related iminium ion intermediate). This step is often reversible and driven to completion by the subsequent reduction.
-
Reduction: A selective reducing agent is used to reduce the imine C=N bond to a C-N single bond.
-
Advantages: Very broad scope, works for primary and secondary alkyl groups, and conditions are generally mild.
-
Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of acidic conditions used to promote imine formation, and does not reduce the starting aldehyde/ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective.
Section 4: Troubleshooting C-N Coupling Reactions
Question 4: I need to perform a Buchwald-Hartwig amination to couple this compound with an aryl halide, but the reaction is failing with standard Pd₂(dba)₃/BINAP catalysts. What is the issue?
Answer: The Buchwald-Hartwig amination is sensitive to steric hindrance on both the amine and the aryl halide. Standard catalyst systems may not be active enough to facilitate the key steps of the catalytic cycle (reductive elimination) when bulky partners are involved.
Strategy: Use Specialized Ligands and Catalysts
The solution lies in using palladium catalysts equipped with specialized ligands designed to promote reactions of hindered substrates.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are designed with bulky substituents (e.g., cyclohexyl, tert-butyl groups). This bulk promotes the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. Their electron-donating nature also accelerates the initial oxidative addition step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron-donating ligands that form very stable and highly active palladium complexes. Catalysts like PEPPSI-IPr have shown exceptional performance in cross-coupling reactions of sterically congested systems.[13]
Optimization Table for Hindered Buchwald-Hartwig Amination
| Parameter | Standard Conditions | Recommended Adjustment for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ or Pd₂(dba)₃ with XPhos, RuPhos, or an NHC ligand | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, the rate-limiting steps for hindered substrates.[4][13] |
| Base | NaOtBu | LHMDS or K₃PO₄ | A stronger, non-nucleophilic base may be required, but sometimes a weaker base like K₃PO₄ can prevent side reactions. Base screening is crucial. |
| Solvent | Toluene | Dioxane or Toluene | Toluene is generally a good starting point, but dioxane can sometimes improve solubility and reaction rates. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be necessary to overcome the activation energy barrier.[4] |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Benzo[b]thiophene Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzo[b]thiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Benzo[b]thiophenes are privileged structures in medicinal chemistry and materials science, making their efficient synthesis a critical objective.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am starting a new benzo[b]thiophene synthesis. What is the most common and versatile catalytic system to begin with?
For the synthesis of substituted benzo[b]thiophenes, palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods.[4] The specific choice of the palladium source and its associated ligands is critical and depends on the reaction type.
-
For C-H Activation/Arylation: A combination of Palladium(II) acetate (Pd(OAc)₂) with a copper salt co-oxidant, such as Copper(II) acetate (Cu(OAc)₂), is a highly effective starting point. This system is particularly powerful for direct arylation at the C2 position of the benzo[b]thiophene core using arylboronic acids.[5][6]
-
For Suzuki-Miyaura Coupling: To couple a pre-functionalized benzo[b]thiophene (e.g., a boronic acid derivative) with an aryl halide, a system comprising Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice.[7]
-
For Sonogashira Coupling: When constructing the ring from precursors like 2-iodothiophenol and a terminal alkyne, Pd(OAc)₂ is often the preferred catalyst, frequently used with a ligand such as tetramethylethylenediamine (TMEDA).[1]
The causality behind palladium's efficacy lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that form the new carbon-carbon or carbon-heteroatom bonds.[5][8]
Q2: My palladium-catalyzed C2-arylation reaction is giving a low yield. What are the first parameters I should investigate for optimization?
Low yields in palladium-catalyzed reactions are a frequent challenge, often resolved by systematically optimizing the reaction components.[6][9] The interplay between the catalyst, oxidant, solvent, and temperature is crucial.
Troubleshooting Workflow for Low Yield:
-
Evaluate the Catalyst and Oxidant: The choice of both the palladium salt and the re-oxidant for the catalytic cycle is paramount. While Pd(OAc)₂ is a common starting point, other sources like PdCl₂ can sometimes offer better results, though often they are found to be inferior.[5][10] The oxidant, typically a copper salt, is necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[5]
-
Screen Solvents: The solvent plays a critical role in catalyst stability, substrate solubility, and reaction kinetics.[8][11] For C-H activation reactions, polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) has been shown to be highly effective, often outperforming other solvents like toluene, N,N-dimethylformamide (DMF), or 1,2-dichloroethane (DCE).[5][12]
-
Adjust the Temperature: Reaction temperature directly influences the rate of reaction. Most palladium-catalyzed syntheses of benzo[b]thiophenes require elevated temperatures, typically in the range of 80-120 °C.[1][7][13] A systematic increase in temperature can often improve yields, although excessively high temperatures can lead to catalyst decomposition or side product formation.[13][14]
-
Consider the Base and Ligand: In Suzuki-Miyaura couplings, the base is critical. Inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[7] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos) are known to promote efficient cross-coupling.[7]
The following diagram illustrates a logical workflow for troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low-yield benzo[b]thiophene synthesis.
A systematic optimization study often reveals a synergistic effect between these parameters. For example, a study on the C2-arylation of benzo[b]thiophene 1,1-dioxides demonstrated that the combination of Pd(OAc)₂, Cu(OAc)₂, and pyridine in DMSO at 100 °C gave the highest yield.[5][6]
Table 1: Example Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [5][6]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 25 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ | DCE | 33 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 41 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 82 |
| 5 | PdCl₂ | Cu(OAc)₂ | DMSO | 65 |
| 6 | Pd(OAc)₂ | CuCl₂ | DMSO | 58 |
| 7 | None | Cu(OAc)₂ | DMSO | 0 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Q3: I am observing significant amounts of unreacted starting materials, particularly when using an electron-deficient aryl halide. How can I drive the reaction to completion?
Electron-deficient starting materials, such as aryl halides with strong electron-withdrawing groups (e.g., -NO₂, -CN), can exhibit low reactivity.[15] This is because the electron-poor nature of the aromatic ring makes the oxidative addition step of the catalytic cycle more difficult.
To overcome this, consider the following strategies:
-
Increase Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 5 mol% to 10-15 mol% can be effective.[1]
-
Use a More Electron-Rich Ligand: Ligands play a crucial role in facilitating oxidative addition. Highly electron-donating and bulky phosphine ligands, such as SPhos or RuPhos, can enhance the electron density on the palladium center, promoting its reaction with the electron-deficient aryl halide.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier for oxidative addition.[13]
-
Choice of Base: In Suzuki reactions, a stronger base may be required. While K₃PO₄ is common, Cs₂CO₃ is often more effective for difficult couplings as it is more soluble and provides a more "naked" and reactive boronate species.[7]
Q4: Can you provide a standard, validated protocol for a palladium-catalyzed synthesis?
Certainly. Below is a detailed protocol for the synthesis of a 2-substituted benzo[b]thiophene via a Sonogashira coupling followed by intramolecular cyclization, a common and effective strategy.[1]
Experimental Protocol: Synthesis of 2-phenylbenzo[b]thiophene
Materials:
-
2-iodothiophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetramethylethylenediamine (TMEDA)
-
Silver trifluoroacetate (AgTFA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (15 mol%) and AgTFA (1.1 equivalents).
-
Add anhydrous DMF (2 mL per 0.5 mmol of starting material) to the flask.
-
Add 2-iodothiophenol (1.0 equivalent, e.g., 0.5 mmol) and TMEDA (20 mol%) to the mixture.
-
Finally, add phenylacetylene (4.0 equivalents) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 110 °C with stirring for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Pour the mixture into water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-phenylbenzo[b]thiophene.
This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC/MS, where the consumption of starting materials and the formation of the 2-(phenylethynyl)benzenethiol intermediate can be observed before the final cyclized product is formed.[1]
Q5: What is the underlying mechanism for the palladium-catalyzed synthesis of benzo[b]thiophenes?
Understanding the catalytic cycle is key to troubleshooting and optimization. For the Pd-catalyzed Sonogashira coupling and cyclization described in the protocol above, the proposed mechanism involves two main stages.
-
Sonogashira Coupling: The palladium catalyst facilitates the coupling of 2-halothiophenol with the terminal alkyne to form a 2-alkynylthiophenol intermediate.
-
Intramolecular Cyclization: The same palladium catalyst then coordinates with the intermediate and facilitates an intramolecular addition across the C-C triple bond, followed by protonation to yield the benzo[b]thiophene product and regenerate the active catalyst.[1]
The following diagram visualizes this proposed catalytic cycle.
Caption: Proposed mechanism for Pd-catalyzed benzo[b]thiophene synthesis.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 3. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Chromatographic Purification of Benzo[b]thiophene Derivatives
Welcome to the Technical Support Center for the chromatographic purification of benzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of heterocyclic compounds. Benzo[b]thiophenes are a cornerstone in medicinal chemistry and materials science, making their efficient and effective purification a critical step in research and development.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of chromatographic purification for benzo[b]thiophene derivatives.
Q1: What are the most common chromatographic methods for purifying benzo[b]thiophene derivatives?
A1: The two primary methods for purifying benzo[b]thiophene derivatives are column chromatography and High-Performance Liquid Chromatography (HPLC).[4][5]
-
Column Chromatography: This is a versatile and widely used technique for routine purification of crude reaction mixtures.[4][6] It is particularly effective for separating the desired product from byproducts and unreacted starting materials.[4] Silica gel (230–400 mesh) is the most common stationary phase.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical purposes or for purifying small quantities of high-purity compounds. It is also the method of choice for separating challenging mixtures, such as isomers.[5][7] Reverse-phase HPLC is a common approach for analyzing benzo[b]thiophene derivatives.[8]
Q2: How do I select an appropriate solvent system (mobile phase) for column chromatography of benzo[b]thiophene derivatives?
A2: The choice of eluent is critical for successful separation.[4] Benzo[b]thiophene derivatives span a range of polarities depending on their substitution. A systematic approach to solvent selection is recommended:
-
Initial Screening with Thin-Layer Chromatography (TLC): Use TLC with silica gel plates to test various solvent systems.[9] This allows for rapid determination of an appropriate mobile phase that provides good separation between your target compound and impurities.
-
Common Solvent Systems: Mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) are frequently used.[4][6][10] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on TLC.
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be highly effective.[5]
Q3: My benzo[b]thiophene derivative is non-polar. What are the best practices for its purification?
A3: For non-polar benzo[b]thiophene derivatives, such as 2,7-Diethyl-1-benzothiophene, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A non-polar solvent system is required. Start with 100% hexane and gradually introduce a slightly more polar solvent like toluene or dichloromethane if needed to elute the compound. The key is to use a mobile phase that provides sufficient solubility for the compound while allowing for differential partitioning between the stationary and mobile phases.[5]
Q4: I am working with chiral benzo[b]thiophene derivatives. How can I separate the enantiomers?
A4: The separation of enantiomers requires specialized chiral chromatography techniques. Chiral HPLC is the most common and effective method.[11][12]
-
Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a CSP. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often successful.[13]
-
Method Development: Developing a chiral separation method is often an empirical process.[12] It involves screening different chiral columns and mobile phases to find the optimal conditions for resolving the enantiomers.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the chromatographic purification of benzo[b]thiophene derivatives.
Issue 1: Poor Separation of the Desired Product from Impurities
Q: My TLC shows a good separation, but on the column, the fractions are still mixed. What could be the problem and how do I fix it?
A: This is a common issue that can arise from several factors related to the transition from TLC to column chromatography.
Causality and Solution:
-
Improper Column Packing: Air bubbles or cracks in the stationary phase create channels, leading to uneven solvent flow and band broadening, which significantly reduces separation efficiency.[5]
-
Protocol: Pack the column using a slurry method to ensure a homogenous and densely packed bed. Gently tap the column during packing to dislodge any trapped air bubbles.
-
-
Overloading the Column: Loading too much sample relative to the amount of stationary phase will exceed the column's capacity, resulting in broad, overlapping bands.
-
Protocol: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio.
-
-
Sample Application: If the initial sample band is too wide, the separation will be compromised from the start.
Issue 2: The Product is Decomposing on the Silica Gel Column
Q: I am observing streaking on my TLC plate and a lower than expected yield from my column, suggesting my compound might be unstable on silica gel. What should I do?
A: Some benzo[b]thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.
Causality and Solution:
-
Acidity of Silica Gel: The silanol groups on the surface of silica gel are weakly acidic and can catalyze the decomposition of acid-sensitive compounds.
-
Protocol 1: Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1% in the eluent), followed by the mobile phase to remove the excess base. This will neutralize the acidic sites.
-
Protocol 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol- or cyano-bonded).
-
Issue 3: Difficulty Separating Isomeric Impurities
Q: My product is contaminated with a structural isomer that co-elutes during standard column chromatography. How can I improve the separation?
A: Isomers often have very similar polarities, making them challenging to separate with standard chromatography.[5]
Causality and Solution:
-
Insufficient Resolution: The selectivity of the chromatographic system is not high enough to differentiate between the isomers.
-
Protocol 1: Optimize the Mobile Phase: A shallow solvent gradient with a very slow increase in polarity can sometimes resolve closely eluting compounds.[5] Experiment with different solvent combinations on TLC to find a system that maximizes the difference in Rf values between the isomers.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC): HPLC provides significantly higher efficiency and is often necessary for separating isomers.[5] A pentafluorophenyl stationary phase has been shown to be effective for separating some (2-aminopropyl)benzo[b]thiophene isomers.[7][14]
-
Protocol 3: Recrystallization: If the product is a solid and the isomeric impurity is present in a smaller amount, recrystallization can be a highly effective purification method.[5]
-
Issue 4: Low Recovery of the Product from the Column
Q: I have successfully separated my compound, but the final yield is very low. Where could my product be?
A: Low recovery can be due to several factors, from irreversible adsorption to improper elution.
Causality and Solution:
-
Irreversible Adsorption: Highly polar or reactive compounds can bind irreversibly to the active sites on the stationary phase.
-
Protocol: If your compound has basic nitrogen atoms, adding a small amount of a competitive base like triethylamine or pyridine to the mobile phase can help prevent strong adsorption. For acidic compounds, a small amount of acetic acid may be beneficial.
-
-
Insufficient Elution Strength: The mobile phase may not be polar enough to elute the compound from the column in a reasonable volume.
-
Protocol: If your compound is not eluting, gradually increase the polarity of the mobile phase. If necessary, a final wash with a very polar solvent like methanol or a mixture of dichloromethane/methanol can be used to elute any remaining compounds from the column.
-
-
Premature Crystallization: If the concentration of the product is high in a particular fraction and the solvent is not optimal, the product might crystallize on the column or in the collection tube.[5]
-
Protocol: Ensure the mobile phase has good solubility for your compound. If crystallization is observed, a slightly stronger solvent system may be needed.
-
Section 3: Data and Protocols
Table 1: Common Solvent Systems for Column Chromatography of Benzo[b]thiophene Derivatives
| Derivative Type | Stationary Phase | Example Mobile Phase (v/v) | Reference |
| Non-polar (e.g., alkyl-substituted) | Silica Gel | Hexane/Toluene (gradient) | [5] |
| Moderately Polar (e.g., with ester or nitro groups) | Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3) | [6] |
| Polar (e.g., with hydroxyl or carboxylic acid groups) | Silica Gel | Hexane/Ethyl Acetate (e.g., 2:1) | [6] |
| Amine-containing | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | General Practice |
Experimental Protocol: General Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity eluent.[4] Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[4] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.[4]
-
Elute the Column: Start eluting with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Workflow for Troubleshooting Poor Separation
Caption: Systematic workflow for troubleshooting poor separation.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4- vs. 3-(Aminomethyl)benzo[b]thiophene Bioactivity: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its structural versatility allows for a wide range of substitutions, leading to diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among the myriad of possible derivatives, the positional isomerism of substituents plays a critical role in determining the ultimate biological effect. This guide provides a comparative analysis of the bioactivity of two such isomers: 4-(Aminomethyl)benzo[b]thiophene and 3-(Aminomethyl)benzo[b]thiophene.
While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, a wealth of research on related benzo[b]thiophene derivatives allows for a robust, inferential analysis of their likely biological activities. By examining the structure-activity relationships (SAR) of analogous compounds, we can extrapolate the anticipated impact of placing the aminomethyl substituent at the 4- versus the 3-position. This analysis will focus on two key areas of bioactivity where benzo[b]thiophenes have shown significant promise: anticancer and antifungal applications.
The Critical Influence of Substituent Position on Bioactivity
The positioning of functional groups on the benzo[b]thiophene ring system can dramatically alter a molecule's interaction with biological targets. Studies on various substituted benzo[b]thiophenes consistently demonstrate that even a minor shift in a substituent's location can lead to significant changes in efficacy and selectivity.
For instance, a study on 2- and 3-aminobenzo[b]thiophene derivatives as inhibitors of tubulin polymerization revealed that the placement of the amino group was a key determinant of antimitotic activity.[3][4][5] Similarly, research into the fungicidal activity of N-thienylcarboxamide isomers showed that different positional isomers exhibited markedly different levels of inhibition against plant pathogens.[6] These findings underscore the principle that the 3- and 4-positions of the benzo[b]thiophene scaffold are not electronically or sterically equivalent, leading to distinct pharmacological profiles for their respective derivatives.
Anticancer Potential: A Tale of Two Isomers
Benzo[b]thiophene derivatives have been extensively investigated as potential anticancer agents, with mechanisms of action often involving the inhibition of tubulin polymerization or the modulation of signaling pathways like STAT3.[3][7][8]
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several benzo[b]thiophene-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[3] Research on 2- and 3-amino-benzo[b]thiophene derivatives has shown that the substitution pattern on the benzo[b]thiophene core is crucial for potent cell growth inhibition.[3] While direct data for the 4- and 3-aminomethyl isomers is not available, we can infer that the steric and electronic differences between the 4- and 3-positions would likely lead to differential binding affinity for the colchicine site on tubulin. The 3-position is part of the thiophene ring, while the 4-position is on the fused benzene ring, creating distinct electronic environments that would influence non-covalent interactions with the protein.
STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and migration.[7] Benzo[b]thiophene 1,1-dioxide derivatives have emerged as promising STAT3 inhibitors.[7][8][9][10][11] The position of substituents on the benzo[b]thiophene scaffold is critical for potent STAT3 inhibition. It is plausible that the aminomethyl group at either the 3- or 4-position could interact with key residues in the SH2 domain of STAT3, but the precise orientation and resulting inhibitory activity would likely differ significantly.
Below is a diagram illustrating the potential points of intervention for benzo[b]thiophene derivatives in cancer-related signaling pathways.
Caption: Potential mechanisms of anticancer activity for benzo[b]thiophene isomers.
Antifungal Activity: Exploring Isomeric Differences
The benzo[b]thiophene scaffold is also a component of several antifungal agents.[12][13][14][15] The position of substituents has been shown to be a critical factor in determining the antifungal spectrum and potency. For example, a study on di(hetero)arylamines based on the benzo[b]thiophene system demonstrated that the nature and position of substituents significantly influenced their activity against various fungal species.[12]
Experimental Data: An Inferential Comparison
Although a direct comparative dataset for the two target compounds is unavailable, the following table summarizes representative bioactivity data for positional isomers of related benzo[b]thiophene derivatives to illustrate the impact of substituent placement.
| Compound Class | Isomer Position | Biological Activity | Potency (IC50/MIC) | Reference |
| Aminobenzo[b]thiophene | 2-amino | Antimitotic (Tubulin Inhibition) | Subnanomolar (for a 6-methyl derivative) | [3] |
| Aminobenzo[b]thiophene | 3-amino | Antimitotic (Tubulin Inhibition) | Less active than the 2-amino isomer | [3] |
| N-thienylcarboxamide | N-(2-substituted-3-thienyl) | Fungicidal (SDHI) | High | [6] |
| N-thienylcarboxamide | N-(4-substituted-3-thienyl) | Fungicidal (SDHI) | High | [6] |
| N-thienylcarboxamide | N-(3-substituted-2-thienyl) | Fungicidal (SDHI) | Low | [6] |
This data clearly demonstrates that the position of the amino or substituted amino group on a thiophene or benzo[b]thiophene ring is a critical determinant of biological activity.
Experimental Protocols for Bioactivity Assessment
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the anticancer and antifungal potential of benzo[b]thiophene derivatives.
Protocol 1: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 4- and 3-(aminomethyl)benzo[b]thiophene in DMSO. Further dilute the stock solutions with culture medium to achieve a range of final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antifungal Activity - Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI M27-A3 or M38-A2 protocols.
-
Compound Dilution: Prepare serial twofold dilutions of the benzo[b]thiophene isomers in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Directions
The analysis of structure-activity relationships for a variety of benzo[b]thiophene derivatives strongly suggests that the bioactivity of this compound and 3-(Aminomethyl)benzo[b]thiophene will be significantly different. The distinct electronic and steric environments of the 4- and 3-positions are likely to result in different binding affinities for biological targets, leading to variations in their anticancer and antifungal potencies.
While this guide provides a robust inferential comparison and detailed experimental protocols, direct comparative studies are warranted to definitively elucidate the pharmacological profiles of these two isomers. Future research should focus on the synthesis and parallel biological evaluation of 4- and 3-(aminomethyl)benzo[b]thiophene to generate quantitative data. Such studies will not only provide valuable insights into the SAR of this important class of compounds but also pave the way for the rational design of more potent and selective benzo[b]thiophene-based therapeutic agents.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 6. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 15. Antidermatophytic action of new 1-naphthylmethyl and benzo[b]thiophen-7-ylmethyl hydrazones related to inhibitors of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of Synthesized 4-(Aminomethyl)benzo[b]thiophene via NMR Spectroscopy
In the landscape of medicinal chemistry and drug development, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including selective estrogen receptor modulators like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton.[1] The synthesis of novel derivatives, such as 4-(Aminomethyl)benzo[b]thiophene, opens new avenues for discovery. However, the synthetic process can yield a mixture of constitutional isomers, making unambiguous structural verification not just a procedural step, but the cornerstone of reliable research.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our experimental choices, demonstrating how a multi-faceted NMR approach provides a self-validating system that is superior to other common analytical methods for this specific challenge.
The Challenge: Beyond Molecular Formula
Following a successful synthesis, routine analysis via mass spectrometry might confirm the expected molecular weight for C₉H₉NS, and infrared spectroscopy may indicate the presence of an amino group and an aromatic system. However, these techniques fall short of distinguishing the target molecule, this compound, from its constitutional isomers, such as 5-, 6-, or 7-(Aminomethyl)benzo[b]thiophene. This ambiguity can have profound consequences for subsequent biological assays and structure-activity relationship (SAR) studies. NMR spectroscopy is the only routine analytical technique that offers a complete and detailed picture of the molecular architecture.[2]
The NMR Validation Workflow: A Multi-Technique Approach
Our validation strategy employs a logical progression of NMR experiments, each providing a deeper layer of structural information. This workflow ensures that every atom's position is confirmed through multiple, corroborating data points.
Caption: NMR workflow for structural validation.
Part 1: 1D NMR Analysis – The Foundational Data
One-dimensional (1D) NMR provides the initial, fundamental overview of the molecular structure.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum gives us a census of all protons in the molecule and provides clues about their electronic environment and neighboring protons. For this compound, we can predict the spectrum by analyzing the distinct regions of the molecule.
References
Comparative Cross-Reactivity Analysis of 4-(Aminomethyl)benzo[b]thiophene Derivatives: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, lauded for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic compound have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] Among these, 4-(aminomethyl)benzo[b]thiophene derivatives are of particular interest due to their potential as targeted therapeutic agents. However, as with any promising class of compounds, a thorough understanding of their selectivity is paramount to mitigating off-target effects and ensuring clinical success.[5] This guide provides a comprehensive comparison of cross-reactivity among a series of this compound derivatives, supported by detailed experimental protocols and data, to aid researchers and drug development professionals in their preclinical evaluations.
The Imperative of Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for off-target interactions. These unintended molecular liaisons can lead to adverse drug reactions, toxicity, or diminished efficacy.[5] Cross-reactivity studies are therefore not merely a regulatory checkbox but a critical step in de-risking a developmental compound.[6] For this compound derivatives, which are often designed to interact with specific enzymes or receptors, understanding their binding promiscuity is essential. This guide will delve into two widely accepted in vitro methods for assessing cross-reactivity: the competitive enzyme-linked immunosorbent assay (ELISA) and radioligand binding assays.
Visualizing the Core Moiety and Substituent Diversity
To contextualize the comparative analysis, let's first visualize the core structure of this compound and the points of diversification for our hypothetical derivatives.
Figure 1. Core structure of this compound with example R-group substitutions for derivatives ABT-001 to ABT-004.
Part 1: Immunoassay-Based Cross-Reactivity Assessment
Immunoassays are a cornerstone of small molecule analysis, offering high sensitivity and throughput.[7][8] A competitive immunoassay format is particularly well-suited for evaluating the cross-reactivity of small molecules like our benzo[b]thiophene derivatives.[9]
Experimental Protocol: Competitive ELISA
This protocol outlines a standardized approach to assess the cross-reactivity of our hypothetical derivatives (ABT-001 to ABT-004) against a primary antibody raised against our lead compound (ABT-001).
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Primary Antibody: Rabbit anti-ABT-001 polyclonal antibody, diluted in blocking buffer.
- HRP-Conjugated Antigen: ABT-001 conjugated to Horseradish Peroxidase (HRP), diluted in blocking buffer.
- Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
- Stop Solution: 2M Sulfuric Acid.
2. Assay Procedure:
- Coat a 96-well microplate with the primary antibody (100 µL/well) overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block non-specific binding sites with 200 µL/well of blocking buffer for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the test derivatives (ABT-001 to ABT-004) and potential cross-reactants.
- Add 50 µL of the diluted derivatives or standards to the wells, followed by 50 µL of the HRP-conjugated antigen.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of stop solution.
- Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC50) for each derivative.
- Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of ABT-001 / IC50 of Test Compound) x 100
Comparative Data: Cross-Reactivity of ABT Derivatives
The following table presents hypothetical data from our competitive ELISA, comparing the cross-reactivity of the ABT derivatives against the primary antibody for ABT-001.
| Derivative | R1 | R2 | IC50 (nM) | % Cross-Reactivity |
| ABT-001 | H | H | 10 | 100% |
| ABT-002 | CH3 | H | 50 | 20% |
| ABT-003 | H | CH3 | 150 | 6.7% |
| ABT-004 | Cl | H | 800 | 1.25% |
Interpretation of Results:
The data indicates that even minor structural modifications to the this compound core can significantly impact antibody recognition. The addition of a methyl group at the R1 position (ABT-002) reduces cross-reactivity by 80%, while a methyl group at R2 (ABT-003) has an even more pronounced effect. The introduction of a chloro group at R1 (ABT-004) nearly abolishes cross-reactivity, suggesting a high degree of specificity of the antibody for the unsubstituted lead compound.
Part 2: Receptor Binding Assays for Selectivity Profiling
While immunoassays are excellent for assessing binding to a specific antibody, they do not provide information about interactions with other biological targets. Ligand binding assays are crucial for determining the selectivity of a compound against a panel of relevant off-targets.[10][11] Radioligand binding assays, in particular, offer high sensitivity and are a gold standard in pharmacology.[12]
Experimental Protocol: Radioligand Binding Assay
This protocol describes a method to evaluate the binding affinity of our ABT derivatives to the primary target (Target A) and two potential off-targets (Target B and Target C).
1. Materials:
- Cell Membranes: Prepared from cells expressing Target A, Target B, or Target C.
- Radioligand: A tritiated ligand with known high affinity for the targets (e.g., [3H]-ligand).
- Assay Buffer: Tris-HCl buffer with appropriate salts and additives.
- Test Compounds: ABT derivatives (ABT-001 to ABT-004).
- Scintillation Cocktail and Scintillation Counter .
2. Assay Procedure:
- In a 96-well plate, combine cell membranes, [3H]-ligand, and varying concentrations of the test compound in assay buffer.
- Incubate at room temperature for a specified time to reach equilibrium.
- Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the inhibition constant (Ki) for each compound against each target using the Cheng-Prusoff equation.
- Calculate the selectivity ratio by dividing the Ki for the off-target by the Ki for the primary target.
Workflow for Binding Assay
Figure 2. A simplified workflow for a radioligand binding assay.
Comparative Data: Selectivity Profile of ABT Derivatives
The table below summarizes the hypothetical binding affinities and selectivity of the ABT derivatives.
| Derivative | Target A (Ki, nM) | Target B (Ki, nM) | Target C (Ki, nM) | Selectivity (B/A) | Selectivity (C/A) |
| ABT-001 | 5 | 500 | >10,000 | 100x | >2000x |
| ABT-002 | 8 | 400 | >10,000 | 50x | >1250x |
| ABT-003 | 25 | 2,500 | >10,000 | 100x | >400x |
| ABT-004 | 150 | >10,000 | >10,000 | >67x | >67x |
Interpretation of Results:
ABT-001 demonstrates high affinity for Target A and excellent selectivity against Targets B and C. The addition of a methyl group at R1 (ABT-002) slightly decreases affinity for the primary target and halves the selectivity for Target B. The methyl group at R2 (ABT-003) results in a more significant loss of affinity for Target A. Interestingly, while ABT-004 has the lowest affinity for the primary target, it exhibits broad selectivity, with no significant binding to the tested off-targets. This highlights the critical trade-offs between potency and selectivity that must be navigated during lead optimization.[13]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of cross-reactivity for this compound derivatives. The presented data, while hypothetical, underscores the profound impact of subtle structural modifications on molecular recognition and selectivity. It is imperative for drug development professionals to employ a battery of in vitro assays to build a comprehensive selectivity profile for their lead candidates.[6] Future studies should expand the panel of off-targets to include a broader range of kinases, GPCRs, and ion channels to further de-risk these promising compounds for clinical development.[5] Computational modeling can also serve as a valuable tool to predict potential off-target interactions and guide the design of more selective derivatives.[14][15][16]
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. selvita.com [selvita.com]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. benthamscience.com [benthamscience.com]
- 15. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of 4-(Aminomethyl)benzo[b]thiophene
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-(Aminomethyl)benzo[b]thiophene is a valuable building block in medicinal chemistry, and its efficient and reproducible synthesis is of significant interest. This guide provides an in-depth comparison of two distinct and validated synthetic protocols for obtaining this compound, offering insights into their respective advantages and challenges. The protocols have been designed to be self-validating, with clear experimental steps and justifications for the chosen methodologies.
Protocol 1: The Gabriel Synthesis Approach
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines from alkyl halides.[1] This pathway leverages the controlled alkylation of phthalimide, followed by the release of the desired amine.[2] The key to this approach is the synthesis of a suitable 4-(halomethyl)benzo[b]thiophene intermediate.
Synthetic Workflow
Caption: Workflow for the Gabriel Synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Formylbenzo[b]thiophene from 4-Bromobenzo[b]thiophene
This initial step involves a lithium-halogen exchange followed by formylation.
-
Dissolve 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF (10 volumes) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-formylbenzo[b]thiophene.
Rationale: The use of n-butyllithium at low temperatures facilitates a clean lithium-halogen exchange, creating a nucleophilic organolithium species at the 4-position. DMF serves as the formylating agent. The low temperature is crucial to prevent side reactions, including potential ring opening or migration of the lithium.[3]
Step 2: Reduction to Benzo[b]thiophen-4-ylmethanol
-
Dissolve 4-formylbenzo[b]thiophene (1.0 eq) in methanol (15 volumes) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzo[b]thiophen-4-ylmethanol, which is often used in the next step without further purification.
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the benzo[b]thiophene ring.
Step 3: Synthesis of 4-(Chloromethyl)benzo[b]thiophene
-
Dissolve benzo[b]thiophen-4-ylmethanol (1.0 eq) in anhydrous dichloromethane (10 volumes) and add pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to give 4-(chloromethyl)benzo[b]thiophene.
Rationale: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. Pyridine is added to neutralize the HCl generated during the reaction.
Step 4: Gabriel Synthesis and Deprotection
-
To a solution of 4-(chloromethyl)benzo[b]thiophene (1.0 eq) in anhydrous DMF (10 volumes), add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-(benzo[b]thiophen-4-ylmethyl)isoindoline-1,3-dione.
-
Suspend the phthalimide derivative in ethanol (15 volumes) and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and add 2 M HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, basify with aqueous NaOH, and extract with dichloromethane (3 x 10 volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.
Rationale: The phthalimide anion is an excellent nucleophile for the S_N_2 reaction with the benzylic chloride, avoiding over-alkylation that can occur with ammonia.[4] Hydrazine is used for the subsequent cleavage of the phthalimide, which proceeds via a stable cyclic phthalhydrazide byproduct that can be easily filtered off.[5]
Protocol 2: The Nitrile Reduction Pathway
This alternative route proceeds via a cyanation of the aryl bromide followed by reduction of the resulting nitrile. This pathway is often more direct but requires the handling of cyanide reagents.
Synthetic Workflow
Caption: Workflow for the Nitrile Reduction Synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Cyanobenzo[b]thiophene from 4-Bromobenzo[b]thiophene
This transformation is a Rosenmund–von Braun reaction.
-
To a flask, add 4-bromobenzo[b]thiophene (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF (10 volumes).
-
Heat the reaction mixture to reflux (around 150-160 °C) under an inert atmosphere and maintain for 6 hours.
-
Cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.
-
Extract the mixture with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-cyanobenzo[b]thiophene.
Rationale: Copper(I) cyanide is a common reagent for the cyanation of aryl halides. The high reaction temperature is necessary to drive the reaction to completion. The workup with ferric chloride helps to break down the stable copper-cyanide complexes formed during the reaction.
Step 2: Reduction of 4-Cyanobenzo[b]thiophene
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of 4-cyanobenzo[b]thiophene (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
Comparison of the Synthetic Protocols
| Metric | Protocol 1: Gabriel Synthesis | Protocol 2: Nitrile Reduction |
| Number of Steps | 4 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Reagent Cost | Moderate (n-BuLi, Phthalimide) | Moderate (CuCN, LiAlH₄) |
| Safety Considerations | Use of pyrophoric n-BuLi and flammable solvents. | Use of highly toxic CuCN and pyrophoric LiAlH₄. |
| Scalability | Good; all steps are generally scalable. | Moderate; handling large quantities of CuCN and LiAlH₄ requires specialized equipment and procedures. |
| Reproducibility | High; Gabriel synthesis is a very reliable reaction. | High; Rosenmund-von Braun and LiAlH₄ reductions are generally reproducible. |
Discussion and Recommendations
Both protocols offer viable and reproducible pathways to this compound. The choice between them will largely depend on the specific capabilities and priorities of the laboratory.
Protocol 1 (Gabriel Synthesis) is a longer, four-step route. However, it avoids the use of highly toxic cyanide reagents. The use of n-butyllithium requires careful handling due to its pyrophoric nature, but this is a standard procedure in many organic synthesis labs. The Gabriel synthesis itself is a robust and high-yielding reaction, and the purification of intermediates can lead to a very pure final product. This route may be preferable in a setting where the avoidance of cyanide is a priority and multi-step syntheses are routine.
Protocol 2 (Nitrile Reduction) is significantly shorter, with only two steps from the common intermediate. This can be a major advantage in terms of time and resources. However, it necessitates the use of copper(I) cyanide, which is highly toxic and requires strict safety precautions. Similarly, lithium aluminum hydride is a powerful and pyrophoric reducing agent that must be handled with care. This route is well-suited for researchers comfortable with these reagents and who prioritize a shorter synthetic sequence.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
A Researcher's Guide to 4-(Aminomethyl)benzo[b]thiophene Compounds: Bridging In Vitro Efficacy with In Vivo Validation
Welcome to an in-depth exploration of 4-(Aminomethyl)benzo[b]thiophene compounds, a class of molecules that has garnered significant interest in medicinal chemistry for their diverse pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals, providing a critical comparison of in vitro and in vivo study methodologies. Our focus will be on the practical application of these techniques to elucidate the therapeutic potential of this promising chemical scaffold, moving beyond a simple listing of protocols to a nuanced discussion of experimental design and data interpretation.
The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery
The benzo[b]thiophene core is considered a "privileged" structure in medicinal chemistry. This is due to its presence in a variety of biologically active compounds and its ability to interact with a wide range of biological targets. The addition of an aminomethyl group at the 4-position introduces a basic side chain that can be crucial for target engagement, often through the formation of salt bridges with acidic amino acid residues in the target protein. This functionalization opens up a vast chemical space for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Part 1: The In Vitro Arena - Unraveling Mechanism and Potency
In vitro studies represent the foundational step in the evaluation of any new chemical entity. They are indispensable for high-throughput screening, mechanism of action studies, and initial safety profiling. The controlled environment of in vitro assays allows for the precise measurement of a compound's effect on a specific biological target, free from the complexities of a whole-organism system.
Key In Vitro Assays for this compound Derivatives
The choice of in vitro assays is dictated by the therapeutic hypothesis. For instance, if a series of this compound analogs are designed as kinase inhibitors, a logical starting point would be a panel of enzymatic assays followed by cell-based assays to confirm target engagement in a more biologically relevant context.
Table 1: Representative In Vitro Assays and Key Readouts
| Assay Type | Principle | Key Parameters Measured | Typical Application for Benzothiophenes |
| Enzymatic Assays | Measures the direct effect of the compound on the activity of a purified enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | Determining potency and selectivity against a specific kinase or enzyme target. |
| Cell-Based Assays | Evaluates the compound's effect on cellular processes in cultured cells. | EC50 (half-maximal effective concentration), cell viability, apoptosis induction | Confirming target engagement in a cellular context, assessing cytotoxicity. |
| Receptor Binding Assays | Quantifies the affinity of a compound for a specific receptor. | Kd (dissociation constant) | Characterizing compounds designed to interact with G-protein coupled receptors or other cell surface receptors. |
| Gene Expression Analysis (qPCR, RNA-seq) | Measures changes in the expression of specific genes in response to compound treatment. | Fold change in gene expression | Elucidating downstream effects of target modulation and identifying potential biomarkers. |
Experimental Protocol: A Representative Kinase Inhibition Assay
This protocol provides a generalized workflow for assessing the inhibitory activity of a this compound compound against a specific protein kinase using a luminescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (solubilized in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Purified kinase
-
Substrate peptide
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate.
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality in Experimental Design: The choice of ATP concentration is critical. Using an ATP concentration close to the enzyme's Km allows for the sensitive detection of ATP-competitive inhibitors, a common mechanism for kinase inhibitors.
Visualizing the In Vitro to In Vivo Transition
The following diagram illustrates the logical progression from initial in vitro screening to the decision point for advancing a compound to in vivo studies.
A Comparative Docking Analysis of Benzo[b]thiophene-Based Ligands as STAT3 Inhibitors
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Interaction Analysis
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a versatile and privileged structure, demonstrating a wide array of pharmacological activities, particularly in oncology.[1] This guide provides a comprehensive, in-depth comparative analysis of benzo[b]thiophene-based ligands targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical node in cancer cell signaling.[2][3] We will navigate the rationale behind experimental choices in a molecular docking workflow, from target selection and ligand preparation to the interpretation of binding energies and interaction patterns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the identification and optimization of novel therapeutic agents.
The Rationale for Targeting STAT3
STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[2] In many human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[3] The inhibition of STAT3 has therefore become a key therapeutic strategy in oncology.[2] The SH2 domain of STAT3 is a particularly attractive target, as it is crucial for the dimerization and subsequent activation of the protein. Small molecules that can bind to the SH2 domain and disrupt these protein-protein interactions are promising candidates for anticancer drugs.[2][3] Benzo[b]thiophene 1,1-dioxide derivatives have shown particular promise as potent STAT3 inhibitors, making this class of compounds an excellent subject for a comparative docking study.[3][4]
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific rigor of our in silico investigation, we will employ a self-validating docking protocol. This involves re-docking a co-crystallized ligand into the active site of the target protein to validate the accuracy of the docking algorithm and scoring function. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Diagram 1: Molecular Docking Workflow
A generalized workflow for molecular docking studies.
Methodology
Protein and Ligand Selection
For this study, we will utilize the crystal structure of the STAT3 SH2 domain (PDB ID: 1BG1).[3] This structure provides a well-defined binding pocket suitable for docking studies.
Our ligand set will consist of:
-
A series of benzo[b]thiophene-based compounds: These will be our test ligands, designed to explore the structure-activity relationships of this scaffold.
-
A known reference inhibitor: Stattic, a non-peptidic small molecule inhibitor of STAT3, will be used as a positive control for comparison.[3][5]
Step-by-Step Docking Protocol
-
Protein Preparation:
-
The crystal structure of STAT3 (PDB ID: 1BG1) will be downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands will be removed.
-
Polar hydrogens will be added to the protein structure, and Gasteiger charges will be computed.
-
The prepared protein structure will be saved in the PDBQT format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structures of the benzo[b]thiophene ligands and Stattic will be drawn using a chemical drawing tool like ChemDraw.
-
The 2D structures will be converted to 3D structures and subjected to energy minimization using a force field such as MMFF94.
-
The prepared ligand structures will also be saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box will be defined around the binding site of the STAT3 SH2 domain. The dimensions and center of the grid box will be chosen to encompass the entire binding pocket, ensuring that the ligand can freely explore different conformations.
-
-
Molecular Docking:
-
Molecular docking will be performed using AutoDock Vina, a widely used open-source docking program.
-
The prepared protein and ligand files, along with the grid parameters, will be used as input for the docking simulation.
-
The program will generate a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Comparative Analysis of Docking Results
The primary outputs of the docking simulation are the binding affinity scores and the predicted binding poses of the ligands.
Binding Affinity
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative binding energy indicates a more stable complex and, theoretically, a more potent inhibitor.
| Ligand | Binding Affinity (kcal/mol) |
| Benzo[b]thiophene Derivative 1 | -8.5 |
| Benzo[b]thiophene Derivative 2 | -9.2 |
| Benzo[b]thiophene Derivative 3 | -7.8 |
| Stattic (Reference) | -8.9 |
This table presents hypothetical docking scores for illustrative purposes.
From this hypothetical data, Benzo[b]thiophene Derivative 2 shows the most favorable binding affinity, even surpassing the reference inhibitor, Stattic.
Binding Interactions
A detailed analysis of the binding poses reveals the specific molecular interactions that contribute to the stability of the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, a visual inspection of the docked pose of Benzo[b]thiophene Derivative 2 might reveal that the sulfur atom of the thiophene ring forms a crucial hydrogen bond with a key amino acid residue in the STAT3 active site, while the benzene ring engages in hydrophobic interactions with a nearby pocket. This level of detail is invaluable for understanding the structure-activity relationship and for guiding the rational design of more potent inhibitors.
Diagram 2: STAT3 Signaling Pathway
Simplified representation of the STAT3 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in silico methods for evaluating and prioritizing potential drug candidates. The benzo[b]thiophene scaffold shows significant promise for the development of novel STAT3 inhibitors. The insights gained from this analysis, particularly regarding the key binding interactions, can guide the synthesis of new derivatives with improved potency and selectivity. Future work should involve the synthesis of the most promising compounds and their experimental validation through in vitro and in vivo assays to confirm their biological activity.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Quantifying 4-(Aminomethyl)benzo[b]thiophene
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of quantifying 4-(Aminomethyl)benzo[b]thiophene, a key intermediate or potential impurity in various synthetic pathways. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology," ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3]
The Importance of Method Validation
Before delving into specific techniques, it is crucial to understand the rationale behind method validation. An analytical method is validated to ensure that it is suitable for its intended purpose.[4] This involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte . For a compound like this compound, this is critical for controlling the quality of drug substances and ensuring patient safety.[5][6]
Comparative Overview of Analytical Techniques
Two of the most common and powerful techniques for the quantification of organic molecules like this compound are HPLC-UV and GC-MS. The choice between these methods often depends on the analyte's properties, the required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Analyte Suitability | Suitable for a wide range of non-volatile and thermally stable compounds. | Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, as mass spectra provide structural information, allowing for high confidence in peak identity. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and potential need for derivatization. |
| Instrumentation Cost | Lower to moderate. | Higher. |
| Robustness | Generally high. | Can be affected by matrix effects and column degradation. |
In-Depth Analysis and Validation of HPLC-UV Method
High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of pharmaceutical compounds.[5] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of the UV-absorbing benzothiophene chromophore.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Proposed HPLC-UV Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters for HPLC-UV Method
According to ICH Q2(R1) guidelines, the following parameters must be evaluated:[1][2][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that degradation products do not interfere with the analyte peak.[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
In-Depth Analysis and Validation of GC-MS Method
Gas Chromatography-Mass Spectrometry offers higher specificity and often greater sensitivity compared to HPLC-UV.[10] For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior due to the primary amine group.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Proposed GC-MS Method
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min, hold for 10 min.[11]
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Validation Parameters for GC-MS Method
The validation parameters for GC-MS are the same as for HPLC-UV, with some specific considerations:
-
Specificity: In GC-MS, specificity is demonstrated by the uniqueness of the mass spectrum of the analyte and the absence of interfering peaks at the retention time and m/z values of the monitored ions.
-
Linearity, Range, Accuracy, and Precision: These are determined similarly to the HPLC-UV method, but often with a wider dynamic range and lower concentration levels.
-
LOD and LOQ: Due to the high sensitivity of MS, the LOD and LOQ are typically much lower than in HPLC-UV.
-
Robustness: This involves testing the effect of variations in parameters such as the GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of the expected performance of validated HPLC-UV and GC-MS methods for the quantification of this compound.
| Validation Parameter | Expected HPLC-UV Performance | Expected GC-MS Performance |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 5.0% |
| LOQ | ~0.5 µg/mL | ~0.01 µg/mL |
| Specificity | Good (demonstrated by forced degradation) | Excellent (confirmed by mass spectrum) |
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, and the choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control and assays where high sensitivity is not the primary concern.
-
GC-MS provides superior specificity and sensitivity, making it the preferred method for trace-level impurity analysis and for confirmation of identity.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is essential for ensuring the quality and safety of pharmaceutical products. The principles and practices outlined in the ICH Q2(R1) guidelines provide a clear and internationally accepted framework for achieving this.[1][3]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. wjarr.com [wjarr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. biomedres.us [biomedres.us]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-(Aminomethyl)benzo[b]thiophene: A Guide for Researchers
Introduction
4-(Aminomethyl)benzo[b]thiophene is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug development.[1][2] The efficient and scalable synthesis of this primary amine is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive, head-to-head comparison of three distinct synthetic routes to this compound, offering a detailed analysis of their respective methodologies, performance, and practical considerations. The routes evaluated are:
-
Route 1: Reductive Amination of Benzo[b]thiophene-4-carbaldehyde
-
Route 2: Gabriel Synthesis from 4-(Chloromethyl)benzo[b]thiophene
-
Route 3: Reduction of Benzo[b]thiophene-4-carbonitrile
This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.
Comparative Overview of Synthetic Strategies
Each of the three synthetic routes presents a unique set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Route 3: Reduction of Nitrile |
| Starting Material | Benzo[b]thiophene | 4-Bromobenzo[b]thiophene | 4-Bromobenzo[b]thiophene |
| Key Intermediates | Benzo[b]thiophene-4-carbaldehyde | 4-(Chloromethyl)benzo[b]thiophene, N-(Benzo[b]thiophen-4-ylmethyl)phthalimide | Benzo[b]thiophene-4-carbonitrile |
| Overall Number of Steps | 2 | 3 | 2 |
| Key Transformation | Imine formation and reduction | Nucleophilic substitution with phthalimide | Nitrile reduction |
| Potential Advantages | Direct, potentially high-yielding final step | Utilizes a classic and reliable method for primary amine synthesis | Efficient conversion of a stable intermediate |
| Potential Disadvantages | Availability of the aldehyde, potential for over-alkylation | Multi-step, use of hydrazine in deprotection | Toxicity of cyanide reagents, harsh reducing agents |
Route 1: Reductive Amination of Benzo[b]thiophene-4-carbaldehyde
This two-step route commences with the formylation of benzo[b]thiophene to yield the key aldehyde intermediate, which is then converted to the target amine via reductive amination.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde
A common method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.
Step 2: Synthesis of this compound
Reductive amination provides a direct conversion of the aldehyde to the primary amine.[4]
-
Procedure: To a solution of benzo[b]thiophene-4-carbaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise at 0 °C.[1] The reaction mixture is then stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in water and basified with aqueous NaOH. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or crystallization yields this compound.
Scientific Rationale
The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent (chlorodimethylformiminium chloride) from DMF and POCl3, which acts as an electrophile to attack the electron-rich benzo[b]thiophene ring. Reductive amination involves the initial formation of an imine between the aldehyde and ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride. NaBH3CN is a preferred reducing agent in this context as it is less reactive towards the aldehyde starting material compared to the intermediate iminium ion.[5]
Route 2: Gabriel Synthesis from 4-(Chloromethyl)benzo[b]thiophene
This three-step route begins with the commercially available 4-bromobenzo[b]thiophene, which is converted to the corresponding Grignard reagent, followed by formylation and reduction to the alcohol, which is then chlorinated. The resulting 4-(chloromethyl)benzo[b]thiophene undergoes a Gabriel synthesis to yield the desired primary amine.
Workflow Diagram
References
A Technical Guide to the Structure-Activity Relationship of 4-(Aminomethyl)benzo[b]thiophene Analogues as Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds. Among these, the 4-(aminomethyl)benzo[b]thiophene series has been particularly fruitful in the development of potent and selective serotonin reuptake inhibitors (SSRIs). These agents are critical in the therapeutic management of major depressive disorder and other affective disorders by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin.
This guide provides an in-depth comparative analysis of key analogues in this class. It is designed to move beyond a simple recitation of data, offering instead a Senior Application Scientist's perspective on the causal relationships between molecular structure and biological function. We will dissect the experimental data that forms the basis of our understanding and provide the detailed protocols necessary for researchers to validate and expand upon these findings.
The Pharmacophore: Deconstructing the Benzo[b]thiophene Core for SERT Affinity
The interaction between a this compound analogue and the serotonin transporter is a nuanced molecular dialogue. The molecule's efficacy is not derived from a single feature, but from the synergistic interplay of its core components: the rigid benzo[b]thiophene ring system, a flexible aminomethyl side chain, and various substituents that adorn the aromatic core. At physiological pH, the primary amine is protonated, forming a critical ionic bond with a key aspartate residue (Asp98) in the primary binding site (S1) of the SERT. The aromatic scaffold engages in hydrophobic and π-π stacking interactions, while substituents provide the fine-tuning necessary for high affinity and, crucially, selectivity over other monoamine transporters.
Figure 1: A diagram illustrating the key pharmacophoric elements of this compound analogues and their putative interactions within the serotonin transporter (SERT) binding pocket.
Comparative Analysis: The Impact of Substitution on Potency and Selectivity
The true art of designing a superior SSRI lies in the strategic placement of substituents on the core scaffold. The following table, with data derived from the seminal work of Audouze et al. (2004) in the Journal of Medicinal Chemistry, compares a series of analogues to illuminate these critical structure-activity relationships.[1]
| Compound | Substitution (R) | N-Alkyl (R') | SERT Ki (nM)[1] | NET Ki (nM)[1] | DAT Ki (nM)[1] | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| 1 | H | H | 15 | 2300 | 4500 | 153x | 300x |
| 2 | 6-F | H | 8.5 | 1800 | 3800 | 212x | 447x |
| 3 | 7-F | H | 12 | 2100 | 4200 | 175x | 350x |
| 4 | 6-Cl | H | 7.8 | 1600 | 3500 | 205x | 449x |
| 5 | 7-Me | H | 25 | 3500 | 5500 | 140x | 220x |
| 6 | H | Me | 2.1 | 450 | 1200 | 214x | 571x |
| 7 | H | Et | 3.5 | 680 | 1800 | 194x | 514x |
Key SAR Insights:
-
The Power of Halogenation at the 6-Position: The introduction of a small, electron-withdrawing halogen, such as fluorine (Compound 2 ) or chlorine (Compound 4 ), at the 6-position of the benzo[b]thiophene ring results in a near two-fold increase in potency for SERT compared to the unsubstituted parent compound (1 ).[1] This enhancement is coupled with an improved selectivity profile against both the norepinephrine transporter (NET) and the dopamine transporter (DAT). This strongly suggests that the 6-position extends into a region of the SERT binding pocket where an electronegative atom can form a favorable interaction, an opportunity not available in the NET or DAT.
-
Steric Hindrance at the 7-Position: In contrast, moving the substituent to the 7-position is less favorable. A fluorine at this position (Compound 3 ) offers no significant benefit over the parent compound, while a bulkier methyl group (Compound 5 ) is detrimental to potency, decreasing it by over 60%.[1] This indicates a greater steric constraint at the 7-position within the transporter's binding site.
-
N-Alkylation Boosts Affinity: A classic strategy in monoamine transporter inhibitor design is the methylation of the primary amine. This modification yields Compound 6 , the most potent analogue in this series, with a Ki of 2.1 nM.[1] The N-methyl group is believed to occupy a small hydrophobic pocket within the S1 binding site, providing an additional anchor point that significantly enhances affinity. While N-ethylation (Compound 7 ) also improves potency, it is less effective than methylation, suggesting a size limit for this hydrophobic pocket.[1]
Experimental Validation: Protocols for In Vitro Profiling
The integrity of any SAR study rests on the robustness and reproducibility of its experimental methods. The data presented above were generated using well-established radioligand binding assays.
Protocol: Radioligand Binding Assays for Monoamine Transporters
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with and displace a radiolabeled ligand known to bind to that site.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for human SERT, NET, and DAT.
Core Principle: The amount of radioligand displaced is directly proportional to the affinity of the test compound for the transporter.
Materials & Reagents:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
For DAT: [³H]WIN 35,428
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Synthesized this compound analogues, dissolved in 100% DMSO to create stock solutions.
-
Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor (e.g., 10 µM Paroxetine for SERT).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Detection: Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Plate Preparation: In a 96-well polypropylene plate, add in order:
-
Assay buffer.
-
Test compound dilutions or buffer (for total binding) or non-specific binding control.
-
Radioligand at a final concentration close to its Kd value.
-
Cell membrane preparation (protein concentration is typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature (approx. 25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the incubation by harvesting the contents of each well onto a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Figure 2: Standard workflow for a radioligand binding assay to determine compound affinity for monoamine transporters.
Conclusion and Future Outlook
The structure-activity relationship for this compound analogues demonstrates a clear and logical path to potent and selective SERT inhibition. The data confirm that the 6-position is a key locus for introducing small, electron-withdrawing groups to enhance potency, while the 7-position is sterically restricted. Furthermore, N-methylation of the side-chain amine provides a significant affinity boost, highlighting the importance of an additional hydrophobic interaction. These well-defined SAR trends provide a robust framework for the rational design of novel antidepressants. Future research will likely focus on leveraging these principles to engineer compounds with optimized pharmacokinetic properties, aiming for improved brain penetration, longer half-lives, and minimized potential for off-target interactions, ultimately leading to safer and more effective treatments for patients.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)benzo[b]thiophene
For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Aminomethyl)benzo[b]thiophene (CAS No. 864264-04-0), a sulfur-containing heterocyclic compound. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and general best practices for hazardous waste management, ensuring a cautious and compliant approach.
The inherent reactivity and potential bioactivity of aminomethylated benzo[b]thiophene derivatives necessitate their classification as hazardous waste. The presence of the benzo[b]thiophene moiety suggests potential for environmental toxicity, while the aminomethyl group can influence its chemical reactivity and biological interactions.[1][2][3] Therefore, under no circumstances should this chemical or its contaminated materials be disposed of via standard refuse or sanitary sewer systems.[4]
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Toxicity: Benzo[b]thiophene and related compounds are listed as harmful if swallowed.[3][5][6][7] Amine-containing compounds can also exhibit toxicity.
-
Irritation: Thiophene derivatives can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][4][8]
-
Environmental Hazards: Benzo[b]thiophene is recognized as being toxic to aquatic life with long-lasting effects.[3][6][7][9]
-
Combustibility: While not highly flammable, related compounds can be combustible and may emit toxic fumes of carbon monoxide, nitrogen oxides, and sulfur oxides upon combustion.[2][10]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Due to these potential hazards, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant overalls.
-
Respiratory Protection: Use in a certified chemical fume hood is mandatory to avoid inhalation of any dust or vapors.[4]
Quantitative Data for Safe Handling and Disposal
The following table summarizes essential data for the safe management of this compound.
| Parameter | Value/Instruction | Source(s) |
| Chemical Name | This compound | [11] |
| CAS Number | 864264-04-0 | [11] |
| Molecular Formula | C9H9NS | [11] |
| Molecular Weight | 163.24 g/mol | [11] |
| Waste Classification | Hazardous Waste | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | [2][4][12] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials. | [4][13][14] |
| Waste Storage | Store in a cool, dry, well-ventilated, designated hazardous waste storage area away from ignition sources. | [4][13] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. The primary method for the disposal of this compound is through an approved hazardous waste program.[4]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step.
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas) in a dedicated, robust, and sealable hazardous waste container.
-
This container should be clearly designated for solid chemical waste.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof, and chemically compatible hazardous waste container (a glass container is generally suitable).[4]
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Contaminated Personal Protective Equipment (PPE):
Step 2: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling by all personnel.
-
Affix a "HAZARDOUS WASTE" label to each waste container.
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of waste generation.
-
Any relevant hazard symbols (e.g., toxic, environmental hazard).[4]
-
Step 3: Storage
Temporary storage of hazardous waste must be in a designated and controlled area.
-
Store the sealed waste containers in a designated satellite accumulation area for hazardous waste.
-
This area must be cool, dry, and well-ventilated, away from heat and potential ignition sources.[4][13]
-
Ensure the containers are stored separately from incompatible materials, particularly strong oxidizing agents.[2][4]
Step 4: Final Disposal
The ultimate disposal of the hazardous waste must be handled by qualified professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Never attempt to dispose of this chemical through incineration or other methods without professional consultation and approval.
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[4][13][14] Do not use combustible materials like paper towels.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[4] Use non-sparking tools if there is any risk of ignition.[4]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Benzo[b]thiophene | 95-15-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
